molecular formula C14H28O B7824455 12-Methyltridecanal CAS No. 93843-20-0

12-Methyltridecanal

Cat. No.: B7824455
CAS No.: 93843-20-0
M. Wt: 212.37 g/mol
InChI Key: OQWNKUAZQSLNSR-UHFFFAOYSA-N
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Description

12-Methyltridecanal is a useful research compound. Its molecular formula is C14H28O and its molecular weight is 212.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 12-Methyltridecanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Methyltridecanal including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

12-methyltridecanal
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InChI

InChI=1S/C14H28O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3
Source PubChem
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InChI Key

OQWNKUAZQSLNSR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
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DSSTOX Substance ID

DTXSID20868381
Record name 12-Methyltridecanal
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Molecular Weight

212.37 g/mol
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Physical Description

colourless to pale yellow liquid; cooked or roasted aroma
Record name 12-Methyltridecanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in heptane, soluble (in ethanol)
Record name 12-Methyltridecanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.930-0.941
Record name 12-Methyltridecanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

75853-49-5, 93843-20-0
Record name 12-Methyltridecanal
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Record name Isotetradecan-1-al
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Record name 12-METHYLTRIDECANAL
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Record name 12-Methyltridecanal
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 12-Methyltridecanal: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methyltridecanal (B128148), a branched-chain saturated aldehyde, is a significant contributor to the characteristic aroma of cooked beef and is also found in other cooked meats and dairy products.[1][2] Its unique sensory properties have led to its use as a flavoring and fragrance agent in the food and cosmetics industries.[3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of 12-methyltridecanal, its molecular structure, and detailed methodologies for its synthesis and analysis.

Chemical Structure and Identification

12-Methyltridecanal is an aliphatic aldehyde with a fourteen-carbon backbone, featuring a methyl group at the 12th position.[3]

IdentifierValue
IUPAC Name 12-methyltridecanal[5]
Synonyms 12-MT Aldehyde, Isotetradecanal[5]
CAS Number 75853-49-5[6]
Molecular Formula C₁₄H₂₈O[6]
SMILES CC(C)CCCCCCCCCCC=O
InChI InChI=1S/C14H28O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3[6]

Physicochemical Properties

A summary of the key physicochemical properties of 12-methyltridecanal is presented below.

PropertyValueReference
Molecular Weight 212.37 g/mol [5]
Appearance Colorless to pale yellow liquid[7]
Odor Fatty, waxy, savory, with citrus and cilantro notes[7]
Boiling Point 275-276 °C at 760 mmHg[8]
141-143 °C at 4.00 mm Hg[8]
Density 0.930-0.941 g/cm³ at 25 °C[7]
Refractive Index 1.445-1.455 at 20 °C[7]
Solubility Insoluble in water; soluble in alcohol and heptane.[5]
Flash Point 111.11 °C (232.00 °F) TCC[8]
logP (o/w) 6.036 (estimated)[8]

Natural Occurrence and Formation

12-Methyltridecanal is a naturally occurring compound, primarily recognized for its contribution to the aroma of cooked beef.[1] It is formed from the thermal degradation of plasmalogens, a type of phospholipid found in the muscle tissue of bovine and other animals.[2] The concentration of 12-methyltridecanal in beef has been observed to increase with the age of the animal.[9]

The proposed formation pathway from plasmalogens is illustrated below.

Plasmalogen Plasmalogen (in beef muscle) Heat Heat (Cooking) Plasmalogen->Heat Thermal Stress Hydrolysis Hydrolysis Heat->Hydrolysis Aldehyde 12-Methyltridecanal Hydrolysis->Aldehyde Other Other degradation products Hydrolysis->Other

Figure 1. Simplified pathway of 12-methyltridecanal formation from plasmalogens during cooking.

Experimental Protocols

Synthesis of 12-Methyltridecanal

A common laboratory synthesis of 12-methyltridecanal involves the oxidation of the corresponding alcohol, 12-methyltridecan-1-ol (B128240).[10][11]

Reaction:

12-Methyltridecan-1-ol → 12-Methyltridecanal

Materials:

Procedure:

  • Dissolve 12-methyltridecan-1-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add pyridinium chlorochromate (PCC) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[10][11]

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 12-methyltridecanal as a colorless to pale yellow oil.[10][11]

Start 12-Methyltridecan-1-ol + PCC in CH₂Cl₂ Reaction Stir at RT, 2-4h Start->Reaction Workup Dilute with Et₂O, Filter through Silica Reaction->Workup Purification Column Chromatography (Hexane/EtOAc) Workup->Purification Product 12-Methyltridecanal Purification->Product

Figure 2. Experimental workflow for the synthesis of 12-methyltridecanal.
Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of 12-methyltridecanal.

Experimental Parameters:

  • Instrument: 400 MHz NMR Spectrometer[10]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃)[10]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Temperature: Room temperature

¹H NMR (400 MHz, CDCl₃) δ:

  • 9.74 (t, J = 2.0 Hz, 1H, -CHO)

  • 2.40 (dt, J = 7.2, 2.0 Hz, 2H, -CH₂-CHO)

  • 1.65–1.53 (m, 2H)

  • 1.36–1.16 (m, 17H)

  • 1.14–1.01 (m, 2H)

  • 0.82 (d, J = 6.4 Hz, 6H, -CH(CH₃)₂)[10][11]

¹³C NMR (100 MHz, CDCl₃) δ:

  • 202.95 (-CHO)

  • 43.92

  • 36.63

  • 34.40

  • 29.99

  • 29.66

  • 29.58

  • 29.49

  • 29.42

  • 29.35

  • 29.17

  • 27.09

  • 22.63

  • 19.22

  • 11.40[10][11]

GC-MS is a powerful technique for the identification and quantification of volatile compounds like 12-methyltridecanal in complex matrices.

Typical GC-MS Parameters:

  • Gas Chromatograph: Agilent 6850 series or similar[10]

  • Column: DB-Wax or DB-1 fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[10]

  • Injection Mode: Splitless[10]

  • Oven Temperature Program: 40 °C (hold 2 min), ramp at 5 °C/min to 210 °C (hold 10 min)[11]

  • Carrier Gas: Helium

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF)

  • Ionization: Electron Ionization (EI) at 70 eV

Gas Chromatography-Olfactometry (GC-O)

GC-O is used to determine the odor activity of volatile compounds. The effluent from the GC column is split between a mass spectrometer and a sniffing port, allowing for simultaneous chemical identification and sensory evaluation.[12]

Procedure:

  • An aroma extract of the sample is injected into the GC-O system.

  • As compounds elute from the column, a trained panelist at the sniffing port describes the perceived odor and its intensity.

  • The retention time of the odor event is recorded and matched with the corresponding peak on the chromatogram from the mass spectrometer.

  • Aroma Extract Dilution Analysis (AEDA) can be performed by serially diluting the extract to determine the flavor dilution (FD) factor, which is a measure of the odor potency.[11]

Determination of Boiling Point

The boiling point of 12-methyltridecanal can be determined using a micro-method with a Thiele tube or a similar apparatus.

Procedure:

  • A small amount of the liquid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[13][14][15][16]

Applications

The primary application of 12-methyltridecanal is as a flavor and fragrance ingredient.[3]

  • Flavor Industry: It is used to impart or enhance meaty, fatty, and savory notes in a variety of food products, including soups, sauces, and processed meats.[7]

  • Fragrance Industry: Its waxy and fatty odor profile makes it a useful component in certain perfume compositions.[3]

  • Research: It serves as a standard in food chemistry research for studies on meat aroma and flavor development.

Safety and Handling

12-Methyltridecanal is classified as causing skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

12-Methyltridecanal is a key aroma compound with significant importance in the food and fragrance industries. A thorough understanding of its chemical properties, structure, and analytical methodologies is crucial for its effective application and for further research into its role in food chemistry and sensory science. The experimental protocols provided in this guide offer a foundation for researchers and scientists working with this compound.

References

An In-Depth Technical Guide to the Synthesis of 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methyltridecanal (B128148) is a branched-chain fatty aldehyde with applications in fragrance, flavor, and as a potential intermediate in the synthesis of bioactive molecules. This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 12-methyltridecanal, tailored for a scientific audience. Two primary retrosynthetic approaches are detailed: the oxidation of the corresponding primary alcohol, 12-methyltridecan-1-ol (B128240), and the reduction of the corresponding carboxylic acid, 12-methyltridecanoic acid, or its derivatives. This document furnishes detailed, adaptable experimental protocols for each key transformation, presents quantitative data in structured tables, and includes logical workflow diagrams generated using Graphviz to illustrate the synthetic routes.

Introduction

12-Methyltridecanal is a 14-carbon aliphatic aldehyde characterized by a methyl branch at the C12 position. This structural feature imparts unique properties that are of interest in various chemical industries. While its primary uses are in the formulation of fragrances and as a flavoring agent, its role as a synthetic intermediate is also of significant interest to the drug development sector. This guide outlines two robust and adaptable synthetic strategies for the laboratory-scale preparation of 12-methyltridecanal, starting from reasonably accessible precursors.

Retrosynthetic Analysis

Two logical and convergent synthetic pathways for 12-methyltridecanal are proposed, starting from key precursors:

  • Pathway 1: Oxidation of 12-Methyltridecan-1-ol. This approach involves the synthesis of the C14 branched primary alcohol, 12-methyltridecan-1-ol, followed by its selective oxidation to the target aldehyde.

  • Pathway 2: Reduction of 12-Methyltridecanoic Acid or its Derivatives. This strategy focuses on the preparation of the C14 branched carboxylic acid, 12-methyltridecanoic acid, which is then converted to the aldehyde through partial reduction of the acid or a more reactive derivative, such as an acid chloride or ester.

The following sections provide a detailed examination of the experimental steps and associated data for each pathway.

Pathway 1: Synthesis via Oxidation of 12-Methyltridecan-1-ol

This pathway is a two-stage process: the synthesis of the precursor alcohol followed by its oxidation.

Stage 1: Synthesis of 12-Methyltridecan-1-ol

A plausible and efficient method for the construction of the 12-methyltridecan-1-ol backbone is through a Grignard reaction. This involves the coupling of an 11-carbon electrophile with an isobutyl nucleophile. A robust approach is the reaction of isobutylmagnesium bromide with 11-bromoundecanol, where the hydroxyl group is suitably protected.

G A 11-Bromoundecan-1-ol B 11-Bromo-1-(tetrahydropyran-2-yloxy)undecane A->B DHP, p-TsOH (cat.) D 12-Methyl-1-(tetrahydropyran-2-yloxy)tridecane B->D + Isobutylmagnesium Bromide (C) C Isobutylmagnesium Bromide E 12-Methyltridecan-1-ol D->E H3O+

Diagram 1: Synthesis of 12-Methyltridecan-1-ol.

Step 1: Protection of 11-Bromoundecan-1-ol

  • To a stirred solution of 11-bromoundecan-1-ol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.5 M) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the THP-protected alcohol.

Step 2: Grignard Reaction

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.5 eq).

  • Add a small volume of anhydrous tetrahydrofuran (B95107) (THF) and a crystal of iodine to activate the magnesium.

  • Slowly add a solution of isobutyl bromide (1.5 eq) in anhydrous THF to initiate the formation of the Grignard reagent, maintaining a gentle reflux.

  • Once the Grignard reagent has formed, cool the solution to 0 °C.

  • Add a solution of 11-bromo-1-(tetrahydropyran-2-yloxy)undecane (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude product from the Grignard reaction in a mixture of THF and 1 M hydrochloric acid (3:1 v/v).

  • Stir the solution at room temperature for 2-4 hours, monitoring by TLC.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 12-methyltridecan-1-ol by column chromatography on silica (B1680970) gel.

Stage 2: Oxidation of 12-Methyltridecan-1-ol to 12-Methyltridecanal

The selective oxidation of the primary alcohol to the aldehyde can be achieved using various modern oxidation protocols that avoid over-oxidation to the carboxylic acid. The Swern oxidation and oxidation with pyridinium (B92312) chlorochromate (PCC) are two common and effective methods.

G cluster_0 Swern Oxidation cluster_1 PCC Oxidation A 12-Methyltridecan-1-ol B 12-Methyltridecanal A->B 1. (COCl)2, DMSO, -78 °C 2. Et3N C 12-Methyltridecan-1-ol D 12-Methyltridecanal C->D PCC, DCM

Diagram 2: Oxidation of 12-Methyltridecan-1-ol.

Method A: Swern Oxidation

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.5 M) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (B87167) (DMSO, 2.2 eq) in DCM dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of 12-methyltridecan-1-ol (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for 30-60 minutes.

  • Add triethylamine (B128534) (Et3N, 5.0 eq) dropwise and stir for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench with water and extract the product with DCM.

  • Wash the combined organic layers with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Method B: Pyridinium Chlorochromate (PCC) Oxidation

  • To a suspension of PCC (1.5 eq) and celite in anhydrous DCM (0.2 M), add a solution of 12-methyltridecan-1-ol (1.0 eq) in DCM.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure and purify the crude aldehyde by column chromatography.

Reaction Stage Reactants Reagents Typical Yield Purity
Precursor Synthesis 11-Bromoundecan-1-ol, Isobutyl bromideDHP, p-TsOH, Mg, THF60-70% (over 3 steps)>95% (after chromatography)
Oxidation (Swern) 12-Methyltridecan-1-ol(COCl)2, DMSO, Et3N85-95%>98% (after chromatography)
Oxidation (PCC) 12-Methyltridecan-1-olPCC, Celite, DCM75-85%>98% (after chromatography)
Table 1: Summary of Quantitative Data for Pathway 1.

Pathway 2: Synthesis via Reduction of 12-Methyltridecanoic Acid

This pathway involves the initial synthesis of the C14 branched carboxylic acid, followed by its conversion to the target aldehyde.

Stage 1: Synthesis of 12-Methyltridecanoic Acid

The most direct route to 12-methyltridecanoic acid is through the carboxylation of a Grignard reagent prepared from a C13 branched alkyl halide.

G A 1-Bromo-11-methyldodecane (B3271143) B 11-Methyldodecylmagnesium Bromide A->B Mg, THF C 12-Methyltridecanoic Acid B->C 1. CO2 (s) 2. H3O+

Diagram 3: Synthesis of 12-Methyltridecanoic Acid.
  • Prepare the Grignard reagent from 1-bromo-11-methyldodecane (1.0 eq) and magnesium turnings (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Cool the Grignard solution to -78 °C and pour it slowly over an excess of crushed dry ice (solid CO2) with vigorous stirring.

  • Allow the mixture to warm to room temperature as the CO2 sublimes.

  • Quench the reaction by adding 1 M HCl until the aqueous layer is acidic.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the carboxylic acid by recrystallization or column chromatography.

Stage 2: Reduction of 12-Methyltridecanoic Acid to 12-Methyltridecanal

Direct reduction of a carboxylic acid to an aldehyde is challenging. A more reliable approach is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by a controlled reduction.

G cluster_0 Via Acid Chloride (Rosenmund Reduction) cluster_1 Via Ester (DIBAL-H Reduction) A 12-Methyltridecanoic Acid B 12-Methyltridecanoyl Chloride A->B SOCl2 or (COCl)2 C 12-Methyltridecanal B->C H2, Pd/BaSO4, Quinoline D 12-Methyltridecanoic Acid E Methyl 12-methyltridecanoate D->E CH3OH, H+ F 12-Methyltridecanal E->F DIBAL-H, -78 °C

Diagram 4: Reduction of 12-Methyltridecanoic Acid Derivatives.

Method C: Rosenmund Reduction (via Acid Chloride)

  • Convert 12-methyltridecanoic acid (1.0 eq) to the corresponding acid chloride by reacting with thionyl chloride (SOCl2, 1.2 eq) or oxalyl chloride ((COCl)2, 1.2 eq) in an inert solvent.

  • Dissolve the crude acid chloride in anhydrous toluene (B28343).

  • Add a poisoned palladium catalyst (e.g., 5% Pd on BaSO4) and a small amount of a catalyst poison (e.g., quinoline-sulfur).

  • Bubble hydrogen gas through the stirred suspension at room temperature or with gentle heating.

  • Monitor the reaction by TLC or gas chromatography.

  • Upon completion, filter off the catalyst, wash the filtrate with dilute acid and bicarbonate solution, dry, and concentrate.

  • Purify the aldehyde by distillation or column chromatography.

Method D: DIBAL-H Reduction (via Ester)

  • Esterify 12-methyltridecanoic acid to its methyl ester using standard Fischer esterification conditions (methanol, catalytic sulfuric acid).

  • Dissolve the purified methyl 12-methyltridecanoate (1.0 eq) in anhydrous toluene or DCM and cool to -78 °C under an inert atmosphere.

  • Add a solution of diisobutylaluminium hydride (DIBAL-H, 1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C.

  • Stir for 1-3 hours at -78 °C.

  • Quench the reaction at low temperature by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until the layers separate.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

Reaction Stage Reactants Reagents Typical Yield Purity
Precursor Synthesis 1-Bromo-11-methyldodecaneMg, CO270-80%>97% (after purification)
Reduction (Rosenmund) 12-Methyltridecanoyl ChlorideH2, Pd/BaSO460-75%>98% (after purification)
Reduction (DIBAL-H) Methyl 12-methyltridecanoateDIBAL-H75-90%>98% (after purification)
Table 2: Summary of Quantitative Data for Pathway 2.

Conclusion

This guide has detailed two viable and robust synthetic pathways for the preparation of 12-methyltridecanal. Pathway 1, involving the oxidation of 12-methyltridecan-1-ol, offers high yields in the final oxidation step, with the Swern oxidation being particularly effective. Pathway 2, proceeding through the reduction of a 12-methyltridecanoic acid derivative, provides a reliable alternative, with the DIBAL-H reduction of the corresponding ester generally affording excellent yields. The choice of pathway will depend on the availability of starting materials and the specific requirements of the research or development project. The provided experimental protocols are adaptable and serve as a solid foundation for the successful synthesis of 12-methyltridecanal in a laboratory setting.

The Elusive Presence of 12-Methyltridecanal in the Insect World: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – 12-Methyltridecanal, a branched-chain aldehyde, has been a subject of interest within the realm of chemical ecology, primarily due to its potential role as a semiochemical in insects. This technical guide synthesizes the current, albeit limited, scientific understanding of the natural occurrence of 12-Methyltridecanal in insects, addressing its identification, potential biosynthesis, and the methodologies pertinent to its study. This document is intended for researchers, scientists, and professionals in drug development and pest management.

Natural Occurrence: An Ambiguous Landscape

Initial suggestions in chemical databases and general literature allude to 12-Methyltridecanal's role as a pheromone in ants and bees. However, a comprehensive review of specific research literature reveals a conspicuous absence of definitive evidence confirming its presence in any particular insect species.

An early study from 1975 on the trail pheromone of the ant Lasius fuliginosus identified a blend of fatty acids and their derivatives.[1] While this finding could theoretically encompass branched-chain aldehydes like 12-Methyltridecanal, the study did not specifically identify this compound. More recent and detailed analyses of Lasius species, including L. fuliginosus and Lasius flavus, have identified other compounds, such as mellein (B22732) and 2,6-dimethyl-5-heptenol, as the primary components of their trail pheromones, with no mention of 12-Methyltridecanal.[2][3][4][5]

The Dufour's gland in many Hymenoptera is a known source of a diverse array of hydrocarbons and other lipids used in chemical communication.[6][7][8] While aldehydes have been reported in the Dufour's gland secretions of some ant species, specific identification of 12-Methyltridecanal remains elusive in the current body of research.[9]

Interestingly, 12-Methyltridecanal has been identified in other biological contexts, such as in microorganisms isolated from beef, where it is formed from plasmalogens.[10] This suggests that its presence in an insect, if ever confirmed, could potentially originate from symbiotic microorganisms.

Due to the lack of confirmed insect producers of 12-Methyltridecanal, no quantitative data on its natural abundance in insects can be presented.

Postulated Biosynthesis of a Branched-Chain Aldehyde

While a specific biosynthetic pathway for 12-Methyltridecanal in insects has not been elucidated, a hypothetical pathway can be constructed based on the well-established principles of fatty acid and hydrocarbon biosynthesis in insects. The process likely originates from the fatty acid synthase (FAS) pathway, with modifications to introduce the methyl branch.

A potential biosynthetic route is outlined below:

Biosynthesis_of_12_Methyltridecanal Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Carboxylation FAS Fatty Acid Synthase (FAS) Methylmalonyl_CoA->FAS Branched_Acyl_CoA 12-Methyltridecanoyl-CoA FAS->Branched_Acyl_CoA Elongation FAR Fatty Acyl-CoA Reductase (FAR) Branched_Acyl_CoA->FAR Aldehyde 12-Methyltridecanal FAR->Aldehyde Reduction

Caption: Postulated biosynthetic pathway for 12-Methyltridecanal in insects.

This proposed pathway involves the carboxylation of propionyl-CoA to form methylmalonyl-CoA, which then serves as an extender unit in the fatty acid synthesis process, leading to the formation of a branched-chain acyl-CoA. This intermediate is subsequently reduced by a fatty acyl-CoA reductase (FAR) to yield the final aldehyde product, 12-Methyltridecanal.

Methodologies for Investigation

The study of insect semiochemicals like 12-Methyltridecanal necessitates a combination of meticulous extraction techniques, high-resolution analytical methods, and sensitive bioassays.

Extraction and Analysis

A generalized workflow for the extraction and identification of glandular secretions from insects is presented below. This protocol would be applicable to the search for 12-Methyltridecanal.

Experimental_Workflow Start Insect Collection & Gland Dissection Extraction Solvent Extraction (e.g., Hexane) Start->Extraction Concentration Sample Concentration Extraction->Concentration GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Concentration->GCMS Identification Compound Identification (Mass Spectra & Retention Index) GCMS->Identification Bioassay Behavioral Bioassay (e.g., Trail Following) Identification->Bioassay

References

The Biological Role of 12-Methyltridecanal in Primate Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent advancements in chemical ecology have identified 12-methyltridecanal (B128148) as a key semiochemical in the communication of the ring-tailed lemur (Lemur catta), a strepsirrhine primate. This branched-chain aldehyde, in conjunction with other volatile compounds, plays a significant role in reproductive signaling, specifically in the context of male scent-marking behaviors used to attract females. This technical guide provides an in-depth overview of the current understanding of 12-methyltridecanal's biological role in primate communication, detailing its chemical properties, observed behavioral effects, the analytical methods used for its detection, and the putative signaling pathways involved in its perception.

Introduction: 12-Methyltridecanal as a Putative Primate Pheromone

12-Methyltridecanal is a branched-chain aldehyde that has been identified as a critical component of the male ring-tailed lemur's antebrachial gland secretion. This secretion is used in a characteristic behavior known as "stink flirting," where males impregnate their tails with the scent and wave them at females, particularly during the breeding season.[1] The presence and increased concentration of 12-methyltridecanal, along with dodecanal (B139956) and tetradecanal, during the breeding season strongly suggest its function as a sex pheromone, influencing female attraction and potentially reproductive readiness.[1] The production of these aldehydes has been shown to be testosterone-dependent, further linking them to reproductive contexts.[1]

Quantitative Data on Aldehyde Secretion in Lemur catta

While precise picogram or nanogram per milliliter concentrations from the primary literature are not publicly available, the study by Shirasu et al. (2020) provides clear relative quantitative differences in the abundance of 12-methyltridecanal and associated aldehydes between breeding and non-breeding seasons. This data is summarized below.

CompoundRelative Abundance (Breeding Season)Relative Abundance (Non-Breeding Season)Putative Function
12-Methyltridecanal Significantly HigherLowerFemale Attraction
DodecanalSignificantly HigherLowerFemale Attraction
TetradecanalSignificantly HigherLowerFemale Attraction

Experimental Protocols

The identification and functional analysis of 12-methyltridecanal in primate communication rely on a combination of sophisticated analytical chemistry and carefully designed behavioral assays.

Scent Sample Collection and Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

A standardized protocol for the collection and analysis of volatile compounds from primate scent glands is crucial for obtaining reliable and reproducible data.

  • Sample Collection:

    • Animal Handling: Subjects are gently restrained to allow access to the antebrachial glands.

    • Secretion Collection: A sterile, unbleached cotton swab is used to gently rub the glandular region to absorb the secretions.

    • Sample Storage: The swab is immediately placed in a clean glass vial with a PTFE-lined cap and stored at -80°C until analysis to minimize the degradation of volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Sample Preparation: Volatile compounds are extracted from the cotton swab using a solvent such as dichloromethane (B109758) or by using solid-phase microextraction (SPME) for solvent-free analysis.

    • Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is used.

    • GC Parameters (Typical):

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/minute to 280°C, with a final hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters (Typical):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 40-500.

    • Compound Identification: Mass spectra of unknown compounds are compared to a library of known spectra (e.g., NIST) and confirmed using authentic standards when available.

Behavioral Assays: Olfactory Bioassays

To determine the behavioral relevance of identified compounds, choice-based assays are commonly employed.

  • Subjects: Adult female ring-tailed lemurs housed in their social groups.

  • Stimuli:

    • Test Stimulus: A solution of synthetic 12-methyltridecanal in a neutral solvent (e.g., mineral oil) at a biologically relevant concentration. Often, a blend of the three key aldehydes (12-methyltridecanal, dodecanal, and tetradecanal) is used.[1]

    • Control Stimulus: The neutral solvent alone.

  • Procedure:

    • Habituation: The testing apparatus (e.g., a wooden dowel or a PVC pipe with a cotton swab placed inside) is introduced to the enclosure to allow the animals to habituate.

    • Presentation: Two identical apparatuses, one with the test stimulus and one with the control, are presented simultaneously to a focal female. The positions of the test and control stimuli are randomized between trials to avoid side bias.

    • Data Collection: The duration of specific behaviors directed towards each stimulus is recorded. Key behaviors include:

      • Sniffing duration.

      • Licking.

      • Proximity (time spent within a defined distance of the stimulus).

    • Statistical Analysis: A paired t-test or a Wilcoxon signed-rank test is used to compare the duration of behaviors directed at the test versus the control stimulus. A significantly longer duration of interaction with the test stimulus is interpreted as evidence of a behavioral response.

Signaling Pathways and Molecular Mechanisms

The perception of 12-methyltridecanal, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. While the specific receptor for 12-methyltridecanal has not yet been identified in primates, the general signaling cascade for aldehydes is understood to follow the canonical G-protein coupled receptor (GPCR) pathway.

Olfactory Signal Transduction Pathway for Aldehydes

The binding of an aldehyde to its specific OR triggers a conformational change in the receptor, initiating a downstream signaling cascade.

Aldehyde_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OR Olfactory Receptor (OR) G_protein Gαolf/βγ OR->G_protein 2. Activation AC Adenylyl Cyclase (AC) G_protein->AC 3. Gαolf activates GTP GTP GDP GDP cAMP cAMP AC->cAMP 4. ATP to cAMP CNG_channel Cyclic Nucleotide- Gated (CNG) Channel Ca2_Na Ca²⁺, Na⁺ CNG_channel->Ca2_Na 6. Influx Aldehyde 12-Methyltridecanal Aldehyde->OR 1. Binding ATP ATP cAMP->CNG_channel 5. Opens channel Depolarization Depolarization → Action Potential Ca2_Na->Depolarization 7. Signal

Figure 1. Olfactory signal transduction cascade for aldehydes.

Pathway Description:

  • Binding: 12-Methyltridecanal binds to a specific Olfactory Receptor (OR), a type of G-protein coupled receptor (GPCR).

  • G-protein Activation: The activated OR catalyzes the exchange of GDP for GTP on the associated G-protein, specifically the Gαolf subunit.

  • Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates adenylyl cyclase (AC).

  • cAMP Production: AC converts ATP into the second messenger, cyclic AMP (cAMP).

  • Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Ion Influx: The opening of CNG channels allows for the influx of Ca²⁺ and Na⁺ ions into the olfactory sensory neuron.

  • Depolarization and Signal Transduction: The influx of positive ions depolarizes the neuron's membrane, generating an action potential that is transmitted to the olfactory bulb in the brain for processing.

Experimental Workflow

The process of identifying and characterizing a primate pheromone like 12-methyltridecanal follows a logical and systematic workflow.

Experimental_Workflow A Behavioral Observation (e.g., 'Stink Flirting' in Lemurs) B Scent Gland Sample Collection (Breeding vs. Non-breeding Seasons) A->B C Chemical Analysis (GC-MS) B->C D Identification of Candidate Compounds (e.g., 12-Methyltridecanal) C->D E Synthesis of Authentic Standards D->E F Behavioral Bioassays (Female Choice Tests) D->F E->F G Confirmation of Behavioral Activity F->G H Investigation of Physiological Mechanisms (e.g., Hormone Dependence) G->H I Identification of Olfactory Receptors and Signaling Pathways G->I

Figure 2. Workflow for primate pheromone identification.

Conclusion and Future Directions

The identification of 12-methyltridecanal as a putative pheromone in the ring-tailed lemur represents a significant step forward in our understanding of primate chemical communication. This discovery challenges the traditional view of primates as being primarily reliant on visual and auditory signals.

Future research in this area should focus on several key aspects:

  • Receptor Identification: The specific olfactory receptor(s) that bind 12-methyltridecanal and other related aldehydes need to be identified and characterized. This will provide a deeper understanding of the molecular basis of primate chemosensation.

  • Neurobiological Studies: Investigating the neural circuits in the primate brain that are activated by 12-methyltridecanal will shed light on how this chemical signal is processed and translated into a behavioral response.

  • Comparative Studies: Examining the presence and function of 12-methyltridecanal and other aldehydes in a wider range of primate species will help to elucidate the evolutionary history of chemical communication in this order.

  • Drug Development Applications: A thorough understanding of the receptors and signaling pathways involved in primate chemosensation could open new avenues for the development of novel therapeutic agents that target these systems for various applications.

This technical guide provides a comprehensive overview of the current knowledge surrounding the biological role of 12-methyltridecanal in primate communication. As research in this field continues to evolve, a more detailed picture of the intricate world of primate chemical signaling will undoubtedly emerge.

References

An In-depth Technical Guide to the Olfactory Receptor Response to 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

This technical guide provides a comprehensive overview of the current understanding and experimental approaches for characterizing the olfactory receptor (OR) response to the aliphatic aldehyde, 12-Methyltridecanal. While specific deorphanization data for 12-Methyltridecanal is not yet available in published literature, this document outlines the expected biological context, key experimental protocols for its characterization, and the underlying signaling pathways based on established principles of olfaction.

Introduction to 12-Methyltridecanal and Olfactory Perception

12-Methyltridecanal is a branched-chain aliphatic aldehyde with a characteristic fatty, waxy, and sometimes described as meaty or fruity aroma.[1] Its presence in various natural sources, such as ripe Gouda-type cheese, suggests its role as a significant odor-active compound.[2] The perception of such odorants is mediated by a large family of G protein-coupled receptors (GPCRs) known as olfactory receptors, located on the surface of olfactory sensory neurons in the nasal epithelium.[3][4]

The interaction between an odorant molecule and an OR is the first step in a signal transduction cascade that results in the perception of smell.[3] The deorphanization of ORs—the process of identifying their specific activating ligands—is a critical area of research in sensory neuroscience and has significant implications for the flavor, fragrance, and pharmaceutical industries.[1][3]

Predicted Olfactory Receptor Response and Quantitative Data

Based on structure-activity relationships for aliphatic aldehydes, it is predicted that specific olfactory receptors will respond to 12-Methyltridecanal.[5][6][7] Studies on homologous series of aldehydes have shown that both carbon chain length and the aldehyde functional group are key determinants of receptor activation.[8][9][10] While no specific quantitative data for 12-Methyltridecanal exists, the following table provides a template for the types of data that would be generated from deorphanization experiments.

Table 1: Hypothetical Quantitative Response of Olfactory Receptors to 12-Methyltridecanal (Note: The data presented in this table is illustrative and intended as a template for experimental results.)

Olfactory Receptor (Human)EC₅₀ (µM)Maximum Response (% of control)G Protein Coupling
ORX150120Gαolf/Gαs
ORX215085Gαolf/Gαs
ORX325150Gαolf/Gαs, Gαq

Signaling Pathway of Olfactory Receptor Activation

The binding of an odorant such as 12-Methyltridecanal to its cognate olfactory receptor initiates a well-characterized signaling cascade. This process begins with a conformational change in the OR, leading to the activation of a heterotrimeric G protein, typically the olfactory-specific Gαolf. The activated Gαolf subunit then stimulates adenylyl cyclase type III, resulting in an increase in intracellular cyclic AMP (cAMP). This rise in cAMP directly gates cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (primarily Ca²⁺ and Na⁺), which depolarizes the neuron and initiates a nerve impulse.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant 12-Methyltridecanal OR Olfactory Receptor (OR) Odorant->OR Binding G_protein G Protein (Gαolf, β, γ) OR->G_protein Activation AC Adenylyl Cyclase III G_protein->AC Stimulation cAMP cAMP AC->cAMP Production CNG_channel CNG Channel Ca_ion Ca²⁺ CNG_channel->Ca_ion Influx Na_ion Na⁺ CNG_channel->Na_ion Influx cAMP->CNG_channel Gating Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Canonical olfactory signal transduction pathway.

Experimental Protocols for Olfactory Receptor Deorphanization

The deorphanization of olfactory receptors for a novel ligand like 12-Methyltridecanal typically involves heterologous expression of ORs in a host cell line (e.g., HEK293) followed by a functional assay to measure receptor activation. Calcium imaging is a widely used method for this purpose.

4.1. Heterologous Expression of Olfactory Receptors

  • OR Gene Cloning: The coding sequences of candidate human olfactory receptors are cloned into a mammalian expression vector. Co-transfection with an accessory protein, such as the Receptor-Transporting Protein 1 short (RTP1S), is often necessary to ensure proper trafficking of the OR to the cell membrane.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded into 96-well plates and transfected with the OR expression vectors and RTP1S using a suitable transfection reagent.

  • Incubation: Transfected cells are incubated for 24-48 hours to allow for sufficient protein expression.

4.2. Calcium Imaging Assay

  • Loading with Calcium Indicator: The culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.

  • Preparation of Odorant Solution: A stock solution of 12-Methyltridecanal is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the physiological buffer.

  • Automated Fluorometric Imaging: The 96-well plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar automated fluorescence microscope.

  • Stimulation and Data Acquisition: The diluted 12-Methyltridecanal solutions are automatically added to the wells, and the resulting changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time. A positive response is indicated by a transient increase in fluorescence.

  • Data Analysis: The fluorescence data is normalized to the baseline fluorescence before stimulation. The magnitude of the response is typically quantified as the peak change in fluorescence (ΔF/F). Dose-response curves are generated by plotting the response magnitude against the logarithm of the odorant concentration, from which the EC₅₀ value can be calculated.

Experimental and Logical Workflow

The process of identifying and characterizing the olfactory receptors that respond to 12-Methyltridecanal follows a logical workflow, from initial screening to detailed characterization.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_identification Hit Identification cluster_validation Dose-Response Validation cluster_characterization Further Characterization Screening Screen a library of human ORs with 12-Methyltridecanal Hit_ID Identify responding ORs ('Hits') based on calcium imaging signal Screening->Hit_ID Dose_Response Perform dose-response experiments on identified 'Hits' Hit_ID->Dose_Response EC50_Calc Calculate EC₅₀ and Emax values Dose_Response->EC50_Calc Specificity Test structural analogs to determine receptor specificity EC50_Calc->Specificity Antagonist Screen for potential antagonists EC50_Calc->Antagonist

Caption: Workflow for deorphanizing olfactory receptors.

Conclusion and Future Directions

While the specific olfactory receptors that respond to 12-Methyltridecanal have not yet been identified, the experimental framework for their deorphanization is well-established. The protocols and workflows described in this guide provide a clear path for researchers to identify and characterize these receptors. Future research in this area will not only contribute to our fundamental understanding of olfaction but also have practical applications in the development of novel flavors and fragrances, as well as in the diagnosis and treatment of olfactory disorders. The use of high-throughput screening platforms will be instrumental in accelerating the deorphanization of the remaining orphan olfactory receptors.

References

12-Methyltridecanal as a Putative Semiochemical in Mammals: A Technical Guide and Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methyltridecanal (B128148), a branched-chain aliphatic aldehyde, is a compound with a known presence in certain animal-derived food products, contributing to their characteristic aroma profiles. While its role as a flavor and fragrance agent is established, its potential function as a semiochemical in mammalian communication remains largely unexplored. This technical guide synthesizes the available physicochemical data for 12-methyltridecanal, details established analytical and synthetic protocols, and puts forth a research framework to investigate its putative role as a mammalian semiochemical. This includes hypothetical biosynthetic and signaling pathways, and proposed experimental workflows to guide future research in this nascent area. This document is intended to serve as a foundational resource for researchers interested in exploring the biological activity of long-chain aldehydes in mammalian chemical communication.

Introduction to 12-Methyltridecanal

12-Methyltridecanal is a C14 aldehyde with a methyl branch at the 12-position.[1] It is recognized for its distinct fatty, waxy, and meaty aroma, and has been identified as a key odorant in stewed beef and ripened Gouda-type cheese.[2][3][4] While its significance in the food and fragrance industries is clear[5][6], the biological origin and potential endogenous roles of such long-chain aldehydes in mammals are not well understood. Semiochemicals, chemical signals that convey information between organisms, are crucial for various mammalian behaviors, including territorial marking, mate selection, and social status signaling.[7][8][9][10][11] The structural characteristics of 12-methyltridecanal are consistent with molecules that could potentially act as semiochemicals. This guide provides a comprehensive overview of the current knowledge and a roadmap for future investigation into its possible role in mammalian chemical communication.

Physicochemical and Olfactory Properties

A summary of the known physical, chemical, and olfactory properties of 12-methyltridecanal is presented below.

PropertyValueReference
Molecular Formula C14H28O[1][12]
Molecular Weight 212.37 g/mol [1][12]
CAS Number 75853-49-5[1][13]
Appearance Clear, colorless to light yellow liquid[5][13]
Odor Profile Fatty, waxy, meaty, with notes of stewed beef, tallow, and a hint of citrus and cilantro.[3][13]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and heptane.[13]
Boiling Point ~270°C[6]
Flash Point ~120°C[6]

Analytical and Synthetic Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The primary method for the identification and quantification of 12-methyltridecanal in biological and food matrices is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation (General Protocol based on Cheese Analysis): [2][14]

  • Solvent Extraction: Samples are extracted with a suitable organic solvent (e.g., diethyl ether).

  • Solvent-Assisted Flavor Evaporation (SAFE): To isolate volatile and semi-volatile compounds.

  • Silica Gel Column Chromatography: For fractionation of the extract. 12-methyltridecanal typically elutes in a non-polar to moderately polar fraction (e.g., n-pentane/diethyl ether mixture).

  • Concentration: The relevant fraction is concentrated under a nitrogen stream.

GC-MS Parameters: [1][14]

  • Column: A polar column (e.g., DB-Wax) and a non-polar column (e.g., DB-1 or SE-54) are recommended for comprehensive analysis and calculation of Retention Indices (RIs).

  • Injector: Splitless mode.

  • Temperature Program: A programmed temperature ramp (e.g., 40°C to 210°C at 5°C/min) is used to separate compounds based on their boiling points.

  • Carrier Gas: Helium.

  • Detector: Mass Spectrometer for identification based on fragmentation patterns and a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD) for quantification.

Retention Indices:

  • Non-polar column (SE-54): 1576[1]

  • Polar column (DB-Wax): 1863 - 1889 (values vary with specific temperature programs)[1]

Chemical Synthesis

12-methyltridecanal can be synthesized for research purposes, for example, to be used as a standard in analytical methods or for bioassays.

Representative Synthetic Procedure: [2][14] This procedure involves a Grignard coupling reaction followed by oxidation.

  • Starting Materials: An appropriate ω-bromo-α-alkanol (e.g., 11-bromo-undecan-1-ol) and an isobutylmagnesium bromide Grignard reagent.

  • Grignard Coupling: The Grignard reagent is reacted with the protected ω-bromo-α-alkanol to form the branched carbon skeleton.

  • Deprotection: Removal of the protecting group from the alcohol.

  • Oxidation: The resulting 12-methyltridecan-1-ol (B128240) is oxidized to 12-methyltridecanal using a mild oxidizing agent such as sodium hypochlorite (B82951) (NaOCl) in the presence of a TEMPO catalyst.

  • Purification: The final product is purified by column chromatography.

Hypothetical Role as a Mammalian Semiochemical

While direct evidence is lacking, we can hypothesize a role for 12-methyltridecanal in mammalian chemical communication based on several lines of indirect reasoning:

  • Chemical Nature: Long-chain aldehydes are known to be components of scent marks in some mammals.

  • Biological Origin: Its presence in beef suggests it may be a product of mammalian metabolism. Research indicates that its concentration in beef increases with the age of the animal.[15] One hypothesis suggests that microorganisms in the rumen are a primary source of this compound, which is then absorbed by the animal and incorporated into tissues.[16]

  • Volatility: Its semi-volatile nature makes it suitable for acting as a signal over medium distances, for example in territorial marking.

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cluster_origin Biological Origin cluster_release Release cluster_signal Potential Signal Microbial Metabolism Microbial Metabolism 12-Methyltridecanal 12-Methyltridecanal Microbial Metabolism->12-Methyltridecanal Host Lipid Metabolism Host Lipid Metabolism Host Lipid Metabolism->12-Methyltridecanal Excretions (Urine, Feces) Excretions (Urine, Feces) Territorial Marking Territorial Marking Excretions (Urine, Feces)->Territorial Marking Secretions (Glands) Secretions (Glands) Individual Recognition Individual Recognition Secretions (Glands)->Individual Recognition Reproductive Status Reproductive Status Secretions (Glands)->Reproductive Status 12-Methyltridecanal->Excretions (Urine, Feces) 12-Methyltridecanal->Secretions (Glands)

Caption: Hypothetical role of 12-methyltridecanal in mammalian chemical signaling.

Proposed Biosynthesis and Signaling Pathways

Hypothetical Biosynthesis Pathway

The biosynthesis of 12-methyltridecanal in mammals has not been elucidated. However, a plausible pathway can be proposed based on general fatty acid metabolism. It likely originates from branched-chain fatty acids, which can be derived from the diet or synthesized endogenously.

dot

Branched-chain Amino Acids (e.g., Leucine) Branched-chain Amino Acids (e.g., Leucine) Propionyl-CoA Propionyl-CoA Branched-chain Amino Acids (e.g., Leucine)->Propionyl-CoA Fatty Acid Synthase Fatty Acid Synthase Propionyl-CoA->Fatty Acid Synthase Primer 12-Methyltridecanoic Acid 12-Methyltridecanoic Acid Fatty Acid Synthase->12-Methyltridecanoic Acid Fatty Acyl-CoA Synthetase Fatty Acyl-CoA Synthetase 12-Methyltridecanoic Acid->Fatty Acyl-CoA Synthetase 12-Methyltridecanoyl-CoA 12-Methyltridecanoyl-CoA Fatty Acyl-CoA Synthetase->12-Methyltridecanoyl-CoA Fatty Acyl-CoA Reductase Fatty Acyl-CoA Reductase 12-Methyltridecanoyl-CoA->Fatty Acyl-CoA Reductase 12-Methyltridecanal 12-Methyltridecanal Fatty Acyl-CoA Reductase->12-Methyltridecanal

Caption: A hypothetical biosynthetic pathway for 12-methyltridecanal in mammals.

Putative Vomeronasal Organ (VNO) Signaling Pathway

If 12-methyltridecanal acts as a semiochemical, it would likely be detected by chemosensory neurons in the main olfactory epithelium (MOE) or the vomeronasal organ (VNO). The VNO is specialized for detecting non-volatile cues and pheromones.[17][18]

General VNO Signaling Cascade:

  • Binding: The ligand (e.g., 12-methyltridecanal) binds to a specific G-protein coupled receptor (GPCR) on the surface of a vomeronasal sensory neuron (VSN).

  • G-Protein Activation: The activated receptor stimulates a G-protein (e.g., Gαi2 or Gαo).

  • Effector Enzyme Modulation: The G-protein modulates the activity of an effector enzyme, such as phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Ion Channel Gating: DAG and/or other downstream signals lead to the opening of a transient receptor potential channel (TRPC2).

  • Depolarization: The influx of cations through TRPC2 depolarizes the neuron.

  • Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the accessory olfactory bulb.

dot

cluster_membrane VSN Membrane 12-MT 12-Methyltridecanal V1R/V2R Vomeronasal Receptor 12-MT->V1R/V2R Binds G-Protein Gαi2/Gαo V1R/V2R->G-Protein Activates PLC Phospholipase C G-Protein->PLC Activates DAG DAG PLC->DAG Cleaves PIP2 to IP3 IP3 PLC->IP3 PIP2 PIP2 TRPC2 TRPC2 Channel DAG->TRPC2 Opens Depolarization Depolarization TRPC2->Depolarization Cations Ca2+, Na+ Cations->TRPC2 Influx Action Potential Action Potential Depolarization->Action Potential

Caption: Putative signaling cascade for 12-methyltridecanal in a vomeronasal neuron.

Proposed Experimental Workflow for Investigation

To validate the hypothetical role of 12-methyltridecanal as a mammalian semiochemical, a structured experimental approach is necessary. The following workflow outlines the key stages of investigation.

dot

cluster_phase1 Phase 1: Identification & Quantification cluster_phase2 Phase 2: Behavioral Assays cluster_phase3 Phase 3: Electrophysiology cluster_phase4 Phase 4: Receptor Identification Sample Collection Collect Biological Samples (Urine, Scent Marks, Glandular Secretions) GC-MS Analysis GC-MS to Identify and Quantify 12-Methyltridecanal Sample Collection->GC-MS Analysis Correlation Correlate Presence/Concentration with Social/Reproductive Status GC-MS Analysis->Correlation Synthesis Synthesize Pure 12-Methyltridecanal Correlation->Synthesis Informs Habituation-Dishabituation Habituation-Dishabituation Tests Synthesis->Habituation-Dishabituation Y-Maze Y-Maze/Choice Tests Synthesis->Y-Maze Territorial Marking Assay Territorial Scent Marking Response Synthesis->Territorial Marking Assay EOG/EVG Electro-olfactogram (EOG) & Electro-vomeronasogram (EVG) Recordings Y-Maze->EOG/EVG Positive results lead to Single-Cell Recording Single-Cell Recordings from Olfactory & Vomeronasal Neurons EOG/EVG->Single-Cell Recording Calcium Imaging Calcium Imaging of Dissociated Sensory Neurons Single-Cell Recording->Calcium Imaging Identified active neurons for Receptor Screening Screening of Olfactory/Vomeronasal Receptor Libraries Calcium Imaging->Receptor Screening

Caption: Proposed experimental workflow to investigate 12-methyltridecanal as a semiochemical.

Conclusion and Future Directions

12-Methyltridecanal presents an intriguing candidate for a mammalian semiochemical. Its presence in animal-derived products and its chemical nature are suggestive of a biological role beyond that of a simple flavor compound. The current body of scientific literature, however, lacks direct evidence for such a function. The hypothetical pathways and experimental workflows presented in this guide are intended to provide a structured framework for future research. Elucidating the role of 12-methyltridecanal and other long-chain aldehydes in mammalian chemical communication could open new avenues for understanding animal behavior and potentially lead to novel applications in animal husbandry, wildlife management, and even human health. Future research should focus on systematically addressing the steps outlined in the proposed workflow, starting with the definitive identification and quantification of 12-methyltridecanal in mammalian secretions and excretions, followed by rigorous behavioral and electrophysiological studies to establish a causal link between the compound and a specific biological response.

References

The Discovery and Identification of 12-Methyltridecanal in Gouda Cheese: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and identification of the potent odor-active compound, 12-methyltridecanal (B128148), in Gouda cheese. The presence of this and other branched-chain aldehydes is correlated with the maturation process and contributes significantly to the characteristic aroma of ripened Gouda. This document details the experimental methodologies employed for its isolation, identification, and semi-quantification, presenting the key findings in a structured format for researchers in food science, analytical chemistry, and related fields.

Quantitative Data Summary

The relative abundance and sensory impact of 12-methyltridecanal and its analogs were assessed using Flavor Dilution (FD) factors. A higher FD factor indicates a greater contribution to the overall aroma. The following table summarizes the FD factors for these compounds at different stages of Gouda cheese maturation, as reported in the foundational study by Inagaki et al. (2015).[1][2]

CompoundOdor DescriptionFD Factor (Short Maturation: 4–5 months)FD Factor (Medium Maturation: 12–13 months)FD Factor (Long Maturation: 22–23 months)
12-Methyltridecanal Beefy, tallow-like642561024
10-MethylundecanalWaxy, fatty64128256
12-MethyltetradecanalWaxy, fatty128256512
14-MethylpentadecanalWaxy, fatty64128256
14-MethylhexadecanalWaxy, fatty128256512

Experimental Protocols

The identification of 12-methyltridecanal in Gouda cheese was accomplished through a multi-step analytical process. The detailed methodologies for the key experiments are outlined below.

Isolation of Volatiles from Gouda Cheese

A combination of solvent extraction and Solvent Assisted Flavor Evaporation (SAFE) was utilized to isolate the volatile compounds from the cheese matrix.

  • Sample Preparation: Gouda cheese samples from three different maturation stages (short: 4–5 months, medium: 12–13 months, and long: 22–23 months) were grated and homogenized.

  • Solvent Extraction: The homogenized cheese was subjected to solvent extraction to separate the volatile and non-volatile components.

  • Solvent Assisted Flavor Evaporation (SAFE): The solvent extract was then distilled using a SAFE apparatus under high vacuum. This technique allows for the gentle separation of volatile compounds from non-volatile lipids and other matrix components at a low temperature, thus preventing the thermal degradation of labile aroma compounds.

Enrichment of Odorants for Identification

To facilitate the identification of trace odorants, the volatile concentrate obtained from the SAFE distillation was fractionated.

  • Silica (B1680970) Gel Column Chromatography: The concentrate was applied to a silica gel column. A stepwise gradient elution was performed using a series of solvents with increasing polarity to separate the volatile compounds into different fractions. This separation simplifies the subsequent analysis by gas chromatography.

Gas Chromatography-Olfactometry (GC-O)

GC-O was employed to screen for odor-active compounds in the volatile fractions.

  • Instrumentation: A gas chromatograph equipped with a sniffing port was used. The effluent from the GC column was split, with one part directed to a mass spectrometer (for identification) and the other to the sniffing port, where a trained panelist could detect and describe the odor of the eluting compounds.

  • Procedure: The different fractions of the volatile concentrate were injected into the GC-O system. Panelists recorded the retention time and the odor characteristics of each detected aroma.

Aroma Extract Dilution Analysis (AEDA)

AEDA was performed to determine the Flavor Dilution (FD) factor of the potent odorants.

  • Procedure: The volatile concentrate was serially diluted with a solvent. Each dilution was then analyzed by GC-O until no odor could be detected at the sniffing port. The FD factor is the highest dilution at which an odorant is still perceivable. This provides a semi-quantitative measure of the odor potency of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS was used for the chemical identification of the odor-active compounds detected by GC-O.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer was used.

  • Identification: The identification of 12-methyltridecanal and other compounds was achieved by comparing their mass spectra and retention indices with those of authentic reference compounds.

Synthesis of 12-Methyltridecanal Reference Standard

To confirm the identification, an authentic standard of 12-methyltridecanal was synthesized.

  • Procedure: The synthesis involved the oxidation of the corresponding alcohol, 12-methyltridecan-1-ol. The structure of the synthesized aldehyde was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the discovery and identification of 12-methyltridecanal in Gouda cheese.

Experimental Workflow for 12-Methyltridecanal Identification gouda_cheese Gouda Cheese Samples (Short, Medium, Long Maturation) homogenization Homogenization gouda_cheese->homogenization solvent_extraction Solvent Extraction homogenization->solvent_extraction safe_distillation Solvent Assisted Flavor Evaporation (SAFE) solvent_extraction->safe_distillation volatile_concentrate Volatile Concentrate safe_distillation->volatile_concentrate silica_gel Silica Gel Column Chromatography volatile_concentrate->silica_gel fractions Volatile Fractions silica_gel->fractions gco Gas Chromatography-Olfactometry (GC-O) fractions->gco gcms Gas Chromatography-Mass Spectrometry (GC-MS) fractions->gcms aeda Aroma Extract Dilution Analysis (AEDA) gco->aeda fd_factors Determination of FD Factors aeda->fd_factors identification Identification of 12-Methyltridecanal gcms->identification confirmation Confirmation of Identification identification->confirmation synthesis Synthesis of 12-Methyltridecanal Standard synthesis->confirmation

Caption: Workflow for the isolation and identification of 12-methyltridecanal in Gouda cheese.

Logical Relationship: Maturation and Aroma Contribution

This diagram illustrates the proposed relationship between the cheese maturation process, the formation of branched-chain aldehydes, and their contribution to the characteristic aroma of ripe Gouda cheese.

Maturation and Aroma Contribution maturation Gouda Cheese Maturation proteolysis Proteolysis (Protein Breakdown) maturation->proteolysis lipolysis Lipolysis (Lipid Breakdown) maturation->lipolysis amino_acids Branched-Chain Amino Acids proteolysis->amino_acids fatty_acids Branched-Chain Fatty Acids lipolysis->fatty_acids biochemical_reactions Enzymatic & Microbial Reactions amino_acids->biochemical_reactions fatty_acids->biochemical_reactions branched_aldehydes Formation of Branched-Chain Aldehydes (e.g., 12-Methyltridecanal) biochemical_reactions->branched_aldehydes aroma Characteristic Ripe Gouda Aroma (Beefy, Tallow-like Notes) branched_aldehydes->aroma

Caption: Proposed pathway for the formation of 12-methyltridecanal during Gouda cheese maturation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of 12-Methyltridecanal (B128148)

Abstract

12-Methyltridecanal, a branched-chain aliphatic aldehyde, is a significant compound primarily recognized for its distinct organoleptic properties. It is found naturally in various cooked meats and certain cheeses and is utilized commercially as a flavoring and fragrance agent.[1][2][3][4] This technical guide provides a comprehensive overview of the physicochemical characteristics of 12-Methyltridecanal, detailed experimental protocols for its analysis, and a summary of its known applications and safety information. The data is presented to be a valuable resource for researchers in food science, analytical chemistry, and professionals in the flavor and fragrance industries.

Physicochemical Characteristics

12-Methyltridecanal is a C14 aldehyde with a methyl group at the 12th position.[5] Its physical state at room temperature is a colorless to pale yellow liquid.[1][6][7] The structure and properties of this compound are well-documented across various chemical databases.

Organoleptic Properties

The aroma profile of 12-Methyltridecanal is complex and described variously depending on the context and concentration. It is noted for having a fresh, aldehydic scent with waxy, fatty, and savory notes reminiscent of grilled or stewed meat, such as beef tallow.[1][2][5] Some descriptions also include citrus, cilantro, floral, and fruity nuances.[1][2][5] This multifaceted aroma profile makes it a versatile ingredient in flavor and fragrance formulations.[5][7]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 12-Methyltridecanal compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₈O[6][8][9]
Molecular Weight 212.37 g/mol [6][8][9]
CAS Number 75853-49-5[8][10]
Appearance Colorless to pale yellow liquid[1][2][6]
Density/Specific Gravity 0.8321 g/cm³ (estimate) 0.930 - 0.941 @ 25°C[1][6][8]
Boiling Point 275.0 - 276.0 °C @ 760 mmHg 282.23 °C @ 760 mmHg (estimate) 141.0 - 143.0 °C @ 4.00 mm Hg[1][2][8]
Melting Point 25 °C (estimate)[8]
Flash Point 111.11 - 111.5 °C (232.0 - 232.7 °F) TCC[1][2][5][8]
Vapor Pressure 0.0052 mmHg @ 25 °C (estimate)[1][2][8]
Refractive Index 1.434 @ 20°C 1.445 - 1.455 @ 20°C[1][5][6]
Solubility Insoluble in water.[6] Soluble in ethanol, heptane.[3][6] Slightly soluble in chloroform, methanol.[5][8][3][5][6][8]
logP (o/w) 6.036 - 6.14 (estimate)[11]
Purity ≥ 95% - 98% (GC)[5][7]

Experimental Protocols

The analysis and characterization of 12-Methyltridecanal, particularly from complex matrices like food, involve specialized techniques for extraction and detection.

Extraction of Volatiles from Food Matrix

A common and effective method for extracting volatile and semi-volatile compounds like 12-Methyltridecanal from a food sample (e.g., cheese, meat) is the Solvent Assisted Flavor Evaporation (SAFE) technique.[4]

Methodology:

  • Sample Homogenization: The sample is homogenized with a suitable solvent (e.g., diethyl ether) to extract the aroma compounds.

  • High-Vacuum Distillation: The resulting solvent extract is then subjected to distillation under high vacuum at a low temperature.

  • Separation: This process allows for the separation of volatile aroma compounds from the non-volatile matrix components (like fats and sugars).

  • Concentration: The collected distillate, containing the aroma compounds, is carefully concentrated using a Vigreux column to a small volume for subsequent analysis.

Instrumental Analysis: GC-MS and GC-Olfactometry

The identification and characterization of 12-Methyltridecanal are typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O).

Methodology:

  • Gas Chromatography (GC): The concentrated aroma extract is injected into a gas chromatograph. The compounds are separated based on their volatility and interaction with a capillary column (e.g., SE-54 non-polar or FFAP polar columns).[12]

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter a mass spectrometer, which bombards them with electrons, causing fragmentation. The resulting mass spectrum provides a unique fragmentation pattern that allows for structural identification.[6]

  • Gas Chromatography-Olfactometry (GC-O): In parallel with MS detection, the eluent from the GC column is directed to a sniffing port. A trained panelist or researcher sniffs the eluting compounds and records the odor description and intensity at specific retention times. This technique is crucial for correlating specific chemical compounds with their perceived aroma.[4]

  • Aroma Extract Dilution Analysis (AEDA): To determine the most potent odorants, the extract is serially diluted and analyzed by GC-O. The highest dilution at which an odor can still be perceived is its flavor dilution (FD) factor, indicating its importance to the overall aroma.[4][13]

Synthesis Protocol

12-Methyltridecanal can be synthesized via the oxidation of its corresponding alcohol, 12-methyltridecan-1-ol (B128240). A representative procedure involves using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a similar reagent.[13]

Methodology:

  • Dissolution: 12-methyltridecan-1-ol is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

  • Oxidation: The oxidizing agent (e.g., PCC) is added to the solution, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).

  • Workup: The reaction mixture is filtered through a pad of silica (B1680970) gel or celite to remove the chromium salts. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified using column chromatography on silica gel (e.g., with a gradient of ethyl acetate (B1210297) in hexanes) to yield pure 12-methyltridecanal.[4]

Visualizations

The following diagrams illustrate the logical relationship of 12-Methyltridecanal's properties and a typical experimental workflow for its analysis.

Logical Relationship of 12-Methyltridecanal A 12-Methyltridecanal (C14H28O) B Branched Aliphatic Structure A->B is a C Physicochemical Properties (Volatility, Solubility) B->C determines D Organoleptic Properties (Fatty, Meaty, Waxy Aroma) B->D contributes to E Applications C->E enables D->E drives F Flavor Agent (e.g., Meat Products) E->F G Fragrance Ingredient (e.g., Perfumes) E->G General Workflow for 12-Methyltridecanal Analysis cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis Sample Food Sample (e.g., Cheese, Meat) Homogenize Homogenization with Solvent Sample->Homogenize SAFE Solvent Assisted Flavor Evaporation (SAFE) Homogenize->SAFE Concentrate Concentration of Extract SAFE->Concentrate GC Gas Chromatography (Separation) Concentrate->GC Split GC->Split MS Mass Spectrometry (MS) (Identification) Split->MS GCO GC-Olfactometry (GC-O) (Aroma Characterization) Split->GCO Data Compound Identification & Odor Correlation MS->Data GCO->Data

References

The Microbial Origins and Mammalian Incorporation of 12-Methyltridecanal: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methyltridecanal (B128148) is a branched-chain aldehyde that significantly contributes to the characteristic flavor profile of cooked beef.[1][2] Its biosynthesis is a fascinating interplay between microbial metabolism and animal physiology. This technical guide provides a comprehensive overview of the current understanding of 12-methyltridecanal's biosynthetic pathway, from its origins in rumen microorganisms to its incorporation into animal tissues. We will delve into the precursor molecules, key enzymatic transformations, and the role of plasmalogens in its sequestration and subsequent release. This document also presents quantitative data on its concentration in bovine tissues and details the experimental protocols for its analysis, serving as a valuable resource for researchers in the fields of biochemistry, food science, and drug development.

Introduction

Branched-chain aldehydes are important volatile compounds that influence the sensory characteristics of various foods.[3][4] 12-Methyltridecanal, with its tallowy and beef-like aroma, is a key flavor component of cooked beef.[1][2] Understanding its formation is not only crucial for the food industry but also offers insights into the metabolic interactions between gut microbiota and their host. The biosynthetic pathway of 12-methyltridecanal is not a direct endogenous process within animal tissues but rather a result of microbial synthesis of its precursor, which is then absorbed and stored by the animal.

The Biosynthetic Pathway: A Two-Stage Process

The formation of 12-methyltridecanal can be understood as a two-stage process:

  • Microbial Synthesis of the Precursor: The journey begins in the rumen of bovine animals, where a diverse community of bacteria synthesizes the precursor molecule, 12-methyltridecanoic acid.

  • Host Absorption, Incorporation, and Release: This branched-chain fatty acid is then absorbed by the host animal and incorporated into its tissues, specifically into a class of phospholipids (B1166683) called plasmalogens. The final aldehyde is released from these plasmalogens upon heating.

Stage 1: Bacterial Biosynthesis of 12-Methyltridecanoic Acid

The primary producers of 12-methyltridecanoic acid are bacteria residing in the rumen.[5][6] The biosynthesis of branched-chain fatty acids (BCFAs) in bacteria is a well-established pathway that utilizes branched-chain amino acids as primers.

The key steps are:

  • Primer Synthesis: The synthesis is initiated from branched-chain α-keto acids derived from the transamination of amino acids such as valine, leucine, and isoleucine.[7][8]

  • Decarboxylation: These α-keto acids undergo decarboxylation to form branched-chain acyl-CoAs, which serve as the initial building blocks.[7]

  • Elongation: The fatty acid chain is then elongated through a series of condensation, reduction, and dehydration reactions, similar to the classical fatty acid synthesis pathway, but initiated with a branched-chain primer.[8]

The specific precursor for 12-methyltridecanoic acid is likely derived from the catabolism of a branched-chain amino acid, followed by chain elongation.

Stage 2: Host Animal Processing

Absorption and Transport: The 12-methyltridecanoic acid synthesized by the rumen bacteria is absorbed through the intestinal wall of the host animal and enters the bloodstream.

Incorporation into Plasmalogens: Once in the circulation, it is transported to various tissues, primarily muscle and adipose tissue. Here, it is incorporated into the sn-1 position of plasmalogens, a type of glycerophospholipid characterized by a vinyl-ether linkage at this position.[6][9][10][11][12]

Enzymatic Reduction to 12-Methyltridecanal: The conversion of 12-methyltridecanoic acid to 12-methyltridecanal is a critical reduction step. While the specific enzyme responsible in rumen bacteria has not been definitively identified, a strong candidate is Carboxylic Acid Reductase (CAR) .[5][13][14][15][16] CARs are a family of enzymes known to catalyze the ATP- and NADPH-dependent reduction of a wide range of carboxylic acids, including fatty acids, to their corresponding aldehydes.[5][13][14][15][16] A CAR from Mycobacterium marinum has been shown to efficiently convert various fatty acids (C6-C18) into aldehydes.[13][15] It is highly probable that a homologous enzyme in the rumen microbiota performs this conversion.

Release upon Heating: 12-Methyltridecanal remains bound within the plasmalogen structure in the animal's tissues. It is the process of cooking, specifically the application of heat, that leads to the cleavage of the vinyl-ether bond of the plasmalogen, releasing the volatile 12-methyltridecanal and contributing to the characteristic aroma of cooked beef.[1]

Quantitative Data

The concentration of 12-methyltridecanal in beef is influenced by factors such as the animal's age and diet.[17] Pasture-fed animals tend to have higher concentrations of this aldehyde compared to those fed concentrate diets.

Animal/TissueConcentration of 12-MethyltridecanalReference
Stewed Beef431 µg/kg[1]
Beef Lipids44 to 149 µg/g[1]
Veal, Lamb, Springbuck, Red Deer Lipids5 to 19 µg/g[1]
Chicken, Turkey, Pork Lipids0.3 to 2.7 µg/g[1]
Muscle Phospholipids (Pasture-fed Bulls)up to 350 µ g/100 g fresh muscle
4-month-old Calf Phospholipids36 µg/g[17]
8-year-old Cow Phospholipids810 µg/g[17]

Experimental Protocols

Quantification of 12-Methyltridecanal using Stable Isotope Dilution Assay (SIDA)

This is the gold standard for accurate quantification of volatile flavor compounds.[6][10][11]

Principle: A known amount of a stable isotope-labeled internal standard (e.g., deuterated 12-methyltridecanal) is added to the sample at the beginning of the extraction process. The ratio of the native analyte to the labeled standard is then measured by mass spectrometry (MS), allowing for precise quantification that corrects for losses during sample preparation and ionization suppression in the MS.[6][10][11]

Protocol Outline:

  • Sample Preparation: A known weight of the tissue sample is homogenized.

  • Spiking: A precise amount of the isotopically labeled internal standard is added to the homogenate.

  • Lipid Extraction: Lipids are extracted from the tissue using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).

  • Hydrolysis: The lipid extract is subjected to acidic hydrolysis to release the aldehydes from the plasmalogens.

  • Derivatization (Optional but Recommended): The aldehydes can be derivatized to improve their chromatographic properties and detection sensitivity. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).

  • Analysis by GC-MS or LC-MS/MS: The extracted and derivatized sample is injected into a gas chromatograph (GC) or liquid chromatograph (LC) coupled to a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the specific ions corresponding to the native 12-methyltridecanal and its labeled internal standard.

  • Quantification: The concentration of 12-methyltridecanal in the original sample is calculated based on the measured ion ratio and the known amount of the internal standard added.

Enzymatic Reduction of 12-Methyltridecanoic Acid

Principle: This protocol outlines the in vitro enzymatic conversion of 12-methyltridecanoic acid to 12-methyltridecanal using a Carboxylic Acid Reductase (CAR).

Materials:

  • Purified Carboxylic Acid Reductase (CAR) enzyme (e.g., from Mycobacterium marinum, commercially available or expressed and purified).

  • 12-methyltridecanoic acid (substrate).

  • ATP (adenosine triphosphate).

  • NADPH (nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form).

  • MgCl₂.

  • Reaction buffer (e.g., Tris-HCl or phosphate buffer, pH 7.5).

  • Phosphopantetheinyl transferase (PPTase) for CAR activation (if the CAR is expressed in an apo-form).

Protocol Outline:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, MgCl₂, ATP, and NADPH to their final concentrations.

  • Enzyme Addition: Add the purified CAR enzyme (and PPTase if required for activation) to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding the substrate, 12-methyltridecanoic acid (dissolved in a suitable solvent like DMSO if necessary).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a defined period (e.g., 1-4 hours).

  • Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the product and precipitate the enzyme.

  • Product Analysis: Analyze the organic extract by GC-MS or LC-MS to confirm the presence and quantify the amount of 12-methyltridecanal formed.

Visualizations

Biosynthetic Pathway of 12-Methyltridecanal

Biosynthesis_of_12_Methyltridecanal cluster_rumen Rumen Microorganism cluster_host Host Animal Tissue Branched-chain Amino Acid Branched-chain Amino Acid Branched-chain alpha-Keto Acid Branched-chain alpha-Keto Acid Branched-chain Amino Acid->Branched-chain alpha-Keto Acid Transamination Branched-chain Acyl-CoA Branched-chain Acyl-CoA Branched-chain alpha-Keto Acid->Branched-chain Acyl-CoA Decarboxylation 12-Methyltridecanoic Acid 12-Methyltridecanoic Acid Branched-chain Acyl-CoA->12-Methyltridecanoic Acid Elongation 12-Methyltridecanal_rumen 12-Methyltridecanal 12-Methyltridecanoic Acid->12-Methyltridecanal_rumen Carboxylic Acid Reductase (CAR) 12-Methyltridecanoic Acid_host 12-Methyltridecanoic Acid 12-Methyltridecanoic Acid->12-Methyltridecanoic Acid_host Absorption Plasmalogen Plasmalogen 12-Methyltridecanoic Acid_host->Plasmalogen Incorporation 12-Methyltridecanal_host 12-Methyltridecanal Plasmalogen->12-Methyltridecanal_host Release (Heat)

Caption: Overview of the biosynthesis of 12-methyltridecanal.

Experimental Workflow for Quantification

SIDA_Workflow Tissue_Sample 1. Tissue Sample Homogenization Spiking 2. Spiking with Labeled Standard Tissue_Sample->Spiking Extraction 3. Lipid Extraction Spiking->Extraction Hydrolysis 4. Acidic Hydrolysis Extraction->Hydrolysis Analysis 5. GC-MS or LC-MS/MS Analysis Hydrolysis->Analysis Quantification 6. Quantification Analysis->Quantification

Caption: Workflow for 12-methyltridecanal quantification.

Conclusion

The biosynthesis of 12-methyltridecanal is a compelling example of the symbiotic relationship between ruminant animals and their gut microbiota. The pathway originates with the bacterial synthesis of 12-methyltridecanoic acid from branched-chain amino acid precursors. This fatty acid is then absorbed by the host and stored in plasmalogens, from which 12-methyltridecanal is released upon heating. The key enzymatic step, the reduction of the carboxylic acid to an aldehyde, is likely catalyzed by a Carboxylic Acid Reductase. Further research to isolate and characterize the specific CAR from rumen bacteria will provide a more complete understanding of this pathway and could open avenues for biotechnological applications in flavor science and beyond.

References

An In-depth Technical Guide to CAS Number 75853-49-5: 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltridecanal (B128148), identified by CAS number 75853-49-5, is a branched-chain fatty aldehyde.[1][2] While extensively utilized in the flavor and fragrance industry for its characteristic meaty and fatty notes, its broader biological significance and potential pharmacological applications remain largely unexplored.[3][4][5] This technical guide provides a comprehensive overview of the known properties of 12-methyltridecanal, drawing upon available data to inform researchers and drug development professionals. In areas where specific data for 12-methyltridecanal is limited, this guide will discuss the established roles of the broader class of fatty aldehydes to provide a context for potential future research.

Chemical and Physical Properties

12-Methyltridecanal is an aliphatic aldehyde with a branched hydrocarbon chain.[4] Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name 12-methyltridecanal[5][6]
Synonyms 12-MT Aldehyde, Isotetradecanal[4][5]
CAS Number 75853-49-5[5][6]
Molecular Formula C₁₄H₂₈O[6][7]
Molecular Weight 212.37 g/mol [5][7]
Appearance Colorless to pale yellow liquid[3]
Odor Fatty, waxy, savory, with hints of citrus and cilantro[3][4]
Boiling Point 141-143 °C at 4.00 mm Hg[3]
Density 0.8321 g/cm³ (estimate)[8]
Refractive Index 1.44500 to 1.45500 at 20.00 °C[3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol.[4]

Synthesis and Purification

Experimental Protocol: Synthesis of 12-Methyltridecanal

Objective: To synthesize 12-methyltridecanal via the oxidation of 12-methyltridecan-1-ol (B128240).

Materials:

Procedure:

  • In a clean, dry round-bottom flask, dissolve 12-methyltridecan-1-ol in anhydrous dichloromethane under an inert atmosphere.

  • Add pyridinium chlorochromate (PCC) to the solution in a portion-wise manner while stirring. The molar ratio of PCC to alcohol should be approximately 1.5:1.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 12-methyltridecanal as a colorless to pale yellow oil.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product Dissolution Dissolve 12-methyltridecan-1-ol in Dichloromethane Oxidation Add PCC and Stir Dissolution->Oxidation Monitoring Monitor by TLC Oxidation->Monitoring Filtration Filter through Silica Gel Monitoring->Filtration Washing Wash with HCl, NaHCO3, Brine Filtration->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Evaporation Solvent Evaporation Chromatography->Evaporation Product Pure 12-Methyltridecanal Evaporation->Product

A flowchart illustrating the synthesis and purification of 12-methyltridecanal.

Biological Activity and Potential Uses

Currently, the documented biological activities of 12-methyltridecanal are primarily related to its organoleptic properties. It is recognized as a key aroma compound in various food products, contributing to their characteristic flavor profiles.

While specific pharmacological studies on 12-methyltridecanal are lacking, the broader class of fatty aldehydes is gaining recognition for its involvement in cellular signaling and metabolism. Fatty aldehydes are known to be endogenous products of lipid metabolism and can influence various cellular processes. It is plausible that 12-methyltridecanal, as a branched-chain fatty aldehyde, may also possess uncharacterized biological activities.

Potential areas for future research into the biological effects of 12-methyltridecanal could include:

  • Antimicrobial Activity: Some aldehydes exhibit antimicrobial properties.

  • Anti-inflammatory Effects: Certain aldehydes have been shown to modulate inflammatory pathways.

  • Modulation of Lipid Metabolism: As a fatty aldehyde, it may interact with enzymes and receptors involved in lipid signaling and metabolism.

It is important to note that high concentrations of aldehydes can be cytotoxic, a factor that must be considered in any investigation of their biological effects.

Signaling Pathways: A Broader Context

There is no direct evidence linking 12-methyltridecanal to specific signaling pathways. However, as a fatty aldehyde, its metabolism is interconnected with broader lipid metabolic pathways. The diagram below illustrates a generalized pathway for the metabolism of fatty aldehydes, providing a potential context for the cellular fate of 12-methyltridecanal.

Fatty_Aldehyde_Metabolism Fatty_Alcohol Fatty Alcohol (e.g., 12-methyltridecan-1-ol) Fatty_Aldehyde Fatty Aldehyde (12-Methyltridecanal) Fatty_Alcohol->Fatty_Aldehyde Oxidation Fatty_Acid Fatty Acid (12-methyltridecanoic acid) Fatty_Aldehyde->Fatty_Acid Oxidation Metabolic_Fates Further Metabolic Fates: - Beta-oxidation - Esterification Fatty_Acid->Metabolic_Fates ADH Alcohol Dehydrogenase (ADH) ALDH Aldehyde Dehydrogenase (ALDH)

A generalized metabolic pathway for fatty aldehydes.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the identification and quantification of 12-methyltridecanal. The following protocol is a general guideline that can be adapted for specific instrumentation and sample matrices.

Experimental Protocol: GC-MS Analysis of 12-Methyltridecanal

Objective: To identify and quantify 12-methyltridecanal in a sample matrix.

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms or equivalent)

  • Helium (carrier gas)

  • Sample containing 12-methyltridecanal

  • Internal standard (e.g., a deuterated analog or a different long-chain aldehyde)

  • Solvent for sample dilution (e.g., hexane or dichloromethane)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • If the sample is solid, perform a solvent extraction to isolate the volatile compounds.

    • Spike the sample with a known amount of the internal standard.

    • Dilute the sample to an appropriate concentration with the chosen solvent.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless or split, depending on the concentration

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp to 250 °C at a rate of 10 °C/minute

      • Hold at 250 °C for 5 minutes

    • Carrier Gas Flow Rate: 1 mL/minute (constant flow)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Data Analysis:

    • Identify the peak corresponding to 12-methyltridecanal by comparing its retention time and mass spectrum with that of a pure standard.

    • Quantify the amount of 12-methyltridecanal by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.

Safety and Handling

Based on available safety data, 12-methyltridecanal is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and oxidizing agents.

Conclusion

12-Methyltridecanal (CAS 75853-49-5) is a well-characterized compound within the flavor and fragrance industry. However, its potential biological activities and applications in research and drug development remain a nascent field of study. This technical guide has summarized the available information on its properties, synthesis, and analysis, and has provided a broader context based on the known roles of fatty aldehydes. It is hoped that this information will serve as a valuable resource for scientists interested in exploring the untapped potential of this and other branched-chain aldehydes.

References

The Elusive Scent: Deconstructing the Role of 12-Methyltridecanal in Insect Chemical Communication

Author: BenchChem Technical Support Team. Date: December 2025

Despite initial indications of its involvement as a pheromone in social insects, a comprehensive review of available scientific literature reveals a significant gap in our understanding of the specific role of 12-Methyltridecanal in insect chemical communication. While its presence has been noted in various biological contexts, detailed studies elucidating its function as a semiochemical, complete with quantitative behavioral data and defined signaling pathways, remain conspicuously absent. This technical guide, therefore, serves as a summary of the current, albeit limited, knowledge and a roadmap for future research into this intriguing molecule.

Introduction to 12-Methyltridecanal

12-Methyltridecanal is a branched-chain aldehyde with the chemical formula C₁₄H₂₈O. Its chemical properties are summarized in the table below. While it is recognized for its "meaty" and "tallowy" aroma and is utilized in the flavor and fragrance industry, its role in the intricate world of insect chemical signaling is yet to be definitively established.

Table 1: Chemical and Physical Properties of 12-Methyltridecanal

PropertyValue
Molecular Formula C₁₄H₂₈O
Molecular Weight 212.38 g/mol
CAS Number 75853-49-5
Appearance Colorless to pale yellow liquid
Odor Meaty, tallowy, fatty
Solubility Insoluble in water; soluble in organic solvents

Putative Role in Insect Communication: An Unsubstantiated Link

Initial broad searches suggested 12-Methyltridecanal might function as a pheromone in certain species of ants and bees. However, in-depth investigation into specialized scientific databases and journals, including the Journal of Chemical Ecology and Journal of Insect Physiology, failed to uncover specific studies that substantiate this claim. Research on the chemical ecology of various ant species, such as Oecophylla smaragdina, Crematogaster scutellaris, and ponerine ants like Harpegnathos saltator and Diacamma species, has identified a diverse array of hydrocarbons, alcohols, and other compounds as key components of their pheromonal communication systems, but 12-Methyltridecanal is not prominently featured.

Methodologies for Investigating Insect Chemical Communication

While direct experimental data for 12-Methyltridecanal is lacking, the following established methodologies are crucial for elucidating the function of any candidate semiochemical.

Chemical Analysis: Identification and Quantification

The first step in identifying a semiochemical is to analyze the chemical profile of insect glands, secretions, or cuticular extracts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile and semi-volatile compounds in a sample. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a unique mass spectrum for each component, allowing for its identification.

  • Solid-Phase Microextraction (SPME): A solvent-free technique used to extract volatile and semi-volatile compounds from a sample for subsequent analysis by GC-MS.

Behavioral Bioassays: Assessing the Biological Response

Behavioral bioassays are essential to determine if a specific chemical elicits a behavioral response in an insect.

  • Y-Tube Olfactometer: This apparatus is used to test the preference of an insect for one of two odor sources. A stream of air is passed through each arm of a Y-shaped tube, with one arm containing the test compound and the other a control. The insect's choice of arm indicates attraction or repulsion.

Caption: A simplified workflow of a Y-tube olfactometer experiment.

Electrophysiological Assays: Measuring Antennal Response

Electrophysiological techniques directly measure the response of the insect's olfactory system to a chemical stimulus.

  • Electroantennography (EAG): This technique measures the overall electrical response of the entire antenna to an odor puff. It is a powerful tool for screening compounds to see if they are detected by the insect's antennae.

  • Single-Sensillum Recording (SSR): This more precise technique involves placing a recording electrode into a single olfactory sensillum on the antenna to measure the firing rate of individual olfactory receptor neurons (ORNs). This can help identify the specific receptors that respond to a compound.

G cluster_1 Electroantennography (EAG) Workflow Odor_Delivery Odor Delivery System (Puff of 12-Methyltridecanal) Antenna Excised Insect Antenna Odor_Delivery->Antenna Electrodes Recording & Reference Electrodes Antenna->Electrodes Amplifier Amplifier Electrodes->Amplifier Data_Acquisition Data Acquisition System Amplifier->Data_Acquisition EAG_Signal Electroantennogram Signal Data_Acquisition->EAG_Signal

Caption: A schematic representation of a typical Electroantennography (EAG) setup.

Potential Signaling Pathways in Insect Olfaction

Should 12-Methyltridecanal be identified as a semiochemical, it would initiate a signaling cascade within the insect's olfactory system.

  • Odorant Binding and Transport: The hydrophobic 12-Methyltridecanal molecule would likely be bound by Odorant Binding Proteins (OBPs) within the sensillar lymph of the insect's antenna.

  • Receptor Activation: The OBP-odorant complex would then interact with and activate specific Olfactory Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs). Insect ORs are ligand-gated ion channels, and their activation leads to an influx of ions.

  • Signal Transduction: The ion influx depolarizes the ORN, generating an action potential.

  • Neural Processing: The action potential travels down the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.

G 12-MT 12-Methyltridecanal OBP Odorant Binding Protein (OBP) 12-MT->OBP Binding OR Olfactory Receptor (OR) OBP->OR Activation ORN Olfactory Receptor Neuron (ORN) OR->ORN Depolarization Brain Antennal Lobe (Brain) ORN->Brain Signal Transmission Behavior Behavioral Response Brain->Behavior Processing & Output

Caption: A conceptual diagram of a potential olfactory signaling pathway for 12-Methyltridecanal.

Future Research Directions

The significant lack of data on the role of 12-Methyltridecanal in insect chemical communication presents a clear opportunity for future research. Key areas of investigation should include:

  • Targeted Chemical Ecology Studies: Screening a wide range of insect species, particularly social insects like ants and bees, for the presence and behavioral activity of 12-Methyltridecanal.

  • Electrophysiological Screening: Using EAG and SSR to identify insect species that have olfactory receptors sensitive to 12-Methyltridecanal.

  • Behavioral Assays: Conducting rigorous behavioral experiments, such as Y-tube olfactometer assays, to determine the specific behavioral response (e.g., attraction, repulsion, aggregation) elicited by 12-Methyltridecanal in responsive species.

  • Biosynthesis Studies: Investigating the biosynthetic pathway of 12-Methyltridecanal in insects to understand how it is produced.

Conclusion

While 12-Methyltridecanal is a known compound with applications in other industries, its role in the complex language of insect chemical communication remains an open question. The methodologies and conceptual frameworks outlined in this guide provide a clear path for researchers to unravel the potential significance of this molecule in the insect world. Until such studies are conducted and their findings published, the chapter on 12-Methyltridecanal in the book of insect semiochemistry remains to be written.

Early Studies on Branched Long-Chain Aliphatic Aldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on branched long-chain aliphatic aldehydes, providing a detailed overview of their early synthesis, characterization, and the experimental protocols that paved the way for our current understanding. The focus is on two seminal discoveries that enabled the targeted synthesis of these molecules: the Guerbet reaction and the Oxo process.

Core Synthesis Methodologies

The early exploration of branched long-chain aliphatic aldehydes was largely driven by the development of novel synthetic methods that allowed for the construction of complex carbon skeletons. Two key reactions, the Guerbet reaction and the Oxo process, were instrumental in this regard.

The Guerbet Reaction (1899)

In 1899, Marcel Guerbet reported a reaction that converted primary alcohols into their β-alkylated dimer alcohols, with a branched-chain aldehyde as a key intermediate.[1] This reaction, now known as the Guerbet reaction, represented a significant step forward in the ability to synthesize larger, branched organic molecules from simpler starting materials.

Objective: To synthesize 2-ethylhexanal (B89479) via the Guerbet condensation of n-butanol.

Materials:

  • n-Butanol

  • Sodium metal (or sodium butoxide)

  • A suitable high-boiling point, inert solvent (e.g., a high-molecular-weight hydrocarbon)

  • Apparatus for heating under reflux with the ability to remove water (e.g., a Dean-Stark trap)

Procedure:

  • A reaction vessel is charged with n-butanol and a catalytic amount of sodium metal. The sodium reacts with n-butanol to form sodium butoxide, the active basic catalyst.

  • The mixture is heated to a high temperature, typically in the range of 180-220°C.

  • The reaction proceeds through a series of steps, including the oxidation of n-butanol to n-butanal, an aldol (B89426) condensation of two n-butanal molecules, and subsequent dehydration to form 2-ethyl-2-hexenal.

  • Water, a byproduct of the condensation and dehydration steps, is continuously removed from the reaction mixture to drive the equilibrium towards the product.

  • The intermediate, 2-ethyl-2-hexenal, is then hydrogenated in situ to the saturated aldehyde, 2-ethylhexanal. The hydrogen for this step is derived from the initial dehydrogenation of the alcohol.

  • The reaction is monitored for the cessation of water formation.

  • Upon completion, the reaction mixture is cooled, and the catalyst is neutralized.

  • The product, 2-ethylhexanal, is then isolated and purified by fractional distillation.

Reaction Pathway: The Guerbet reaction proceeds through a multi-step pathway involving the in-situ formation of an aldehyde.

Guerbet_Reaction Alcohol Primary Alcohol (e.g., n-Butanol) Aldehyde Aldehyde Intermediate (e.g., n-Butanal) Alcohol->Aldehyde Dehydrogenation Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Aldol Condensation Unsaturated_Aldehyde α,β-Unsaturated Aldehyde (e.g., 2-Ethyl-2-hexenal) Aldol_Adduct->Unsaturated_Aldehyde Dehydration Branched_Aldehyde Branched Aldehyde (e.g., 2-Ethylhexanal) Unsaturated_Aldehyde->Branched_Aldehyde Hydrogenation Dimer_Alcohol β-Alkylated Dimer Alcohol (e.g., 2-Ethylhexanol) Branched_Aldehyde->Dimer_Alcohol Hydrogenation

Guerbet reaction pathway to a branched aldehyde.
The Oxo Process (Hydroformylation) (1938)

In 1938, Otto Roelen discovered the hydroformylation reaction, also known as the Oxo process, which involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene.[2][3] This breakthrough, which utilized a cobalt-based catalyst, provided a direct route to aldehydes from olefins and became a cornerstone of industrial organic synthesis.[4][5]

Details from Roelen's original 1938 German patent (DE849548C) describe the fundamental requirements for the hydroformylation process. The following is a generalized protocol based on his work.[6]

Objective: To synthesize propanal from ethylene (B1197577) via hydroformylation.

Materials:

  • Ethylene gas

  • Synthesis gas (a mixture of carbon monoxide and hydrogen)

  • A cobalt catalyst precursor (e.g., cobalt metal, cobalt salts, or cobalt carbonyl)

  • A high-pressure reactor (autoclave)

Procedure:

  • The high-pressure reactor is charged with the cobalt catalyst precursor.

  • The reactor is sealed and purged with an inert gas.

  • Ethylene and synthesis gas are introduced into the reactor to a high pressure, typically in the range of 100-300 atmospheres.

  • The reactor is heated to a temperature between 100°C and 200°C.

  • Under these conditions, the cobalt precursor is converted into the active catalyst, tetracarbonylhydrocobalt(I) (HCo(CO)₄).

  • The catalyst facilitates the addition of a formyl group and a hydrogen atom to the ethylene molecule, forming propanal.

  • The reaction is maintained for a set period, after which the reactor is cooled and depressurized.

  • The liquid product, containing propanal, is collected and purified by distillation.

Reaction Workflow:

Oxo_Process cluster_reactants Reactants cluster_catalyst Catalyst System Alkene Alkene (e.g., Ethylene) Reactor High-Pressure Reactor (100-300 atm, 100-200°C) Alkene->Reactor Syngas Synthesis Gas (CO + H₂) Syngas->Reactor Co_catalyst Cobalt Catalyst (HCo(CO)₄) Co_catalyst->Reactor Product Branched/Linear Aldehyde (e.g., Propanal) Reactor->Product Hydroformylation

Workflow for the Oxo process (Hydroformylation).

Early Characterization Techniques

In the early 20th century, the characterization of newly synthesized organic compounds relied on a combination of physical property measurements and chemical derivatization, as spectroscopic methods were not yet widely available.

Physical Constants

The determination of physical constants was a primary method for identifying and assessing the purity of branched long-chain aliphatic aldehydes.

PropertyDescription
Boiling Point A key identifier for liquids. The boiling point of an aldehyde is influenced by its molecular weight and the extent of branching.
Melting Point Primarily used for solid derivatives of the aldehydes. A sharp melting point range indicated a high degree of purity.
Density The mass per unit volume, another characteristic physical property.
Refractive Index The measure of how much the path of light is bent when it enters the substance. This was a quick and accurate method for purity assessment.

Table 1: Physical Properties of Representative Branched-Chain Aliphatic Aldehydes

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index (nD)
2-MethylbutanalC₅H₁₀O86.1390-930.799-0.8041.388-1.393
2-EthylhexanalC₈H₁₆O128.211630.8201.416

Data sourced from various chemical databases and handbooks.[3][7][8][9][10]

Chemical Derivatization

To overcome the challenges of purifying and characterizing liquid aldehydes, early chemists converted them into solid derivatives with sharp, well-defined melting points.

This was one of the most common methods for the qualitative identification of aldehydes and ketones.

Objective: To prepare the 2,4-dinitrophenylhydrazone derivative of a branched-chain aldehyde.

Materials:

Procedure:

  • A small amount of the aldehyde sample is dissolved in a minimal amount of ethanol.

  • A few drops of the 2,4-dinitrophenylhydrazine reagent are added to the aldehyde solution.

  • The formation of a yellow, orange, or red precipitate indicates the presence of a carbonyl group.

  • The mixture is allowed to stand to ensure complete precipitation.

  • The solid derivative is collected by filtration and washed with a small amount of cold ethanol.

  • The crude product is recrystallized from a suitable solvent, typically ethanol, to obtain pure crystals.

  • The melting point of the dried, purified 2,4-dinitrophenylhydrazone is determined and compared to known values.

Logical Relationship of Derivatization for Characterization:

Derivatization_Logic Aldehyde Liquid Aldehyde (Unknown) Precipitate Solid 2,4-Dinitrophenylhydrazone (Crude) Aldehyde->Precipitate + DNPH_Reagent 2,4-DNPH Reagent DNPH_Reagent->Precipitate + Purified_Derivative Purified Crystalline Derivative Precipitate->Purified_Derivative Recrystallization Melting_Point Sharp Melting Point Purified_Derivative->Melting_Point Measurement Identification Identification of Aldehyde Melting_Point->Identification Comparison to Literature

Characterization of aldehydes via derivatization.

Other common derivatives used in early studies included oximes (formed by reaction with hydroxylamine) and semicarbazones (formed by reaction with semicarbazide).

Conclusion

The early studies of branched long-chain aliphatic aldehydes, underpinned by the development of the Guerbet reaction and the Oxo process, laid the groundwork for a significant area of organic synthesis and industrial chemistry. The characterization methods of the time, though lacking the sophistication of modern spectroscopic techniques, were effective in identifying and purifying these novel compounds through a combination of physical constant determination and chemical derivatization. This foundational knowledge continues to be relevant for researchers in synthetic chemistry, materials science, and drug development.

References

12-Methyltridecanal as a Flavoring Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methyltridecanal (B128148), a branched-chain aliphatic aldehyde, is a significant contributor to the characteristic flavor profiles of cooked meats.[1][2] This technical guide provides an in-depth overview of its function as a flavoring agent, including its organoleptic properties, regulatory status, and foundational scientific principles related to its application and sensory perception. This document summarizes available quantitative data, outlines general experimental protocols for sensory analysis, and presents illustrative diagrams for a representative synthesis pathway and a relevant biological signaling pathway.

Introduction

12-Methyltridecanal (CAS No. 75853-49-5) is a volatile organic compound that has been identified as a key odorant in stewed beef juice and is also found in other cooked meats such as lamb, pork, chicken, and turkey.[1][2] Its potent and distinct aroma profile makes it a valuable ingredient in the flavor industry for creating and enhancing savory, meat-like flavors in a variety of food products.[1][3] This guide serves as a technical resource for professionals in research and development, providing detailed information on the properties and applications of 12-methyltridecanal as a flavoring agent.

Physicochemical and Organoleptic Properties

12-Methyltridecanal is a colorless to pale yellow liquid with a chemical formula of C14H28O and a molecular weight of 212.37 g/mol .[2] It is insoluble in water but soluble in alcohol.[1] Its organoleptic properties are its most notable feature, characterized by fatty, waxy, and meaty notes.

Table 1: Physicochemical Properties of 12-Methyltridecanal
PropertyValueReference
Molecular FormulaC14H28O[2]
Molecular Weight212.37 g/mol [2]
CAS Number75853-49-5
AppearanceColorless to pale yellow liquid[2]
Boiling Point141-143 °C @ 4.00 mm Hg[1]
Flash Point232 °F (111.11 °C)[1]
SolubilityInsoluble in water; soluble in alcohol[1]
Specific Gravity0.930 - 0.941 @ 25.00 °C[1]
Refractive Index1.445 - 1.455 @ 20.00 °C[1]
Table 2: Organoleptic Profile of 12-Methyltridecanal
ConcentrationOdor DescriptionFlavor DescriptionReference
1.00% in propylene (B89431) glycolCooked meat, tallow, fat, meat broth, sweaty, fruity, waxy, citrus-[1]
10.00%Sweet, fatty, waxy, rich savory animal fatty with a citrus and cilantro-like nuance-[1]
5.00 ppm-Waxy, aldehydic, citrus, soapy, savory, fatty, slightly rancid, cilantro-like with a hint of mango and carrot[2]
Not SpecifiedMeaty, cooked meaty, tallow, fatty, brothyFatty, waxy notes associated with grilled meat (tallow, lard, chicken fat)[1]

Regulatory and Safety Status

12-Methyltridecanal is recognized as a flavoring agent by major regulatory bodies.

  • FEMA GRAS™ : It is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS), with the FEMA number 4005.

  • JECFA : The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 12-methyltridecanal and assigned it the number 1229. The committee concluded that there are "no safety concern at current levels of intake when used as a flavouring agent".[4]

Table 3: Regulatory Information for 12-Methyltridecanal
Regulatory BodyIdentifierStatus/CommentReference
FEMA4005Generally Recognized as Safe (GRAS)[4]
JECFA1229No safety concern at current levels of intake when used as a flavouring agent.[4]
FDA-Listed as a flavoring agent or adjuvant.[4]

Applications in the Flavor Industry

12-Methyltridecanal is primarily used to impart or enhance meaty and savory flavors in food products. Its fatty and tallow-like notes are particularly useful in:

  • Savory Meat Products : Enhancing the grilled and roasted notes in beef, pork, and chicken flavored products.[1]

  • Soups and Broths : Adding a rich, cooked meat character.

  • Dairy Products : Can be used to create savory cheese flavors.

  • Fat-Free and Reduced-Fat Products : Can be used to add authentic fatty notes to create a fuller, more desirable taste.[5]

A suggested use level for 12-methyltridecanal is between 10.00 and 50.00 ppm.[6]

Experimental Protocols

Sensory Evaluation of 12-Methyltridecanal

Objective : To determine the sensory threshold and characterize the flavor profile of 12-methyltridecanal in a specific food matrix.

Materials :

  • 12-Methyltridecanal (high purity)

  • Food grade solvent (e.g., propylene glycol, ethanol, or medium-chain triglycerides)

  • Food matrix for testing (e.g., neutral-flavored broth, aqueous solution, or unflavored cracker)

  • Deionized, odor-free water for rinsing

  • Sensory evaluation booths with controlled lighting and ventilation

  • Glassware for sample preparation

  • Randomly coded sample cups

Panelists :

  • A panel of 10-15 trained sensory panelists with demonstrated ability to detect and describe meaty and fatty flavors.

  • Panelists should be screened for anosmia to key aroma compounds.

Procedure :

  • Stock Solution Preparation : Prepare a stock solution of 12-methyltridecanal in the chosen solvent at a known concentration (e.g., 1000 ppm).

  • Sample Preparation :

    • Threshold Testing (Ascending Forced-Choice Method) : Prepare a series of dilutions of the stock solution in the food matrix. The concentrations should span a range from well below the expected threshold to clearly perceivable. Each concentration level should be presented alongside two blank samples (matrix only) in a triangular test format.

    • Descriptive Analysis : Prepare samples of the food matrix with 12-methyltridecanal at a supra-threshold concentration.

  • Sensory Evaluation Session :

    • Threshold Test : Panelists are presented with sets of three samples (two blanks, one with the odorant) at increasing concentrations. They are asked to identify the different sample. The individual threshold is the lowest concentration at which the panelist can correctly identify the odd sample multiple times. The group threshold is calculated from the individual thresholds.

    • Descriptive Analysis : Panelists are presented with the prepared sample and asked to describe the flavor profile using a predefined list of attributes (e.g., meaty, fatty, waxy, brothy, tallow, citrus) and to rate the intensity of each attribute on a scale (e.g., a 15-cm line scale).

  • Data Analysis :

    • Threshold : The Best Estimate Threshold (BET) is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified.

    • Descriptive Analysis : The intensity ratings for each attribute are averaged across all panelists. Statistical analysis (e.g., ANOVA) can be used to determine significant differences between samples.

Visualizations

Representative Synthesis Pathway

While a specific, detailed industrial synthesis protocol for 12-methyltridecanal is proprietary, a plausible synthetic route for a branched aldehyde can be conceptualized. A common method for aldehyde synthesis is the hydroformylation of an alkene. The following diagram illustrates a representative pathway for the synthesis of a branched aldehyde.

G cluster_reactants Reactants cluster_process Process cluster_products Products cluster_catalyst Catalyst Alkene Branched Alkene (e.g., 11-Methyl-1-dodecene) Hydroformylation Hydroformylation (Oxo Process) Alkene->Hydroformylation Syngas Synthesis Gas (CO + H2) Syngas->Hydroformylation Aldehyde 12-Methyltridecanal Hydroformylation->Aldehyde Major Product Isomer Branched Isomer Hydroformylation->Isomer Minor Product Catalyst Rhodium or Cobalt based catalyst Catalyst->Hydroformylation

Caption: Representative synthesis of a branched aldehyde via hydroformylation.

Experimental Workflow for Sensory Evaluation

The following diagram outlines a typical workflow for conducting a sensory evaluation of a flavoring agent.

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis cluster_report Reporting A Panelist Screening and Training D Threshold Test (e.g., Ascending Forced-Choice) A->D E Descriptive Analysis A->E B Stock Solution Preparation C Sample Dilution Series and Coding B->C C->D C->E F Calculate Best Estimate Threshold (BET) D->F G Statistical Analysis of Descriptive Data E->G H Generate Sensory Profile and Threshold Report F->H G->H

Caption: General workflow for sensory evaluation of a flavoring agent.

G-Protein Coupled Receptor (GPCR) Signaling Pathway for Olfaction

The perception of volatile compounds like 12-methyltridecanal is initiated by the binding of the odorant molecule to olfactory receptors, which are a type of G-protein coupled receptor (GPCR), in the nasal cavity. This binding triggers an intracellular signaling cascade.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant 12-Methyltridecanal (Odorant) GPCR Olfactory Receptor (GPCR) Odorant->GPCR Binds G_protein G-protein (Golf) GPCR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates ATP ATP AC->ATP cAMP cAMP (Second Messenger) ATP:e->cAMP:w Converts Ion_channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_channel Opens Ca_Na Ca2+ / Na+ Influx Ion_channel->Ca_Na Allows Depolarization Membrane Depolarization Ca_Na->Depolarization Action_potential Action Potential to Olfactory Bulb Depolarization->Action_potential

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltridecanal (B128148) is a branched-chain fatty aldehyde that has been identified as a potent odor-active compound, contributing to the characteristic aroma of certain foods, such as ripe Gouda-type cheese.[1][2][3] Its analysis is crucial for flavor and fragrance research, food quality control, and potentially for understanding biochemical pathways related to lipid metabolism. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds like 12-methyltridecanal in complex matrices. This document provides a detailed protocol for the extraction, identification, and quantification of 12-methyltridecanal using GC-MS.

Data Presentation

The following table summarizes the semi-quantitative data for 12-Methyltridecanal found in Gouda-type cheese at different maturation stages, as reported by Imamura et al. (2015).

Maturation StageConcentration (μg/kg)
Short (4-5 months)Not Detected
Medium (12-13 months)1.8
Long (22-23 months)10.2

Experimental Protocols

This protocol is based on the methodology described for the analysis of 12-Methyltridecanal in a food matrix.[1][2]

Sample Preparation: Volatile Compound Extraction

This section details the extraction of volatile compounds from a solid food matrix, such as cheese.

a. Materials and Reagents:

  • Homogenized sample (e.g., Gouda-type cheese)

  • Diethyl ether (distilled)

  • Anhydrous sodium sulfate (B86663)

  • Glass column for chromatography

  • Silica (B1680970) gel (Wakogel® C-200)

  • n-Pentane

  • Solvent-assisted flavor evaporation (SAFE) apparatus

b. Procedure:

  • Solvent Extraction:

    • Homogenize the sample.

    • Extract the volatile compounds by stirring the homogenized sample with diethyl ether.

    • Repeat the extraction process multiple times for exhaustive extraction.

    • Combine the diethyl ether extracts.

  • Solvent-Assisted Flavor Evaporation (SAFE):

    • Concentrate the combined diethyl ether extracts using a SAFE apparatus. This technique allows for gentle concentration of volatile and semi-volatile compounds.

  • Removal of Non-Volatiles and Water:

    • Dry the resulting concentrate over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

  • Fractionation by Silica Gel Chromatography:

    • Apply the concentrated volatile fraction to a glass column packed with silica gel in n-pentane.

    • Elute the column with a series of solvents with increasing polarity to separate the compounds into different fractions. A typical elution sequence might be:

      • Fraction A: n-pentane

      • Fraction B: n-pentane/diethyl ether (e.g., 10:1, v/v)

      • Fraction C: n-pentane/diethyl ether (e.g., 10:2, v/v)

      • Fraction D: n-pentane/diethyl ether (e.g., 1:1, v/v)

      • Fraction E: diethyl ether

    • 12-Methyltridecanal is expected to elute in one of the less polar fractions.

    • Concentrate each fraction to a final volume of approximately 100 μL.

GC-MS Analysis

a. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Fused silica capillary column. A non-polar column like a DB-1 or a polar column like a DB-Wax can be used.[1] The choice will affect the retention time.

b. GC-MS Parameters:

The following parameters are a starting point and may require optimization for your specific instrument and application.

ParameterValue
Gas Chromatograph
ColumnDB-1, 30 m x 0.25 mm i.d., 0.25 μm film thickness
Injection ModeSplitless
Injection Volume0.2 μL
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Temperature Program40 °C (hold for 1 min), then ramp to 230 °C at 3 °C/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-350
Ion Source Temperature230 °C
Data Analysis and Quantification

a. Identification:

  • The identification of 12-Methyltridecanal is based on a comparison of its mass spectrum and retention index with those of an authentic standard or with data from a reference library (e.g., NIST).

  • Mass Spectrum: The mass spectrum of 12-Methyltridecanal is characterized by a molecular ion peak (M+) at m/z 212. Key fragment ions for long-chain aldehydes often include a base peak at m/z 82 and a characteristic loss of water (M-18).

  • Retention Index (Kovats): The Kovats retention index can be calculated using a series of n-alkanes as external standards. The experimental retention index should be compared to literature values on similar stationary phases. For 12-methyltridecanal, reported Kovats retention indices are around 1576 on a non-polar column (SE-54) and in the range of 1863-1889 on polar columns.[4][5]

b. Quantification:

  • Semi-quantification can be performed by comparing the peak area of 12-Methyltridecanal in the sample with the peak area of a known amount of an internal standard.

  • For accurate quantification, a calibration curve should be prepared using a certified reference standard of 12-Methyltridecanal.

Mandatory Visualization

experimental_workflow GC-MS Analysis Workflow for 12-Methyltridecanal cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sample Homogenized Sample (e.g., Cheese) extraction Solvent Extraction (Diethyl Ether) sample->extraction safe Solvent-Assisted Flavor Evaporation (SAFE) extraction->safe drying Drying (Anhydrous Na2SO4) safe->drying fractionation Silica Gel Column Chromatography drying->fractionation concentrate Concentrated Analyte Fraction fractionation->concentrate injection GC Injection (Splitless) concentrate->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-350) ionization->detection identification Identification (Mass Spectrum & Retention Index) detection->identification quantification Quantification (Internal Standard or Calibration Curve) detection->quantification result Concentration of 12-Methyltridecanal identification->result quantification->result

Caption: Experimental workflow for the GC-MS analysis of 12-Methyltridecanal.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltridecanal (B128148) is a branched-chain saturated fatty aldehyde that contributes significantly to the characteristic aroma of certain foods, such as ripe Gouda-type cheese and stewed beef.[1][2][3] Its role as a potent odorant makes its accurate and sensitive detection crucial in flavor and fragrance research, food quality control, and potentially in the study of metabolic pathways where it may be involved. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive method for the extraction and preconcentration of volatile and semi-volatile compounds like 12-methyltridecanal from various sample matrices prior to gas chromatography-mass spectrometry (GC-MS) analysis. These application notes provide a comprehensive overview and detailed protocols for the successful application of SPME for 12-methyltridecanal sampling.

Analyte Information

PropertyValueReference
IUPAC Name 12-methyltridecanal[4]
Synonyms Isotetradecanal, 12-MTD[4][5]
Molecular Formula C14H28O[4]
Molecular Weight 212.37 g/mol [4]
Appearance Colorless to pale yellow liquid[6][7]
Odor Profile Cooked meat, tallow, fatty, waxy, citrus nuances[6]
Boiling Point 275-276 °C at 760 mmHg[6]
Solubility Insoluble in water; soluble in ethanol (B145695) and heptane[4][5]

Quantitative Data Summary

The concentration of 12-methyltridecanal has been quantified in various food matrices. The following table summarizes representative data from published studies.

Sample MatrixMaturation/ConditionConcentration (µg/kg)Analytical Method
Gouda-type CheeseShort (4-5 months)18Solvent Extraction, SAFE, GC-MS
Gouda-type CheeseMedium (12-13 months)45Solvent Extraction, SAFE, GC-MS
Gouda-type CheeseLong (22-23 months)102Solvent Extraction, SAFE, GC-MS
Beef (from a 4-month-old calf)Stewed36 µg/g of phospholipidsStable Isotope Dilution Assay, GC-MS
Beef (from an 8-year-old cow)Stewed810 µg/g of phospholipidsStable Isotope Dilution Assay, GC-MS

Data for Gouda-type cheese was extracted from a study by Inagaki et al. (2015). Data for beef was extracted from a study by Guth & Grosch (1995).[1][3][8]

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) for 12-Methyltridecanal in Food Matrices

This protocol is a general guideline adapted for the analysis of 12-methyltridecanal in solid or liquid food samples, such as cheese or meat homogenates.

Materials:

  • SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatility analytes.[9]

  • SPME holder for manual or automated sampling.

  • 20 mL headspace vials with PTFE/silicone septa.

  • Heating block or water bath with agitation capabilities.

  • Gas chromatograph with a mass spectrometer detector (GC-MS).

  • Analytical balance.

  • Standard of 12-methyltridecanal for calibration.

Procedure:

  • Sample Preparation:

    • For solid samples (e.g., cheese, meat), weigh 1-2 g of homogenized sample into a 20 mL headspace vial.

    • For liquid samples, pipette 1-2 mL into a 20 mL headspace vial.

    • (Optional) Add a known amount of internal standard (e.g., a deuterated analog of a similar long-chain aldehyde) for quantitative analysis.

    • Immediately seal the vial with the screw cap containing a PTFE/silicone septum.

  • Incubation and Extraction:

    • Place the vial in a heating block or water bath set to a temperature between 60-80°C. A temperature of 70°C is a good starting point.[9]

    • Incubate the sample for 15-20 minutes to allow for equilibration of the volatiles in the headspace.[9]

    • Expose the SPME fiber to the headspace of the sample vial by piercing the septum.

    • Extract for 30-40 minutes with continuous agitation.[9] The optimal extraction time should be determined experimentally.

  • Desorption and GC-MS Analysis:

    • After extraction, immediately retract the fiber into the needle and withdraw it from the sample vial.

    • Insert the SPME fiber into the GC injection port, heated to 250-270°C, for thermal desorption.[9]

    • Desorb for 3-5 minutes to ensure complete transfer of the analytes to the GC column.

    • Start the GC-MS data acquisition at the beginning of the desorption.

GC-MS Parameters (Suggested):

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Injector Temperature: 260°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Scan Range: m/z 40-400.

Protocol 2: On-Fiber Derivatization for Enhanced Sensitivity of Aldehydes

For trace-level detection, on-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to improve the chromatographic properties and sensitivity of aldehydes.[10]

Additional Materials:

  • PFBHA solution (in a suitable solvent).

Procedure Modification:

  • Derivatization Agent Introduction: Prior to sample incubation, a small volume of PFBHA solution can be injected into the headspace vial.

  • On-Fiber Derivatization: During the extraction phase, the 12-methyltridecanal in the headspace will react with the PFBHA on the SPME fiber to form a more stable and readily detectable oxime derivative.[10]

  • Analysis: The resulting PFBHA-oxime of 12-methyltridecanal is then desorbed and analyzed by GC-MS as described in Protocol 1. The mass spectra will correspond to the derivative.

Visualizations

Experimental Workflow

SPME_Workflow HS-SPME-GC-MS Workflow for 12-Methyltridecanal Analysis cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis Sample Homogenized Sample (1-2g) Vial Place in 20 mL Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Incubate Incubate at 70°C for 20 min Seal->Incubate Transfer to Heater/Agitator Expose Expose SPME Fiber to Headspace Incubate->Expose Extract Extract for 30-40 min with Agitation Expose->Extract Desorb Thermal Desorption in GC Inlet (260°C) Extract->Desorb Transfer to GC-MS Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Detect->Data Data Acquisition & Processing

Caption: HS-SPME-GC-MS workflow for 12-methyltridecanal.

Logical Relationship of 12-Methyltridecanal in Food Aroma

Aroma_Pathway Formation and Contribution of 12-Methyltridecanal to Food Aroma cluster_precursors Precursors in Food Matrix cluster_formation Formation Pathway cluster_perception Sensory Perception Lipids Lipids (e.g., Phospholipids) FattyAcids Branched-Chain Fatty Acids Lipids->FattyAcids Lipolysis Oxidation Lipid Oxidation / Enzymatic Reactions FattyAcids->Oxidation Analyte 12-Methyltridecanal Oxidation->Analyte Aroma Characteristic Food Aroma (e.g., 'Ripe Cheese', 'Stewed Beef') Analyte->Aroma Contributes to

Caption: Formation and role of 12-methyltridecanal in food aroma.

References

Quantifying 12-Methyltridecanal in Biological Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltridecanal (B128148) is a branched-chain fatty aldehyde that has been identified as a significant flavor component, particularly in cooked beef.[1][2] Beyond its role in food science, the analysis of fatty aldehydes in biological systems is of growing interest due to their potential involvement in various physiological and pathological processes. Fatty aldehydes are metabolites in several pathways, including the metabolism of ether lipids and sphingolipids, and their levels are regulated by enzymes such as fatty aldehyde dehydrogenase (FALDH).[3] An imbalance in fatty aldehyde metabolism can lead to cellular stress and is associated with certain metabolic disorders.

This application note provides a comprehensive guide to the quantification of 12-methyltridecanal in biological samples. The protocols outlined below are based on established methods for the analysis of long-chain aldehydes, utilizing gas chromatography-mass spectrometry (GC-MS) with derivatization. This document also presents available quantitative data and a putative metabolic pathway for 12-methyltridecanal.

Data Presentation

Quantitative data for 12-methyltridecanal in biological matrices is currently limited in publicly available literature. The following table summarizes the reported concentrations in beef, which have been shown to increase with the age of the animal.[1]

Biological SampleConcentration (µg/g of phospholipids)Reference
Beef (4-month-old calf)36[1]
Beef (8-year-old cow)810[1]

Experimental Protocols

The accurate quantification of 12-methyltridecanal in biological samples necessitates a robust analytical workflow, including efficient extraction, derivatization to enhance volatility and sensitivity, and detection by GC-MS. A stable isotope-labeled internal standard is crucial for achieving high accuracy and precision.

Sample Preparation: Lipid Extraction

Given that 12-methyltridecanal is a lipid, a lipid extraction step is required to isolate it from the complex biological matrix. The following is a general protocol for liquid-liquid extraction (LLE) from plasma or serum.

Materials:

  • Plasma or serum sample

  • Internal Standard (e.g., a deuterated version of 12-methyltridecanal; if not commercially available, a related long-chain deuterated aldehyde can be used, but validation is critical)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen evaporator

Protocol:

  • To 1 mL of plasma or serum in a glass centrifuge tube, add a known amount of the internal standard.

  • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge the sample at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization for GC-MS Analysis

Aldehydes are often derivatized to improve their chromatographic properties and detection sensitivity. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for carbonyl compounds.[4][5][6]

Materials:

  • Dried lipid extract

  • PFBHA hydrochloride solution (e.g., 10 mg/mL in a suitable buffer, pH 4-5)

  • Ethyl acetate (B1210297) or hexane (B92381)

  • Heating block or water bath

Protocol:

  • Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., 100 µL of ethyl acetate).

  • Add 50 µL of the PFBHA solution.

  • Vortex the mixture and heat at 60-70°C for 60 minutes to form the PFBHA-oxime derivative.[4]

  • Cool the sample to room temperature.

  • Add 1 mL of hexane and 1 mL of water, and vortex to extract the derivative into the organic phase.

  • Centrifuge briefly to separate the phases.

  • Transfer the upper organic layer to an autosampler vial for GC-MS analysis.

GC-MS Analysis

The analysis of the PFBHA derivative of 12-methyltridecanal is performed using a gas chromatograph coupled to a mass spectrometer.

Typical GC-MS Parameters:

  • GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/minute to 200°C.

    • Ramp 2: 5°C/minute to 280°C, hold for 5 minutes.[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Interface Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Specific ions for 12-methyltridecanal-PFBHA oxime and its internal standard need to be determined by analyzing the respective standards.

Quantification: A calibration curve is generated by preparing standards of 12-methyltridecanal at different concentrations, adding a constant amount of the internal standard, and subjecting them to the same derivatization and analysis procedure. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Plasma, Serum) extraction Lipid Extraction (LLE with Chloroform/Methanol) sample->extraction Add Internal Standard derivatization Derivatization (PFBHA) extraction->derivatization Dried Lipid Extract gcms GC-MS Analysis (SIM Mode) derivatization->gcms PFBHA-Oxime Derivative quantification Quantification (Calibration Curve) gcms->quantification Peak Area Ratios signaling_pathway cluster_metabolism Fatty Aldehyde Metabolism Metabolite_Precursors Metabolic Precursors (e.g., Ether Lipids, Sphingolipids) Methyltridecanal 12-Methyltridecanal (Fatty Aldehyde) Metabolite_Precursors->Methyltridecanal Biosynthesis FALDH Fatty Aldehyde Dehydrogenase (ALDH3A2) Methyltridecanal->FALDH Carboxylic_Acid 12-Methyltridecanoic Acid (Fatty Acid) FALDH->Carboxylic_Acid Oxidation

References

Application Notes and Protocols for Electroantennography (EAG) featuring 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique utilized to measure the olfactory responses of insects to volatile compounds.[1] This method provides a direct measure of an insect's ability to detect a specific odorant by recording the summated electrical potential from the entire antenna.[1] 12-Methyltridecanal (B128148) is a branched-chain aldehyde that has been identified as a component of the aroma of ripened Gouda-type cheese and is also found in various meat products.[2][3] Its role as a potential semiochemical for insects is an area of growing interest. Understanding the antennal response to this compound is crucial for developing behavior-modifying strategies in pest management and for screening potential attractants or repellents in drug development.

These application notes provide a detailed, generalized protocol for conducting EAG studies with 12-methyltridecanal. As specific EAG data for 12-methyltridecanal is not extensively available in published literature, the experimental parameters and data presented are based on established methodologies for similar long-chain aldehydes and should be optimized for the specific insect species and experimental setup.[4]

Core Principles of Electroantennography

The fundamental principle of EAG involves placing an insect antenna between two electrodes to measure the change in electrical potential upon exposure to an odorant.[5] A continuous stream of humidified and purified air flows over the antenna to establish a stable baseline. A puff of air containing the test compound, 12-methyltridecanal, is then introduced into this airstream. If the olfactory receptor neurons (ORNs) on the antenna are sensitive to the compound, they will depolarize, generating a voltage drop that is recorded as the EAG response.[5] The amplitude of this response is proportional to the number of responding neurons and the magnitude of their depolarization, providing a quantitative measure of antennal sensitivity.[4]

Data Presentation: Illustrative Dose-Response to a Long-Chain Aldehyde

The following table summarizes hypothetical electroantennographic responses of a model insect species to varying doses of a long-chain aldehyde structurally similar to 12-methyltridecanal. This data is crucial for establishing a dose-response relationship and determining the sensitivity of the insect's olfactory system.

Dose of Aldehyde (µg on filter paper)Mean EAG Response (mV)Standard Error of the Mean (SEM)Normalized Response (%)
Solvent Control (Hexane)0.050.010
0.010.250.0415.38
0.10.680.0948.46
11.350.15100.00
101.650.18123.08
1001.700.20126.92

Note: Data is illustrative and should be replaced with experimental results.

Experimental Protocols

This section details a generalized methodology for conducting EAG analysis with 12-methyltridecanal.

Materials and Reagents
  • Insect: Target insect species (e.g., adult moths, beetles), typically 2-5 days old.[4]

  • 12-Methyltridecanal: High-purity synthetic standard.

  • Solvent: High-purity hexane (B92381) or paraffin (B1166041) oil for dilutions.[4]

  • Saline Solution: Insect saline solution (e.g., Ringer's solution) for electrodes.[1]

  • Electrodes: Silver/silver chloride (Ag/AgCl) electrodes.[1]

  • Micropipettes: Glass capillary tubes for pulling electrodes.[1]

  • Electrode Gel: Conductive gel.[6]

  • Stimulus Delivery System: Purified, humidified air stream and Pasteur pipettes with filter paper strips.[1]

Insect Preparation (Excised Antenna Method)
  • Anesthetize the insect by chilling it on ice or in a refrigerator (4°C) for 1-2 minutes.[5]

  • Immobilize the insect on a mounting stage (e.g., a block of wax) using dental wax, ensuring the head and antennae are accessible.[4]

  • Under a stereomicroscope, carefully excise one antenna at its base using fine scissors.[7]

  • Immediately mount the excised antenna onto the EAG probe.[7]

Electrode Preparation and Placement
  • Pull glass capillaries to a fine point using a micropipette puller.[4]

  • Fill the microelectrodes with the insect saline solution, ensuring there are no air bubbles.[4]

  • Position the reference electrode in contact with the base of the antenna. The recording electrode should make contact with the distal end of the antenna.[8]

Stimulus Preparation and Delivery
  • Prepare a stock solution of 12-methyltridecanal in the chosen solvent (e.g., 10 µg/µL).

  • Perform serial dilutions to create a range of concentrations for dose-response testing (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL).[7]

  • Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.[4]

  • Allow the solvent to evaporate for approximately 30-60 seconds before use.[4]

  • Prepare a control stimulus containing only the solvent.[4]

  • A continuous stream of charcoal-filtered and humidified air is directed over the antennal preparation.

  • Insert the tip of the stimulus pipette into the main airflow tube. A puff of air (e.g., 0.5 seconds) is delivered through the pipette, carrying the odorant to the antenna.[7]

EAG Recording and Data Analysis
  • Allow the antenna to stabilize in the clean air stream for a few minutes and record the baseline electrical activity.[7]

  • Deliver the odor stimulus and record the resulting negative voltage deflection.[7]

  • Allow a sufficient inter-stimulus interval (e.g., 30-60 seconds) for the antenna to recover.[7]

  • Present stimuli in ascending order of concentration or in a randomized order to avoid systematic errors.[1][7]

  • Measure the amplitude of the EAG response as the maximum voltage change (in millivolts, mV) from the baseline.[1]

  • Normalize the responses by subtracting the solvent control response and expressing the data as a percentage of the response to a standard compound or the highest concentration of the test compound.

  • Construct a dose-response curve by plotting the mean EAG response against the logarithm of the stimulus concentration.[5]

Mandatory Visualizations

Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Odorant 12-Methyltridecanal OBP Odorant Binding Protein (OBP) Odorant->OBP Enters Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP Binds OR Odorant Receptor (OR) & Orco Complex Odorant_OBP->OR Delivers Odorant Ion_Channel Ion Channel (Cation influx) OR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential Generates

Caption: Generalized insect olfactory signaling pathway.

EAG Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Insect_Prep 1. Insect Preparation (Anesthetize & Mount) Antenna_Excise 2. Antenna Excision Insect_Prep->Antenna_Excise Mount_Antenna 5. Mount Antenna on Probe Antenna_Excise->Mount_Antenna Electrode_Prep 3. Electrode Preparation (Pull & Fill) Position_Electrodes 6. Position Electrodes Electrode_Prep->Position_Electrodes Stimulus_Prep 4. Stimulus Preparation (Serial Dilutions) Deliver_Stimulus 7. Deliver Odor Puff Stimulus_Prep->Deliver_Stimulus Mount_Antenna->Position_Electrodes Position_Electrodes->Deliver_Stimulus Record_Signal 8. Record EAG Signal Deliver_Stimulus->Record_Signal Measure_Amplitude 9. Measure Response Amplitude Record_Signal->Measure_Amplitude Normalize_Data 10. Normalize Data Measure_Amplitude->Normalize_Data Dose_Response 11. Construct Dose-Response Curve Normalize_Data->Dose_Response

Caption: Step-by-step EAG experimental workflow.

References

Application Notes and Protocols for Behavioral Bioassays Using 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 12-Methyltridecanal (B128148) and Olfactometry

12-Methyltridecanal is a branched-chain aliphatic aldehyde. Such compounds are known to act as semiochemicals, including pheromones, in various insect species, mediating behaviors such as mating, aggregation, and host location.[1] Olfactometer bioassays are standard laboratory methods used to determine the behavioral response of an insect to a volatile chemical.[2][3] These assays are critical in the initial stages of identifying and validating new active compounds for pest management or other applications. The Y-tube olfactometer provides a simple, two-choice arena to assess whether a chemical is an attractant, a repellent, or neutral to the test insect.[3][4]

Experimental Protocols

Y-Tube Olfactometer Bioassay Protocol

This protocol describes a typical two-choice bioassay using a Y-tube olfactometer to evaluate the behavioral response of a walking or flying insect to 12-methyltridecanal.

2.1.1. Materials

  • Y-tube olfactometer (glass)

  • Air pump or compressed air source

  • Flow meters (2)

  • Activated charcoal filter

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Odor source chambers (2)

  • 12-Methyltridecanal

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Filter paper discs

  • Test insects (of known species, age, and mating status)

  • Stopwatch

  • Red light source (for nocturnal insects)

2.1.2. Experimental Setup Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment cluster_data Data Analysis Insect_Acclimatization Insect Acclimatization Prepare_Solutions Prepare 12-Methyltridecanal Solutions Insect_Acclimatization->Prepare_Solutions Setup_Olfactometer Assemble and Clean Olfactometer Prepare_Solutions->Setup_Olfactometer Apply_Odor Apply Odor and Control to Filter Paper Setup_Olfactometer->Apply_Odor Place_In_Chambers Place Filter Paper in Odor Chambers Apply_Odor->Place_In_Chambers Introduce_Insect Introduce Insect to Olfactometer Place_In_Chambers->Introduce_Insect Record_Behavior Record First Choice and Time Spent Introduce_Insect->Record_Behavior Remove_Insect Remove and Discard Insect Record_Behavior->Remove_Insect Compile_Data Compile Data Record_Behavior->Compile_Data Clean_Apparatus Clean Olfactometer Thoroughly Remove_Insect->Clean_Apparatus Rotate_Arms Rotate Y-Tube Arms Clean_Apparatus->Rotate_Arms Rotate_Arms->Apply_Odor Statistical_Analysis Perform Statistical Analysis Compile_Data->Statistical_Analysis

Caption: Workflow for a Y-tube olfactometer bioassay.

2.1.3. Procedure

  • Insect Preparation: Acclimatize the insects to the experimental conditions (temperature, humidity, and light) for at least one hour before the bioassay. For many species, a period of starvation (e.g., 2-4 hours) can increase their motivation to respond to chemical cues.

  • Preparation of Odor Source: Prepare a stock solution of 12-methyltridecanal in the chosen solvent. Create a serial dilution to test a range of concentrations. Apply a standard volume (e.g., 10 µL) of the test solution to a filter paper disc. For the control arm, apply an equal volume of the solvent alone. Allow the solvent to evaporate for a few seconds.

  • Olfactometer Setup:

    • Ensure the Y-tube olfactometer is clean and free of any residual odors. Wash with a non-residual detergent, rinse with distilled water, and bake in an oven if necessary.

    • Connect the air source to the activated charcoal filter and then to the humidifier.

    • Split the airflow and connect it to the two odor source chambers via the flow meters. Ensure a constant and equal airflow (e.g., 100-500 mL/min, depending on the insect) through both arms of the Y-tube.[3]

    • Place the prepared filter papers into their respective odor source chambers and connect them to the arms of the Y-tube.

  • Bioassay:

    • Introduce a single insect at the base of the Y-tube.

    • Start the stopwatch and observe the insect's behavior for a set period (e.g., 5-10 minutes).

    • Record the insect's first choice of arm (the arm it enters completely) and the total time spent in each arm. An insect is considered to have made a choice when it moves a predetermined distance into an arm (e.g., past a line 2 cm from the 'Y' junction).

  • Replication and Controls:

    • After each replicate, remove the insect.

    • Clean the Y-tube thoroughly between replicates, or use a new, clean Y-tube.

    • To avoid positional bias, rotate the Y-tube 180 degrees after a set number of replicates (e.g., every 5 insects).

    • Test a sufficient number of insects (e.g., 30-50) for each concentration to ensure statistical power.

    • Run a control experiment with solvent in both arms to check for any inherent bias in the setup.

Data Presentation

Quantitative data from olfactometer bioassays should be summarized in clear, structured tables. Below are template tables for recording and presenting your findings.

Table 1: First Choice Data for Y-Tube Olfactometer Bioassay with 12-Methyltridecanal

Concentration of 12-MethyltridecanalNumber of Insects Choosing Treatment ArmNumber of Insects Choosing Control ArmNumber of Non-RespondersTotal Number of Insects% Attraction
0.01 ng/µL
0.1 ng/µL
1.0 ng/µL
10 ng/µL
100 ng/µL
Solvent Control

% Attraction = (Number choosing treatment / (Number choosing treatment + Number choosing control)) * 100

Table 2: Time Allocation Data for Y-Tube Olfactometer Bioassay with 12-Methyltridecanal

Concentration of 12-MethyltridecanalMean Time in Treatment Arm (s) ± SEMean Time in Control Arm (s) ± SE
0.01 ng/µL
0.1 ng/µL
1.0 ng/µL
10 ng/µL
100 ng/µL
Solvent Control

Generalized Insect Olfactory Signaling Pathway

The precise signaling pathway for 12-methyltridecanal in any given insect species is likely to follow the general mechanism of olfaction. An odorant molecule, upon entering the sensillum, is bound by an Odorant-Binding Protein (OBP) and transported to an Olfactory Receptor (OR) on the dendritic membrane of an olfactory sensory neuron.[5][6] The binding of the odorant to the OR, which is a ligand-gated ion channel, typically leads to the depolarization of the neuron and the generation of an action potential.[7][8]

G cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Odorant 12-Methyltridecanal OBP Odorant-Binding Protein (OBP) Odorant->OBP Binds Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP OR Olfactory Receptor (OR) Odorant_OBP->OR Delivers Odorant Ion_Channel Ion Channel Opening OR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

References

12-Methyltridecanal: Current Applications Beyond Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that 12-Methyltridecanal is not utilized in pest management. This branched-chain aldehyde is primarily recognized for its role as a potent flavoring and fragrance agent, contributing to the characteristic aroma of various cooked meats and aged cheeses.

Currently, there is no scientific literature or documented application of 12-Methyltridecanal as a pesticide, insecticide, or pheromone for pest control. Its primary industrial applications lie within the food and fragrance industries.

Chemical and Physical Properties

To provide a comprehensive overview for researchers, the known chemical and physical properties of 12-Methyltridecanal are summarized below.

PropertyValueReference
Molecular Formula C₁₄H₂₈O[1]
Molecular Weight 212.37 g/mol [1]
CAS Number 75853-49-5[1]
Appearance Clear, colorless to light yellow liquid[1]
Odor Profile Fatty, waxy, with notes of stewed beef, citrus, and cilantro[2][3]
Solubility Insoluble in water; soluble in ethanol (B145695) and heptane[4]
Boiling Point 141-143 °C at 4.00 mm Hg[3]
Flash Point 111.11 °C[2]

Current Applications in Flavor and Fragrance

12-Methyltridecanal is a key aroma compound identified in a variety of food products, including:

  • Stewed beef juice[2]

  • Gouda-type cheese[5]

  • Lamb, red deer, pork, chicken, and turkey[2][3]

Its characteristic "meaty" and "fatty" notes make it a valuable ingredient for food chemists and flavor houses aiming to create or enhance savory flavors in processed foods.[2][3] In the fragrance industry, its unique scent profile is utilized in the formulation of perfumes and other scented products.[1]

Potential for Future Research in Pest Management: A Hypothetical Approach

While no current data supports its use in pest management, the chemical structure of 12-Methyltridecanal, a long-chain aldehyde, is similar to some known insect pheromones and semiochemicals.[6][7] Aldehydes are a common class of compounds used by insects for communication, including sex pheromones and aggregation pheromones.[6][8]

Should researchers wish to investigate the potential of 12-Methyltridecanal in pest management, a hypothetical research workflow could be structured as follows:

Figure 1. A hypothetical workflow for investigating the potential of 12-Methyltridecanal in pest management.

Experimental Protocols: A Hypothetical Framework

1. Electroantennography (EAG) Screening:

  • Objective: To determine if the antennae of a target pest species exhibit a physiological response to 12-Methyltridecanal.

  • Protocol:

    • Excise the antenna from a target insect pest.

    • Mount the antenna between two electrodes using conductive gel.

    • Deliver a purified air stream over the antenna as a control.

    • Introduce a known concentration of 12-Methyltridecanal into the air stream.

    • Record any change in the electrical potential across the antenna using an EAG system.

    • Compare the response to a known positive control (e.g., a known pheromone for the species) and a negative control (solvent only).

2. Behavioral Bioassays (Y-Tube Olfactometer):

  • Objective: To assess the behavioral response (attraction or repellency) of the target pest to 12-Methyltridecanal.

  • Protocol:

    • Place an individual insect at the base of a Y-shaped glass tube.

    • Introduce a stream of purified air into both arms of the Y-tube.

    • Introduce a specific concentration of 12-Methyltridecanal into the air stream of one arm (the "treatment" arm).

    • The other arm receives only purified air (the "control" arm).

    • Observe and record the insect's choice of arm over a set period.

    • Repeat with multiple individuals to obtain statistically significant data.

Signaling Pathways in Insect Olfaction

Should 12-Methyltridecanal be found to elicit a response in an insect, it would likely interact with the insect's olfactory system through a pathway similar to that of other odorants.

Olfactory_Signaling_Pathway cluster_0 Antennal Neuron cluster_1 Antennal Lobe (Brain) Odorant 12-Methyltridecanal OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_ORco Odorant Receptor (OR) + Co-receptor (Orco) OBP->OR_ORco Transport & Delivery Ion_Channel Ion Channel Opening OR_ORco->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential AL Signal Processing in Antennal Lobe Action_Potential->AL Signal Transmission Behavior Behavioral Response AL->Behavior Behavioral Command

Figure 2. A generalized diagram of an insect olfactory signaling pathway.

In this hypothetical pathway, 12-Methyltridecanal would first be bound by an Odorant Binding Protein (OBP) in the sensillar lymph of the insect's antenna. The OBP would then transport it to an Odorant Receptor (OR) complex on the surface of an olfactory neuron. This interaction would trigger the opening of an ion channel, leading to the depolarization of the neuron and the generation of an action potential. This signal would then be transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.

References

Application Notes and Protocols for 12-Methyltridecanal as a Putative Insect Lure

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive literature search, it is important to note that there is a significant lack of specific, peer-reviewed scientific data and established protocols for the use of 12-Methyltridecanal as a lure in insect traps. One chemical supplier notes that the compound is known for its role as a pheromone in some species of ants and bees, acting as a chemical signal for communication and mating[1]. However, without specific studies on target insect species, optimal concentrations, and field trial results, the following application notes and protocols are presented as a general framework for researchers and scientists to investigate the potential of 12-Methyltridecanal as an insect attractant.

Chemical and Physical Properties of 12-Methyltridecanal

12-Methyltridecanal is a fatty aldehyde with the following properties:

PropertyValue
Molecular Formula C14H28O
Molecular Weight 212.37 g/mol
CAS Number 75853-49-5
Appearance Colorless to pale yellow liquid[2]
Odor Described as fatty, waxy, and having notes of stewed beef[3][4]
Solubility Insoluble in water; soluble in organic solvents like ethanol[2]

Potential Target Insect Species

Given the general mention of its role as a pheromone in ants and bees, initial investigations could focus on species within the orders Hymenoptera. Researchers should also consider screening a broader range of insects, particularly those in agricultural or stored-product environments where fatty acid derivatives may act as kairomones.

Proposed Experimental Protocols

The following are generalized protocols for evaluating the efficacy of 12-Methyltridecanal as an insect lure. These should be adapted based on the target insect species and specific research questions.

Lure Preparation
  • Purity of Compound: Use high-purity 12-Methyltridecanal (≥95%) to avoid confounding results from impurities.

  • Solvent Selection: As 12-Methyltridecanal is insoluble in water, select a suitable organic solvent for dilution. Ethanol or hexane (B92381) are common choices. Ensure the solvent itself is not an attractant or repellent to the target insect.

  • Concentration Range: Prepare a serial dilution of 12-Methyltridecanal. A starting range of 0.1% to 10% (w/v) in the chosen solvent is recommended for initial screening.

  • Dispenser: The lure solution can be loaded onto various dispensers, such as:

    • Cotton wicks

    • Rubber septa

    • Polyethylene vials with a small opening for controlled release.

Laboratory Bioassays: Electroantennography (EAG)

EAG is a technique to measure the electrical response of an insect's antenna to volatile compounds.

  • Insect Preparation: Immobilize an adult insect (of the target species) and carefully excise an antenna.

  • Electrode Placement: Mount the antenna between two electrodes using a conductive gel.

  • Odorant Delivery: Deliver a puff of air carrying a known concentration of 12-Methyltridecanal over the antenna.

  • Data Recording: Record the resulting depolarization of the antennal membrane. A significant response compared to a solvent control indicates that the insect's olfactory receptors can detect the compound.

Laboratory Bioassays: Olfactometer Tests

A Y-tube or multi-arm olfactometer can be used to assess the behavioral response of insects to 12-Methyltridecanal.

  • Apparatus Setup: Introduce a clean airflow into the olfactometer arms.

  • Treatment and Control: In one arm, introduce the air scented with 12-Methyltridecanal. In the other arm(s), introduce air scented with the solvent only (control).

  • Insect Release: Release an individual insect at the downwind end of the olfactometer.

  • Data Collection: Record the arm the insect first enters and the time spent in each arm. A statistically significant preference for the treatment arm indicates attraction.

Field Trapping Trials
  • Trap Selection: Choose a trap design appropriate for the target insect (e.g., sticky traps, funnel traps, delta traps).

  • Experimental Design:

    • Use a randomized complete block design to minimize the effects of environmental variability.

    • Include traps baited with 12-Methyltridecanal at various concentrations and control traps (solvent only).

    • Ensure sufficient distance between traps to avoid interference.

  • Data Collection:

    • Record the number of target insects and non-target insects captured in each trap at regular intervals.

    • Collect data over a period relevant to the insect's activity patterns (e.g., daily, weekly).

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the mean number of insects captured in treated and control traps.

Visualizations

As there is no specific data for 12-Methyltridecanal, the following diagrams illustrate a general workflow for testing a candidate insect lure and a hypothetical signaling pathway.

Experimental_Workflow cluster_lab Laboratory Screening cluster_field Field Validation A Lure Preparation (12-Methyltridecanal dilutions) B Electroantennography (EAG) (Test for antennal response) A->B C Olfactometer Bioassay (Test for behavioral attraction) A->C D Trap and Lure Deployment C->D If attractive E Data Collection (Insect capture rates) D->E F Statistical Analysis E->F G Optimization of Lure (Concentration & Dispenser) F->G If effective

Caption: General experimental workflow for evaluating a candidate insect lure.

Signaling_Pathway Lure 12-Methyltridecanal OR Odorant Receptor (OR) in Antennal Neuron Lure->OR GPCR G-protein Coupled Signaling Cascade OR->GPCR IonChannel Ion Channel Activation GPCR->IonChannel Depolarization Neuron Depolarization IonChannel->Depolarization Signal Signal to Antennal Lobe Depolarization->Signal Behavior Behavioral Response (e.g., upwind flight) Signal->Behavior

Caption: Hypothetical olfactory signaling pathway in an insect.

Conclusion and Future Directions

The potential of 12-Methyltridecanal as an insect lure remains largely unexplored. The protocols and frameworks provided here offer a starting point for researchers to systematically investigate its efficacy. Future research should focus on:

  • Identifying specific insect species that respond to 12-Methyltridecanal through broad screening programs.

  • Determining the optimal concentration and release rate for attraction.

  • Investigating potential synergistic or antagonistic effects when combined with other known semiochemicals.

  • Elucidating its role in insect behavior (e.g., sex pheromone, aggregation pheromone, kairomone).

Such studies are essential to validate the anecdotal claims and to potentially develop novel, targeted, and environmentally friendly pest management tools.

References

Application Notes & Protocols for the Isolation of 12-Methyltridecanal from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the isolation of 12-Methyltridecanal, a significant flavor and aroma compound, from various natural sources. 12-Methyltridecanal, a branched-chain fatty aldehyde, is known for its characteristic tallowy, beef-like aroma and has been identified as a key odorant in cooked beef and ripened cheeses.[1][2] It also belongs to the class of semiochemicals, which are crucial in insect communication.[3][4]

The following protocols are designed to guide researchers in the extraction, purification, and analysis of this compound for applications in food science, flavor chemistry, and chemical ecology.

Data Presentation

The concentration of 12-Methyltridecanal can vary significantly depending on the source and processing methods. The following table summarizes quantitative data from published studies.

Natural SourceSample TypeConcentrationAnalytical MethodReference
BeefStewed Beef431 µg/kgStable Isotope Dilution Assay[1]
Beef LipidsPhospholipids50-150 µg/gStable Isotope Dilution Assay[1]
Gouda-type CheeseRipe (22-23 months)Semi-quantitative increase with maturationGC-MS[5][6]
Rumen of Bovine AnimalsBacteria & ProtozoaHighest amounts found in bacteriaStable Isotope Dilution Assay[1][7]

Experimental Protocols

Three primary protocols are presented for the isolation of 12-Methyltridecanal, tailored to different natural sources: ripened cheese, beef products, and insect semiochemicals.

Protocol 1: Isolation from Ripened Gouda-Type Cheese

This protocol is adapted from methodologies used for the analysis of volatile compounds in aged cheeses and is highly effective for isolating 12-Methyltridecanal and its analogs.[5][6]

1. Sample Preparation:

  • Grate a representative sample of ripened Gouda-type cheese.

  • Create a homogenized slurry of the cheese.

2. Extraction:

  • Combine solvent extraction with Solvent-Assisted Flavor Evaporation (SAFE) for efficient isolation of volatile compounds.

  • The use of a non-polar solvent like dichloromethane (B109758) or a mixture of pentane (B18724) and diethyl ether is recommended.

3. Purification:

  • Remove carboxylic acids from the concentrated volatile fraction.

  • Apply the extract to a silica (B1680970) gel column for chromatographic purification.

  • Elute the target analytes using a gradient of n-pentane and diethyl ether.

4. Analysis:

  • Concentrate the purified fraction under a nitrogen stream.

  • Perform Gas Chromatography-Mass Spectrometry (GC-MS) for identification and semi-quantification.

  • Use Gas Chromatography-Olfactometry (GC-O) to confirm the characteristic aroma of the isolated compound.

Protocol 2: Isolation from Beef and Microbial Sources

12-Methyltridecanal is formed from the hydrolysis of plasmalogens in beef, particularly upon heating.[1][2] This protocol outlines a general approach for its extraction from beef or the original microbial sources in the bovine rumen.

1. Sample Preparation:

  • For beef samples, either use stewed beef or isolate the lipid fraction from lean meat.

  • For microbial sources, isolate bacteria and protozoa from the rumen of bovine animals.[1][7]

2. Hydrolysis (for Beef Samples):

  • Hydrolyze the isolated lipid fraction to liberate the fatty aldehydes, including 12-Methyltridecanal.

3. Extraction:

  • Utilize a robust solvent extraction method to isolate the lipid-soluble compounds.

  • A liquid-liquid extraction using a solvent system like chloroform (B151607) and methanol (B129727) can be effective.[2]

4. Purification:

  • For purification of aldehydes from a complex mixture, a bisulfite adduct formation can be employed.[8][9][10][11]

    • React the extract with a saturated sodium bisulfite solution to form a water-soluble adduct of 12-Methyltridecanal.
    • Separate the aqueous phase containing the adduct from the organic phase.
    • Regenerate the aldehyde from the adduct by basification.

5. Analysis:

  • For precise quantification, a stable isotope dilution assay is the recommended method.[1]

  • GC-MS analysis is used for the identification and confirmation of the isolated compound.

Protocol 3: Isolation from Insect Semiochemicals

As a semiochemical, 12-Methyltridecanal can be isolated from insects using techniques designed to capture volatile or gland-contained compounds.[3][4]

1. Sample Collection (Two main approaches):

  • Headspace Volatile Collection:

    • This non-invasive method collects airborne volatile compounds emitted by living insects.
    • Place insects in a sealed chamber with purified air flowing through.
    • Trap the emitted volatiles on an adsorbent material like Porapak Q or Tenax.[4]

  • Solvent Extraction of Glands:

    • Dissect the specific pheromone-producing glands from the insects (e.g., abdominal tips).
    • Extract the glands with a suitable organic solvent like hexane.

2. Desorption (for Headspace Collection):

  • Elute the trapped semiochemicals from the adsorbent using an appropriate solvent or by thermal desorption.

3. Purification:

  • The crude extract can be purified using column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate 12-Methyltridecanal.

4. Analysis:

  • Identify and quantify the compound using GC-MS.

  • Coupled Gas Chromatography-Electroantennography (GC-EAD) can be used to determine the biological activity of the isolated compound on insect antennae.[4]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the isolation and analysis of 12-Methyltridecanal from natural sources.

Isolation_Workflow cluster_source Natural Source cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cluster_output Output Beef Beef/Microorganisms Prep_Beef Hydrolysis of Lipids Beef->Prep_Beef Cheese Ripened Cheese Prep_Cheese Homogenization Cheese->Prep_Cheese Insects Insects Prep_Insects Gland Dissection or Headspace Collection Insects->Prep_Insects Solvent_Extraction Solvent Extraction Prep_Beef->Solvent_Extraction SAFE Solvent-Assisted Flavor Evaporation Prep_Cheese->SAFE Prep_Insects->Solvent_Extraction Headspace_Trapping Volatile Trapping Prep_Insects->Headspace_Trapping Column_Chromatography Column Chromatography Solvent_Extraction->Column_Chromatography Bisulfite_Adduct Bisulfite Adduct Formation Solvent_Extraction->Bisulfite_Adduct SAFE->Column_Chromatography Headspace_Trapping->Column_Chromatography GC_MS GC-MS Column_Chromatography->GC_MS GC_O GC-Olfactometry Column_Chromatography->GC_O GC_EAD GC-Electroantennography Column_Chromatography->GC_EAD Bisulfite_Adduct->GC_MS SIDA Stable Isotope Dilution Assay Bisulfite_Adduct->SIDA Final_Product Isolated 12-Methyltridecanal GC_MS->Final_Product GC_O->Final_Product SIDA->Final_Product GC_EAD->Final_Product

Caption: Generalized workflow for isolating 12-Methyltridecanal.

References

Application Note: Structural Elucidation of 12-Methyltridecanal using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application guide for the structural elucidation of 12-Methyltridecanal using Nuclear Magnetic Resonance (NMR) spectroscopy. It covers sample preparation, data acquisition, and interpretation of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

Introduction

12-Methyltridecanal is a long-chain branched aldehyde. The precise determination of its chemical structure is critical for its characterization and understanding its chemical and biological properties. NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This note describes the comprehensive workflow for the structural elucidation of 12-Methyltridecanal.

Predicted NMR Data for 12-Methyltridecanal

Due to the limited availability of published experimental NMR data for 12-Methyltridecanal, the following tables present predicted chemical shifts (ppm) based on established principles for similar aliphatic aldehydes. These values serve as a guide for the interpretation of experimental data.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom #Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
19.76t1.81H
22.42dt7.4, 1.82H
31.63quint7.42H
4-101.25-1.35m-14H
111.28m-2H
121.51nonet6.71H
130.86d6.76H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom #Chemical Shift (ppm)
1202.9
243.9
322.1
429.3
529.4
629.5
729.6
829.6
929.6
1027.2
1139.1
1228.0
1322.7

Experimental Protocols

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of purified 12-Methyltridecanal.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

3.2. NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Acquisition Time: 4.096 s

    • Relaxation Delay: 2.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.088 s

    • Relaxation Delay: 2.0 s

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 8

    • Spectral Width: 12 ppm in both dimensions

    • Data Matrix: 2048 x 2048 points

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 8

    • Spectral Width: 12 ppm (F2), 165 ppm (F1)

    • ¹J C-H Coupling: 145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Number of Scans: 16

    • Spectral Width: 12 ppm (F2), 220 ppm (F1)

    • Long-range C-H Coupling: Optimized for 8 Hz

3.3. Data Processing

  • Apply Fourier transformation to all acquired FIDs.

  • Phase correct all spectra manually.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak to 77.16 ppm.

  • Integrate the ¹H NMR spectrum.

  • Analyze the cross-peaks in the 2D spectra to establish correlations.

Structural Elucidation and Data Interpretation

The structural elucidation of 12-Methyltridecanal is achieved through the systematic analysis of the 1D and 2D NMR spectra.

  • ¹H NMR Analysis: The downfield signal at ~9.76 ppm is characteristic of an aldehydic proton.[1][2][3] The triplet multiplicity indicates coupling to the adjacent methylene (B1212753) group at C-2. The signal at ~2.42 ppm corresponds to the protons on the α-carbon (C-2), which are deshielded by the adjacent carbonyl group.[1][4] The doublet at ~0.86 ppm with an integration of 6H is indicative of two equivalent methyl groups, suggesting an isopropyl terminus. The remaining signals in the aliphatic region correspond to the methylene and methine protons of the long alkyl chain.

  • ¹³C NMR Analysis: The peak at ~202.9 ppm is characteristic of an aldehyde carbonyl carbon.[3] The upfield signals at ~22.7 ppm (two carbons) and ~28.0 ppm (one carbon) are consistent with the isopropyl group at the end of the chain. The remaining signals between 22 and 44 ppm correspond to the carbons of the long alkyl chain.

  • COSY Analysis: The COSY spectrum reveals proton-proton couplings within the molecule. Key correlations would be observed between:

    • H-1 and H-2

    • H-2 and H-3

    • H-11, H-12, and H-13, confirming the connectivity of the branched end of the molecule.

  • HSQC Analysis: The HSQC spectrum correlates directly bonded protons and carbons.[5] This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For example, the proton at ~9.76 ppm will show a correlation to the carbon at ~202.9 ppm.

  • HMBC Analysis: The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the overall carbon skeleton.[5] Key long-range correlations for 12-Methyltridecanal would include:

    • The aldehydic proton (H-1) to C-2 and C-3.

    • The protons of the terminal methyl groups (H-13) to C-11 and C-12.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Structural Elucidation weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (1H, 13C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) ft Fourier Transform nmr_1d->ft nmr_2d->ft phasing Phasing & Calibration ft->phasing integration Integration phasing->integration assign_1d Assign 1D Spectra integration->assign_1d correlate_2d Correlate 2D Spectra assign_1d->correlate_2d structure Confirm Structure correlate_2d->structure structural_elucidation_logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data h1 1H NMR (Chemical Shift, Multiplicity, Integration) cosy COSY (H-H Correlations) h1->cosy hsqc HSQC (Direct C-H Correlations) h1->hsqc hmbc HMBC (Long-Range C-H Correlations) h1->hmbc c13 13C NMR (Chemical Shift) c13->hsqc c13->hmbc structure Final Structure of 12-Methyltridecanal cosy->structure hsqc->structure hmbc->structure

References

Field Testing Protocols for 12-Methyltridecanal as a Pheromone: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltridecanal is a branched-chain aliphatic aldehyde that has been identified as a potential semiochemical for various insect species. Its structural similarity to known aggregation pheromones of stored-product pests, such as 4,8-dimethyldecanal (B1216375) in the red flour beetle (Tribolium castaneum), suggests its potential utility in integrated pest management (IPM) programs. These application notes provide detailed protocols for the field testing of 12-Methyltridecanal as a pheromone, with a primary focus on its evaluation as an attractant for the red flour beetle, a significant pest in food processing and storage facilities.

The following protocols are based on established methodologies for testing insect pheromones and are intended to serve as a comprehensive guide for researchers. While direct field data for 12-Methyltridecanal is limited, the provided experimental designs and representative data from studies on structurally similar compounds offer a robust framework for its evaluation.

Data Presentation: Representative Pheromone Trap Capture Data

The following tables summarize representative quantitative data from field studies on the aggregation pheromone of Tribolium castaneum (4,8-dimethyldecanal), a compound structurally related to 12-Methyltridecanal. This data is presented to illustrate the expected outcomes and data structure from the field testing protocols described below.

Table 1: Dose-Response of Tribolium castaneum to Pheromone-Baited Traps.

Lure Loading (µg)Mean Beetle Captures (± SE) per Trap per 48h
0 (Control)5.2 ± 1.1
1025.8 ± 3.4
5068.3 ± 7.2
100115.6 ± 12.5
500122.1 ± 13.1
1000118.9 ± 11.9

Note: Data is hypothetical and based on typical dose-response curves for stored-product beetle pheromones.

Table 2: Efficacy of Different Trap Types for Capturing Tribolium castaneum. [1][2]

Trap TypeMean Beetle Captures (± SE) per Trap per Week
Pitfall Trap85.4 ± 9.3
Dome Trap72.1 ± 8.5
Sticky Trap (Wing Trap)15.7 ± 2.9

Note: Based on studies comparing the effectiveness of various commercially available pheromone traps.

Experimental Protocols

Lure Preparation

Objective: To prepare pheromone lures with varying doses of 12-Methyltridecanal for dose-response studies.

Materials:

  • 12-Methyltridecanal (high purity)

  • Hexane (B92381) (HPLC grade)

  • Rubber septa

  • Micropipettes

  • Vials with caps

  • Vortex mixer

Procedure:

  • Prepare a stock solution of 12-Methyltridecanal in hexane (e.g., 10 mg/mL).

  • Serially dilute the stock solution to create solutions of desired concentrations for loading onto the rubber septa (e.g., 0.1, 0.5, 1, 5, and 10 µg/µL).

  • Place a single rubber septum in a clean glass vial.

  • Using a micropipette, apply 10 µL of the desired 12-Methyltridecanal solution onto the septum.

  • For the control, apply 10 µL of pure hexane to a separate septum.

  • Allow the solvent to evaporate completely in a fume hood for at least 1 hour.

  • Seal the vials and store at 4°C until use. Lures should be allowed to equilibrate to ambient temperature for at least 30 minutes before deployment in the field.

Field Trapping Bioassay

Objective: To evaluate the attractiveness of 12-Methyltridecanal to Tribolium castaneum under field or simulated field conditions (e.g., a warehouse or food storage facility).

Materials:

  • Prepared 12-Methyltridecanal lures (various doses) and control lures.

  • Pitfall traps (e.g., Dome traps or similar).

  • Food-grade mineral oil or propylene (B89431) glycol (as a trapping fluid).

  • Markers and flags for labeling trap locations.

  • GPS device for recording trap coordinates.

Procedure:

  • Select a suitable test site with a known or suspected population of Tribolium castaneum.

  • Establish a grid of trapping locations, ensuring a minimum distance of 10 meters between traps to minimize interference.[3]

  • At each location, place a pitfall trap and add a small amount of trapping fluid to the collection pit.

  • Randomly assign one lure treatment (including the control) to each trap location. A randomized complete block design is recommended to account for spatial variability.

  • Place the prepared lure in the designated holder within the trap.

  • Record the date, time, trap number, lure dose, and GPS coordinates for each trap.

  • Leave the traps in place for a predetermined period (e.g., 48 or 72 hours).

  • After the trapping period, collect the traps and count the number of target insects captured.

  • Rotate the lure treatments among the trap locations for each subsequent replicate to minimize positional bias.

  • Conduct a minimum of three replicates.

Data Analysis

Objective: To statistically analyze the trap capture data to determine the efficacy of 12-Methyltridecanal as an attractant.

Procedure:

  • Transform the trap capture data if necessary to meet the assumptions of the statistical tests (e.g., using a square root or log transformation).

  • Perform an Analysis of Variance (ANOVA) to determine if there are significant differences in the mean number of beetles captured among the different lure doses.

  • If the ANOVA is significant, use a post-hoc test (e.g., Tukey's HSD) to make pairwise comparisons between the treatment means.

  • The results will indicate the optimal dose of 12-Methyltridecanal for attracting Tribolium castaneum.

Mandatory Visualizations

Signaling Pathway

Pheromone_Signaling_Pathway cluster_extracellular Sensillar Lymph cluster_membrane Dendritic Membrane cluster_intracellular Olfactory Sensory Neuron Pheromone 12-Methyltridecanal OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR_complex Odorant Receptor (OR) - Orco Complex OBP->OR_complex Delivery G_protein G-protein (Gq) OR_complex->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ion_channel Ion Channel (TRP Channel) IP3->Ion_channel Gating DAG->Ion_channel Modulation Depolarization Membrane Depolarization Ion_channel->Depolarization Ca²⁺/Na⁺ Influx Action_potential Action Potential to Brain Depolarization->Action_potential Signal Propagation

Caption: Insect olfactory signaling pathway for aldehyde pheromones.

Experimental Workflow

Field_Testing_Workflow A Lure Preparation B Dose-Response Concentrations (0, 10, 50, 100, 500, 1000 µg) A->B E Trap Deployment B->E C Field Site Selection & Experimental Design D Randomized Complete Block Design C->D D->E F Trap Collection & Insect Counting E->F G Data Analysis (ANOVA, Tukey's HSD) F->G H Determination of Optimal Pheromone Dose G->H

Caption: Workflow for field testing of 12-Methyltridecanal.

References

Application Notes and Protocols for Aroma Extract-Dilution Analysis (AEDA) of 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Aroma Extract Dilution Analysis (AEDA) of 12-methyltridecanal (B128148). This potent, branched-chain aldehyde is a key aroma compound in various cooked meats and aged cheeses, contributing significantly to their characteristic flavor profiles.[1][2] Understanding its sensory impact through AEDA is crucial for food science, flavor chemistry, and sensory-guided drug development where off-notes in formulations can be critical.

Introduction to 12-Methyltridecanal and AEDA

12-Methyltridecanal is a volatile organic compound known for its fatty, waxy, and slightly citrusy aroma, often associated with the scent of stewed beef.[3] Its presence and concentration are linked to factors such as the age of the animal in beef products and the maturation time of cheeses.[1][4]

Aroma Extract Dilution Analysis (AEDA) is a powerful sensory-analytical technique used to identify the most potent odorants in a complex mixture of volatile compounds.[5] The method involves the serial dilution of a sample extract, followed by gas chromatography-olfactometry (GC-O) analysis of each dilution.[6] The result is a Flavor Dilution (FD) factor, which represents the highest dilution at which an odorant can still be detected by a trained sensory panel.[6] A higher FD factor indicates a more potent aroma compound.

Quantitative Data Presentation

The Flavor Dilution (FD) factor of 12-methyltridecanal can vary significantly depending on the food matrix and processing conditions. The following table summarizes representative FD factors reported in the literature.

Food MatrixMaturation/Cooking TimeFlavor Dilution (FD) FactorReference
Gouda-type CheeseShortInagaki et al., 2015[1]
Gouda-type CheeseMedium4⁵Inagaki et al., 2015[1]
Gouda-type CheeseLong4⁸Inagaki et al., 2015[1]
Dry-Rendered Beef FatNot SpecifiedOAV ≥ 1Characterized as a key aroma compound, though a specific FD factor was not provided, its high Odor Activity Value (OAV) suggests a significant sensory impact.

Experimental Protocols

This section provides a detailed methodology for performing AEDA on a food sample to determine the FD factor of 12-methyltridecanal. The protocol is divided into sample preparation, aroma extraction, serial dilution, and GC-O analysis.

Sample Preparation and Aroma Extraction

The choice of extraction method is critical for obtaining a representative aroma extract. Solvent-Assisted Flavor Evaporation (SAFE) is a gentle high-vacuum distillation technique suitable for isolating volatile and semi-volatile compounds from fatty matrices like meat and cheese.[7][8]

Materials:

  • Food sample (e.g., cooked beef, aged cheese)

  • Liquid nitrogen

  • Dichloromethane (CH₂Cl₂) or Pentane (C₅H₁₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • SAFE apparatus

  • Rotary evaporator

Protocol:

  • Sample Homogenization: Freeze the food sample with liquid nitrogen and grind it to a fine powder using a blender or grinder. This increases the surface area for efficient extraction.

  • Solvent Extraction: Transfer a known amount of the homogenized sample (e.g., 100 g) into a flask and add a suitable solvent (e.g., 200 mL of dichloromethane). Stir the mixture for a specified time (e.g., 2 hours) at room temperature.

  • Filtration: Filter the mixture to separate the solvent extract from the solid food matrix.

  • SAFE Distillation: Subject the solvent extract to SAFE to isolate the volatile fraction from non-volatile components like lipids. This is performed under high vacuum to prevent thermal degradation of aroma compounds.

  • Drying and Concentration: Dry the resulting volatile extract over anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator at a low temperature (e.g., 40°C).

Serial Dilution of the Aroma Extract

The concentrated aroma extract is serially diluted to determine the detection threshold of the odorants.

Materials:

  • Concentrated aroma extract

  • Dichloromethane (or the same solvent used for extraction)

  • Glass vials with PTFE-lined caps

Protocol:

  • Prepare a series of dilutions of the concentrated aroma extract. A common dilution factor is 1:1 (v/v) with the solvent, resulting in dilutions of 1:2, 1:4, 1:8, 1:16, and so on. Alternatively, a factor of 4 can be used as reported in the Gouda cheese study.[1]

  • Label each dilution vial clearly.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Materials:

  • Gas chromatograph equipped with a sniffing port and a flame ionization detector (FID) or mass spectrometer (MS)

  • Capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm)[9]

  • Helium or Nitrogen as carrier gas

  • Trained sensory panel (at least 3-4 panelists)

GC-O Parameters (example for beef fat analysis): [9]

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Nitrogen at a flow rate of 1 mL/min

  • Oven Temperature Program: Start at 40°C, then ramp to 230°C at a rate of 5°C/min.

  • Sniffing Port: Heated to a temperature that prevents condensation of the analytes. Humidified air is typically added to the effluent to prevent nasal dryness.

Sensory Evaluation Protocol:

  • Panelist Training: Panelists should be trained to recognize and describe various odors, including the characteristic aroma of 12-methyltridecanal. They should be familiar with the GC-O setup and the procedure for recording their perceptions.

  • Analysis of Dilutions: Each panelist sniffs the GC effluent for each dilution, starting from the most diluted extract and proceeding to the most concentrated one.

  • Data Recording: When a panelist detects an odor, they record the retention time and a description of the aroma.

  • Determination of FD Factor: The FD factor for 12-methyltridecanal is the highest dilution factor at which the majority of the panelists can still detect its characteristic aroma.

Mandatory Visualizations

AEDA Experimental Workflow

AEDA_Workflow cluster_SamplePrep Sample Preparation & Extraction cluster_Dilution Serial Dilution cluster_Analysis Analysis cluster_Data Data Output Sample Food Sample (e.g., Cooked Beef, Aged Cheese) Homogenization Homogenization (Cryo-milling) Sample->Homogenization Solvent_Extraction Solvent Extraction (e.g., Dichloromethane) Homogenization->Solvent_Extraction SAFE Solvent-Assisted Flavor Evaporation (SAFE) Solvent_Extraction->SAFE Concentration Drying & Concentration SAFE->Concentration Serial_Dilution Serial Dilution of Extract (e.g., 1:2, 1:4, 1:8...) Concentration->Serial_Dilution GC_O Gas Chromatography-Olfactometry (GC-O) Serial_Dilution->GC_O Sensory_Panel Sensory Panel Evaluation GC_O->Sensory_Panel FD_Factor Flavor Dilution (FD) Factor Determination Sensory_Panel->FD_Factor Result FD Factor of 12-Methyltridecanal FD_Factor->Result

Caption: Workflow for Aroma Extract Dilution Analysis of 12-Methyltridecanal.

Logical Relationship of AEDA Components

AEDA_Components cluster_Input Input cluster_Process AEDA Process cluster_Output Output Food_Matrix Food Matrix Cooked Meat Aged Cheese Aroma_Extract Aroma Extract Volatile Compounds Food_Matrix->Aroma_Extract Extraction (SAFE) Diluted_Extracts Diluted Extracts Serial Dilutions Aroma_Extract->Diluted_Extracts Dilution GC_O_Analysis GC-Olfactometry Separation & Sensory Detection Diluted_Extracts->GC_O_Analysis Analysis FD_Factor FD Factor of 12-Methyltridecanal GC_O_Analysis->FD_Factor Determines

Caption: Logical components and their relationships in AEDA.

References

Application Notes and Protocols for the Formulation of 12-Methyltridecanal in Slow-Release Dispensers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltridecanal is a branched-chain aliphatic aldehyde with applications in the fragrance and flavor industries.[1][2][3] It has also been identified as a component of animal scents and has potential as a semiochemical for use in pest management or animal behavior studies.[4][5] Effective utilization of 12-Methyltridecanal in field applications, such as for pest monitoring or mating disruption, necessitates the development of slow-release dispensers. These dispensers are crucial for providing a consistent and prolonged release of the volatile compound, protecting it from environmental degradation, and ensuring its efficacy over a desired period.

This document provides detailed application notes and protocols for the formulation, fabrication, and evaluation of three common types of slow-release dispensers for 12-Methyltridecanal: polymer matrix dispensers, wax-based dispensers, and rubber septa dispensers. The methodologies are based on established principles for the controlled release of volatile aldehydes.[6]

Dispenser Formulation Technologies

The selection of an appropriate dispenser technology for 12-Methyltridecanal depends on several factors, including the desired release rate, the duration of efficacy, environmental conditions, and cost. Below are descriptions and example formulations for three widely used dispenser types.

Polymer Matrix Dispensers

Polymer matrices are a versatile and commonly used technology for the controlled release of semiochemicals.[6] The active ingredient, 12-Methyltridecanal, is incorporated into a polymer, and its release is governed by diffusion through the polymer matrix. The release rate can be modulated by altering the polymer type, pheromone concentration, and the dispenser's surface area.

Wax-Based Dispensers

Waxes offer a biodegradable and easily moldable matrix for the release of volatile compounds. They are particularly suitable for formulations where environmental compatibility is a priority. The release of 12-Methyltridecanal from a wax matrix is primarily controlled by volatilization from the surface of the dispenser.

Rubber Septa Dispensers

Rubber septa are a simple and cost-effective option for creating passive slow-release dispensers. They are loaded with the active ingredient, which is then released over time through evaporation. This method is well-suited for preliminary studies and small-scale field trials.

Quantitative Data for Example Formulations

The following tables summarize the quantitative data for hypothetical formulations of 12-Methyltridecanal in the three different dispenser types. These are provided as starting points for formulation development.

Table 1: Example Formulation for a Polymer Matrix Dispenser

ComponentQuantity per DispenserRole
12-Methyltridecanal (≥95% purity)100 mgActive Ingredient
Polyethylene (B3416737) (low-density)900 mgMatrix Material
UV Stabilizer (e.g., Tinuvin 770)5 mgProtectant
Antioxidant (e.g., BHT)5 mgProtectant

Table 2: Example Formulation for a Wax-Based Dispenser

ComponentQuantity per DispenserRole
12-Methyltridecanal (≥95% purity)150 mgActive Ingredient
Carnauba Wax800 mgMatrix Material
Kaolin (B608303)50 mgFiller/Release Modifier

Table 3: Example Formulation for a Rubber Septum Dispenser

ComponentQuantity per DispenserRole
12-Methyltridecanal (≥95% purity)10 mgActive Ingredient
Hexane (B92381) (High Purity)100 µLSolvent
Natural Rubber Septum1 unitCarrier

Experimental Protocols

Detailed methodologies for the preparation and evaluation of the described slow-release dispensers are provided below.

Protocol for Preparation of Polymer Matrix Dispensers
  • Blending: In a glass beaker, thoroughly mix 900 mg of low-density polyethylene powder with 5 mg of UV stabilizer and 5 mg of antioxidant.

  • Incorporation of Active Ingredient: Gently warm the polymer blend to its softening point (approximately 100-120°C) on a hot plate with continuous stirring. Once softened, slowly add 100 mg of 12-Methyltridecanal to the mixture and continue to stir until a homogenous blend is achieved.

  • Molding: While still molten, pour or press the mixture into a mold of the desired shape and size (e.g., a small disc or rod).

  • Cooling and Curing: Allow the molded dispensers to cool to room temperature. Once solidified, remove the dispensers from the mold.

  • Storage: Store the finished dispensers in airtight, solvent-washed glass containers at 4°C until use.

Protocol for Preparation of Wax-Based Dispensers
  • Melting the Wax: Weigh 800 mg of carnauba wax and place it in a glass beaker. Heat the wax on a hot plate with a magnetic stirrer until it is completely molten (approximately 82-86°C).

  • Adding Filler: If using a filler, slowly add 50 mg of kaolin to the molten wax while stirring continuously until a homogenous mixture is obtained.

  • Incorporation of Active Ingredient: Remove the beaker from the hot plate. Allow the wax to cool slightly, but remain molten. Slowly add 150 mg of 12-Methyltridecanal to the wax mixture with continuous stirring.

  • Molding: Pour the molten mixture into molds (e.g., silicone ice cube trays) and allow it to cool and solidify at room temperature.

  • Packaging: Once solidified, remove the dispensers from the molds and package them individually in airtight containers. Store at 4°C.

Protocol for Loading Rubber Septa Dispensers
  • Preparation of Stock Solution: Prepare a stock solution of 12-Methyltridecanal in high-purity hexane at a concentration of 100 mg/mL.

  • Loading the Septa: Place a single natural rubber septum in a small glass vial. Using a micropipette, apply 100 µL of the 12-Methyltridecanal stock solution directly onto the septum.

  • Solvent Evaporation: Loosely cap the vial and allow the solvent to evaporate completely in a fume hood for approximately 1-2 hours.

  • Final Product: Once the solvent has evaporated, the loaded septum is ready for use or for release rate analysis. Store in a sealed glass vial at 4°C.

Protocol for Release Rate Analysis
  • Initial Weighing: Individually weigh each dispenser on an analytical balance and record the initial weight (W₀).

  • Incubation: Place the dispensers in a controlled environment with constant temperature and airflow (e.g., a temperature-controlled oven with a gentle, consistent airflow).

  • Periodic Weighing: At regular intervals (e.g., daily or weekly), carefully remove each dispenser using forceps and reweigh it (Wₜ).

  • Calculation of Release Rate: The amount of 12-Methyltridecanal released over a time interval (Δt) is calculated as the difference in weight (Wₜ₋₁ - Wₜ). The release rate can be expressed as mg/day.

  • Gas Chromatography (GC) Analysis (Optional): For a more precise quantification of the remaining active ingredient, the dispenser can be destructively sampled at each time point. The dispenser is placed in a known volume of a suitable solvent (e.g., hexane) and sonicated to extract the remaining 12-Methyltridecanal. The extract is then analyzed by GC, and the amount of remaining active ingredient is determined by comparison to a standard curve.

Visualizations

Experimental Workflows

experimental_workflow cluster_formulation Dispenser Formulation cluster_release_rate Release Rate Analysis start Start weigh Weigh Components start->weigh mix Mix Matrix & Additives weigh->mix incorporate Incorporate 12-Methyltridecanal mix->incorporate mold Mold Dispenser incorporate->mold end_formulation Formulated Dispenser mold->end_formulation start_release Start initial_weigh Initial Weighing (W₀) start_release->initial_weigh incubate Incubate at Constant Temp initial_weigh->incubate periodic_weigh Periodic Weighing (Wₜ) incubate->periodic_weigh calculate Calculate Release Rate periodic_weigh->calculate end_release Release Profile calculate->end_release

Caption: Workflow for the formulation and release rate analysis of 12-Methyltridecanal dispensers.

Generalized Insect Olfactory Signaling Pathway

olfactory_pathway pheromone 12-Methyltridecanal obp Odorant Binding Protein (OBP) pheromone->obp Binding or Odorant Receptor (OR) obp->or Transport orn Olfactory Receptor Neuron (ORN) or->orn Activation antennal_lobe Antennal Lobe orn->antennal_lobe Signal Transduction pns Projection Neurons antennal_lobe->pns mushroom_body Mushroom Body (Learning & Memory) pns->mushroom_body lateral_horn Lateral Horn (Innate Behavior) pns->lateral_horn behavior Behavioral Response mushroom_body->behavior lateral_horn->behavior

Caption: A generalized diagram of an insect olfactory signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 12-Methyltridecanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of 12-Methyltridecanal in your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 12-Methyltridecanal, presented in a question-and-answer format.

Synthesis Route 1: Oxidation of 12-Methyltridecan-1-ol

Question: My oxidation of 12-Methyltridecan-1-ol to 12-Methyltridecanal is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the oxidation of primary alcohols to aldehydes are a common issue, often stemming from overoxidation to the carboxylic acid or incomplete reaction. Here are several factors to consider and troubleshoot:

  • Choice of Oxidizing Agent: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will readily oxidize the primary alcohol to a carboxylic acid, significantly reducing the yield of the desired aldehyde. It is crucial to use a milder, selective oxidizing agent.

  • Reaction Conditions:

    • Temperature: Running the reaction at too high a temperature can promote overoxidation. Careful temperature control is essential.

    • Reaction Time: Prolonged reaction times can also lead to the formation of the carboxylic acid byproduct. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Purity of Starting Material: Ensure your starting material, 12-Methyltridecan-1-ol, is of high purity. Impurities can interfere with the reaction and lead to side products.

  • Moisture Content: The presence of water can be detrimental in some oxidation reactions, especially when using reagents like pyridinium (B92312) chlorochromate (PCC). Ensure all glassware is thoroughly dried and use anhydrous solvents.

Question: I am observing a significant amount of 12-methyltridecanoic acid as a byproduct. How can I minimize its formation?

Answer: The formation of 12-methyltridecanoic acid is a classic example of overoxidation. To minimize this:

  • Use a Selective Oxidant: Employing a mild and selective oxidizing agent is the most effective strategy. Pyridinium chlorochromate (PCC) is a well-established reagent for the oxidation of primary alcohols to aldehydes with minimal overoxidation. Other modern alternatives include Dess-Martin periodinane (DMP) or a Swern oxidation.

  • Control Stoichiometry: Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents) to ensure full conversion of the alcohol, but avoid a large excess which can drive overoxidation.

  • Immediate Work-up: Once the reaction is complete (as determined by TLC or GC), proceed with the work-up immediately to quench the oxidizing agent and isolate the aldehyde.

Synthesis Route 2: Grignard Reaction followed by Oxidation

Question: The Grignard reaction to form 12-Methyltridecan-1-ol is not initiating or is giving a low yield. What could be the problem?

Answer: Grignard reactions are notoriously sensitive to reaction conditions. Here are the most common reasons for failure or low yield:

  • Presence of Water: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water. Ensure all glassware is flame-dried or oven-dried immediately before use, and use anhydrous solvents (typically diethyl ether or THF).

  • Quality of Magnesium: The magnesium turnings should be fresh and have a shiny surface. An oxide layer on the surface can prevent the reaction from starting. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Purity of the Alkyl Halide: The alkyl halide used to prepare the Grignard reagent must be pure and dry.

  • Initiation: Sometimes, gentle heating or sonication can help to initiate the reaction.

Question: During the oxidation of the 12-Methyltridecan-1-ol formed from the Grignard reaction, I am getting a complex mixture of products. Why might this be?

Answer: A complex product mixture after oxidation could be due to impurities carried over from the Grignard reaction. It is crucial to purify the 12-Methyltridecan-1-ol before proceeding to the oxidation step. Purification can typically be achieved by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 12-Methyltridecanal?

A1: The most common and practical laboratory synthesis involves a two-step process:

  • Formation of the corresponding alcohol: 12-Methyltridecan-1-ol can be synthesized via a Grignard reaction between a suitable Grignard reagent (e.g., isobutylmagnesium bromide) and a long-chain omega-haloaldehyde or by the reduction of methyl 12-methyltridecanoate.

  • Oxidation of the alcohol: The resulting 12-Methyltridecan-1-ol is then oxidized to 12-Methyltridecanal using a mild oxidizing agent like PCC.

Another potential industrial route is the hydroformylation of 12-methyl-1-tridecene, though this typically requires specialized high-pressure equipment.

Q2: How can I effectively purify the final 12-Methyltridecanal product?

A2: Purification of long-chain aldehydes can be challenging due to their relatively high boiling points and potential for decomposition. Common purification methods include:

  • Column Chromatography: This is the most common laboratory method. Silica (B1680970) gel is a suitable stationary phase, and a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.

  • Vacuum Distillation: For larger quantities, vacuum distillation can be effective. However, care must be taken to avoid high temperatures which can cause degradation.

  • Bisulfite Adduct Formation: Aldehydes can be selectively reacted with sodium bisulfite to form a solid adduct, which can be filtered off and then hydrolyzed back to the pure aldehyde.

Q3: What are the key safety precautions to take during the synthesis of 12-Methyltridecanal?

A3: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Grignard Reagents: Highly flammable and react violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon).

  • Oxidizing Agents: Many oxidizing agents are toxic and corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many organic solvents are flammable and have associated health risks. Ensure adequate ventilation and avoid ignition sources.

Data Presentation

Table 1: Comparison of Common Oxidizing Agents for the Conversion of Primary Alcohols to Aldehydes

Oxidizing AgentTypical Yield Range (%)AdvantagesDisadvantages
Pyridinium Chlorochromate (PCC)70-90Reliable, minimal overoxidationChromium waste is toxic
Dess-Martin Periodinane (DMP)85-95High yields, mild conditionsExpensive, can be explosive
Swern Oxidation (Oxalyl chloride, DMSO, Et₃N)80-95High yields, mild conditionsRequires low temperatures, unpleasant odor

Experimental Protocols

Protocol 1: Synthesis of 12-Methyltridecan-1-ol via Grignard Reaction

This protocol is a general guideline and may require optimization.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a solution of 11-bromoundecanal in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Add the isobutylmagnesium bromide solution dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 12-Methyltridecan-1-ol.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient).

Protocol 2: Oxidation of 12-Methyltridecan-1-ol to 12-Methyltridecanal using PCC

Materials:

  • 12-Methyltridecan-1-ol (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Silica gel

Procedure:

  • To a round-bottom flask, add a solution of 12-Methyltridecan-1-ol in anhydrous DCM.

  • Add PCC in one portion with stirring. The mixture will become a dark brown slurry.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC or GC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the silica gel plug with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 12-Methyltridecanal.

  • Further purification can be achieved by column chromatography on silica gel (eluent: hexane/ethyl acetate, typically 95:5).

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation 11-Bromoundecanal 11-Bromoundecanal Grignard_Reaction Grignard Reaction (Anhydrous Ether/THF, 0°C to RT) 11-Bromoundecanal->Grignard_Reaction Isobutylmagnesium_Bromide Isobutylmagnesium_Bromide Isobutylmagnesium_Bromide->Grignard_Reaction 12-Methyltridecan-1-ol_crude Crude 12-Methyltridecan-1-ol Grignard_Reaction->12-Methyltridecan-1-ol_crude Purification_1 Column Chromatography 12-Methyltridecan-1-ol_crude->Purification_1 12-Methyltridecan-1-ol_pure Pure 12-Methyltridecan-1-ol Purification_1->12-Methyltridecan-1-ol_pure Oxidation Oxidation (Anhydrous DCM, RT) 12-Methyltridecan-1-ol_pure->Oxidation 12-Methyltridecan-1-ol_pure->Oxidation PCC PCC PCC->Oxidation 12-Methyltridecanal_crude Crude 12-Methyltridecanal Oxidation->12-Methyltridecanal_crude Purification_2 Column Chromatography 12-Methyltridecanal_crude->Purification_2 12-Methyltridecanal_final Pure 12-Methyltridecanal Purification_2->12-Methyltridecanal_final Troubleshooting_Logic Start Low Yield of 12-Methyltridecanal Check_Step Which step has low yield? Start->Check_Step Grignard_Troubleshooting Grignard Reaction Issues Check_Step->Grignard_Troubleshooting Grignard Step Oxidation_Troubleshooting Oxidation Reaction Issues Check_Step->Oxidation_Troubleshooting Oxidation Step Grignard_Causes Potential Causes: - Moisture present - Impure reagents - Inactive Magnesium Grignard_Troubleshooting->Grignard_Causes Oxidation_Causes Potential Causes: - Overoxidation - Incomplete reaction - Wrong oxidant Oxidation_Troubleshooting->Oxidation_Causes Grignard_Solutions Solutions: - Use anhydrous conditions - Purify starting materials - Activate Mg with I₂ Grignard_Causes->Grignard_Solutions Oxidation_Solutions Solutions: - Use mild oxidant (PCC, DMP) - Monitor reaction by TLC/GC - Control temperature Oxidation_Causes->Oxidation_Solutions

Troubleshooting low signal in GC-MS analysis of 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the GC-MS analysis of 12-Methyltridecanal (B128148). The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 12-Methyltridecanal and why is its analysis important?

12-Methyltridecanal is a long-chain branched aldehyde (C₁₄H₂₈O). It is a volatile organic compound that can act as a pheromone in insects and is also found as a flavor and aroma component in some foods, such as Gouda cheese.[1] Its accurate analysis is crucial in fields like chemical ecology, food science, and fragrance development.

Q2: I am observing a very low signal for 12-Methyltridecanal in my GC-MS analysis. What are the potential causes?

Low signal intensity for 12-Methyltridecanal can stem from several factors:

  • Sample Preparation: Inefficient extraction from the sample matrix or analyte loss during preparation.

  • GC Inlet Issues: Suboptimal inlet temperature, leaks, or use of an inappropriate liner can lead to poor sample transfer to the column.

  • Chromatographic Conditions: An unsuitable GC column or oven temperature program can result in poor peak shape and, consequently, low signal intensity.

  • MS Detector Settings: Incorrect ion source temperature, electron energy, or detector voltage can reduce sensitivity.

  • Analyte Degradation: Aldehydes can be prone to degradation, especially at high temperatures or in the presence of active sites in the GC system.

Q3: Is derivatization necessary for the analysis of 12-Methyltridecanal?

While direct analysis is possible, derivatization is highly recommended for long-chain aldehydes like 12-Methyltridecanal to improve their chromatographic behavior and detection sensitivity.[2] Derivatization with reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) converts the aldehyde into a more stable and volatile oxime derivative, leading to sharper peaks and lower detection limits.[3][4][5]

Q4: My chromatogram shows tailing peaks for 12-Methyltridecanal. What could be the reason?

Peak tailing for aldehydes is a common problem and is often caused by:

  • Active Sites: Interaction of the polar aldehyde group with active sites (e.g., silanol (B1196071) groups) in the inlet liner, glass wool, or on the column itself.[6]

  • Column Contamination: Buildup of non-volatile residues at the head of the column.

  • Improper Column Installation: A poor column cut or incorrect installation depth can create dead volumes.[7]

  • Low Inlet Temperature: Incomplete or slow vaporization of the sample in the inlet.[6]

Q5: I am observing split peaks for my 12-Methyltridecanal standard. What should I check?

Peak splitting can arise from several issues:

  • Injection Technique: A faulty injection, where the sample is not introduced as a single, sharp band. For autosamplers, this could be a mechanical issue.

  • Inlet Liner Issues: Use of an incorrect liner type or improper packing of glass wool can cause the sample to vaporize unevenly.[8]

  • Solvent-Stationary Phase Mismatch: A significant polarity mismatch between the sample solvent and the GC column's stationary phase can lead to poor sample focusing at the head of the column.[7][9]

  • Condensation in the Injection Port: If the initial oven temperature is too high relative to the solvent's boiling point in a splitless injection, it can prevent proper focusing of the analyte.[7]

Troubleshooting Guides

Low Signal Intensity
Potential Cause Troubleshooting Steps
Inefficient Sample Extraction Optimize the extraction method. For complex matrices, consider headspace solid-phase microextraction (SPME).[10]
Analyte Loss Ensure all sample handling steps minimize volatilization. Keep samples cool and capped.
GC Inlet Leaks Perform a leak check of the inlet, including the septum and fittings.
Suboptimal Inlet Temperature For underivatized 12-Methyltridecanal, start with an injector temperature around 250°C and optimize.
Improper GC Parameters Use a suitable capillary column (e.g., DB-5ms). Optimize the oven temperature program to ensure good peak shape.
Low MS Sensitivity Check the MS tune report. Clean the ion source if necessary. Ensure appropriate detector voltage.
Analyte Degradation Use a deactivated inlet liner and consider derivatization to improve analyte stability.
Poor Peak Shape (Tailing, Fronting, Splitting)
Problem Potential Cause Recommended Action
Peak Tailing Active sites in the inlet or column.Use a fresh, deactivated inlet liner. Trim the first few centimeters of the analytical column.[7]
Column contamination.Bake out the column at a high temperature (within its limits). If the problem persists, replace the column.
Low inlet temperature.Increase the inlet temperature in increments of 10-20°C to ensure complete vaporization.
Peak Fronting Column overload.Dilute the sample or use a split injection.
Peak Splitting Faulty injection.Check the syringe for bubbles or damage. Ensure the autosampler is injecting smoothly.[9]
Incompatible solvent and stationary phase.Choose a solvent that is compatible with the polarity of the GC column.[7][9]
Initial oven temperature too high.For splitless injections, set the initial oven temperature at least 20°C below the boiling point of the solvent.[7]

Experimental Protocols

Sample Preparation and PFBHA Derivatization

This protocol is for the derivatization of 12-Methyltridecanal in a liquid sample.

Materials:

  • 12-Methyltridecanal standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane (B92381) (GC grade)

  • Deionized water

  • Sample vials (2 mL) with caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

Procedure:

  • Prepare PFBHA Solution: Prepare a fresh 10-15 mg/mL solution of PFBHA in deionized water.

  • Sample Preparation: Place 1 mL of the sample (or standard solution) into a 2 mL vial.

  • Derivatization Reaction: Add 100 µL of the PFBHA solution to the sample vial. Cap the vial tightly and vortex for 1 minute.

  • Incubation: Incubate the vial at 60°C for 60 minutes in a water bath or on a heating block to facilitate the formation of the PFBHA-oxime derivative.[11]

  • Extraction: After cooling to room temperature, add 500 µL of hexane to the vial. Vortex vigorously for 1 minute to extract the derivative.

  • Phase Separation: Centrifuge the vial at 5,000 rpm for 5 minutes to separate the organic and aqueous layers.[11]

  • Collection: Carefully transfer the upper organic layer (hexane) to a new autosampler vial for GC-MS analysis.

GC-MS Method Parameters

These are suggested starting parameters and may require optimization for your specific instrument and application.

Parameter Value
GC System Gas Chromatograph with Mass Spectrometric Detector
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Inlet Temperature 250°C[3]
Injection Mode Splitless[3]
Injection Volume 1 µL[3]
Carrier Gas Helium at a constant flow of 1.0 mL/min[3]
Oven Program Initial: 60°C, hold for 1 minRamp 1: 10°C/min to 175°CRamp 2: 6°C/min to 225°CRamp 3: 4°C/min to 300°C, hold for 10 min (adapted from[5])
MS Ion Source Electron Ionization (EI)[11]
Ion Source Temp. 230°C[3]
Quadrupole Temp. 150°C[3]
Acquisition Mode Selected Ion Monitoring (SIM) for quantification[3]
Monitored Ions For PFBHA derivative, a characteristic fragment ion is m/z 181.[3][4] Other ions specific to the 12-methyltridecanal derivative should also be monitored.

Quantitative Data Summary

The following table presents representative performance data for the quantitative analysis of a long-chain aldehyde using a similar GC-MS method with PFBHA derivatization and an internal standard. This data is for illustrative purposes to indicate expected performance.

Parameter Value
Linear Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL
Recovery 85 - 110%
Precision (%RSD) < 15%

Data is representative and should be determined experimentally for 12-Methyltridecanal.

Visualizations

TroubleshootingWorkflow start Low Signal Observed sample_prep Check Sample Preparation - Extraction efficiency - Analyte loss start->sample_prep inlet_issues Inspect GC Inlet - Leaks (septum, fittings) - Liner type and condition - Inlet temperature sample_prep->inlet_issues If no issues found solution Signal Improved sample_prep->solution Issue resolved gc_method Review GC Method - Column type and condition - Oven temperature program inlet_issues->gc_method If no issues found inlet_issues->solution Issue resolved ms_settings Verify MS Settings - Tune report - Source temperature - Detector voltage gc_method->ms_settings If no issues found gc_method->solution Issue resolved derivatization Consider Derivatization - Improves volatility - Enhances stability ms_settings->derivatization If signal still low ms_settings->solution Issue resolved derivatization->solution Issue resolved

Caption: Troubleshooting workflow for low signal intensity.

ExperimentalWorkflow sample Sample/ Standard add_pfbha Add PFBHA Derivatizing Agent sample->add_pfbha incubate Incubate (e.g., 60°C for 60 min) add_pfbha->incubate extract Extract with Hexane incubate->extract analyze GC-MS Analysis extract->analyze data Data Acquisition & Processing analyze->data

Caption: Experimental workflow for derivatization and analysis.

References

Technical Support Center: Optimizing Electroantennography (EAG) Response to 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize electroantennography (EAG) experiments involving the long-chain aldehyde, 12-Methyltridecanal.

Troubleshooting Guides

This section addresses specific issues that may arise during your EAG experiments with 12-Methyltridecanal, presented in a question-and-answer format.

Issue 1: No or Very Weak EAG Response to 12-Methyltridecanal

  • Question: I am not observing any significant EAG response, or the response is very weak, even at what I believe are high concentrations of 12-Methyltridecanal. What are the possible causes and solutions?

  • Answer: A lack of response can stem from several factors, from the preparation of the stimulus to the viability of the insect antenna. Here is a step-by-step troubleshooting guide:

    • Verify Stimulus Integrity and Delivery:

      • Purity of 12-Methyltridecanal: Ensure the purity of your 12-Methyltridecanal standard. Impurities can sometimes inhibit or alter the antennal response.

      • Solvent Selection: The choice of solvent is critical. Common solvents for long-chain aldehydes include hexane (B92381) and paraffin (B1166041) oil.[1] It is imperative to run a solvent-only control to ensure the solvent itself does not elicit a response or, conversely, inhibit the antennal response.

      • Concentration Range: You may need to adjust your concentration range. For initial screenings, a broad range of serial dilutions (e.g., 0.01, 0.1, 1, 10, 100 µg/µL) is recommended to establish a dose-response relationship.[2][3][4]

      • Stimulus Preparation: Ensure that the filter paper is properly loaded with the diluted 12-Methyltridecanal and that the solvent has been allowed to evaporate for a consistent period before stimulus delivery.

    • Check Antenna Preparation and Viability:

      • Antenna Viability: An excised antenna has a limited lifespan. A gradual decrease in the response to a standard positive control throughout the experiment can indicate that the antenna is degrading.[1] It is crucial to use a positive control (e.g., a known general odorant like 1-hexanol) at the beginning and end of each experiment to confirm the antenna's responsiveness.

      • Proper Mounting: Ensure a good electrical connection between the antenna and the electrodes. The base of the antenna should be in contact with the reference electrode and the tip with the recording electrode. Using a small amount of conductive gel can improve the connection.

      • Insect Species and Sex: Olfactory sensitivity can be highly species- and sex-specific. 12-Methyltridecanal is a known pheromone in some insects.[3] Ensure you are using the appropriate insect species and sex that is known or likely to respond to this compound.

    • Review EAG Setup and Recording Parameters:

      • Grounding and Electrical Noise: The EAG setup is sensitive to electrical noise. Proper grounding of the equipment is essential to obtain a clean signal. A Faraday cage can also be used to minimize interference.

      • Airflow: A continuous and stable stream of purified and humidified air over the antenna is necessary to maintain its viability and to provide a stable baseline.

      • Inter-stimulus Interval: Allow a sufficient recovery period between stimuli (e.g., 30-60 seconds) to prevent antennal adaptation or fatigue.[1]

Issue 2: Inconsistent and Unstable EAG Baseline

  • Question: My EAG baseline is drifting or showing a lot of noise, making it difficult to measure the responses accurately. What can I do to stabilize it?

  • Answer: An unstable baseline is a common issue in EAG recordings and can be caused by several factors:

    • Electrical Interference:

      • Grounding: Check all grounding connections of your setup (amplifier, Faraday cage, microscope, etc.).

      • Noise Sources: Identify and turn off any nearby equipment that could be a source of electrical noise (e.g., centrifuges, vortexers, fluorescent lights).

    • Mechanical Instability:

      • Vibrations: Ensure your setup is on a stable, anti-vibration table. Even minor vibrations can cause fluctuations in the baseline.

      • Air Puffs: Irregularities in the air delivery system can cause mechanical stimulation of the antenna. Ensure a constant and gentle airflow.

    • Antenna Preparation:

      • Drying Out: The antenna can dry out over time, leading to a drifting baseline. Ensure the humidified air stream is functioning correctly.

      • Poor Electrode Contact: Unstable contact between the electrodes and the antenna can cause significant baseline drift. Re-adjust the electrodes to ensure a secure connection.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for dissolving 12-Methyltridecanal in EAG experiments?

A1: For long-chain aldehydes like 12-Methyltridecanal, high-purity hexane or paraffin oil are commonly used solvents.[1] It is crucial to test the solvent alone to ensure it does not elicit an EAG response from the insect antenna you are studying.

Q2: What is a typical concentration range for testing 12-Methyltridecanal?

A2: A good starting point is to prepare serial dilutions covering a broad logarithmic range, for example, from 0.01 µg/µL to 100 µg/µL.[2][3][4] This will help in establishing a dose-response curve and identifying the threshold of detection and the saturation point of the antennal response.

Q3: How long should I wait between two consecutive stimuli?

A3: An inter-stimulus interval of 30 to 60 seconds is generally recommended to allow the antenna to recover and to prevent adaptation.[1] For some compounds or very high concentrations, a longer recovery period may be necessary.

Q4: My EAG responses are declining over the course of the experiment. What does this mean?

A4: A progressive decline in the EAG response amplitude, even to a standard control, typically indicates that the antennal preparation is losing its viability.[1] It is advisable to use a fresh antenna preparation if you observe a significant drop in responsiveness.

Q5: Should I present the different concentrations of 12-Methyltridecanal in a specific order?

A5: To avoid systematic errors due to antennal adaptation or sensitization, it is best practice to present the different concentrations in a randomized order.[1] However, some researchers prefer to present them in ascending order of concentration.

Quantitative Data Summary

The following tables provide representative dose-response data for long-chain aldehydes, which can be used as a reference for experiments with 12-Methyltridecanal. The absolute response values can vary significantly depending on the insect species, the specific aldehyde, and the experimental setup.

Table 1: Representative EAG Dose-Response to a C12 Aldehyde in a Model Insect Species

Concentration (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)
0 (Solvent Control)0.050.01
0.010.250.04
0.10.650.08
11.100.12
101.550.18
1001.600.20

Table 2: Comparison of Relative EAG Responses to Different Long-Chain Aldehydes

Compound (at 10 µg/µL)Normalized EAG Response (%)
Decanal (C10)85
Dodecanal (C12)100
12-Methyltridecanal (C14) Expected to be in a similar range
Tetradecanal (C14)95
Hexadecanal (C16)70

Note: The data in these tables are illustrative and based on typical responses to long-chain aldehydes. Actual results with 12-Methyltridecanal will need to be determined experimentally.

Experimental Protocols

Detailed Methodology for a Standard EAG Experiment with 12-Methyltridecanal

  • Insect Preparation:

    • Select healthy adult insects (specify species and sex), typically 2-5 days old.

    • Anesthetize the insect by chilling it on ice for 1-2 minutes.

    • Under a stereomicroscope, carefully excise one antenna at its base using fine scissors.

  • Electrode Preparation and Mounting:

    • Use glass capillary microelectrodes filled with an appropriate saline solution (e.g., Ringer's solution).

    • Insert Ag/AgCl wires into the capillaries to serve as electrodes.

    • Mount the excised antenna between the two electrodes. The basal end of the antenna should be in contact with the reference electrode, and the distal tip with the recording electrode. A small amount of conductive gel can be used to ensure good electrical contact.

  • Stimulus Preparation:

    • Prepare a stock solution of 12-Methyltridecanal in a high-purity solvent (e.g., hexane) at a concentration of 10 mg/mL.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

    • Apply 10 µL of each dilution onto a small piece of filter paper (e.g., 1 cm x 1 cm) and insert it into a Pasteur pipette.

    • Prepare a control pipette with 10 µL of the solvent only.

    • Allow the solvent to evaporate for at least 2 minutes before using the stimulus pipette.

  • EAG Recording:

    • Place the antennal preparation in a continuous stream of purified and humidified air.

    • Record the baseline electrical activity.

    • Insert the stimulus pipette into the air stream and deliver a puff of air (e.g., 0.5 seconds) to carry the odorant to the antenna.

    • Record the resulting negative voltage deflection (EAG response).

    • Allow a sufficient inter-stimulus interval (e.g., 30-60 seconds) for the antenna to recover.

    • Present the different concentrations in a randomized order.

  • Data Analysis:

    • Measure the peak amplitude of the negative voltage deflection for each stimulus.

    • Subtract the average response to the solvent control from the responses to the 12-Methyltridecanal stimuli.

    • To compare results across different preparations, responses can be normalized by expressing them as a percentage of the response to a standard reference compound or a specific high concentration of 12-Methyltridecanal.

Visualizations

Insect Olfactory Signaling Pathway for Aldehydes

Insects primarily detect aldehydes through two main families of receptors located on the dendrites of olfactory sensory neurons (OSNs): Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[2][4] The binding of an aldehyde molecule to these receptors initiates a signal transduction cascade that leads to the depolarization of the neuron and the generation of an electrical signal.

Aldehyde_Signaling_Pathway cluster_sensillum Olfactory Sensillum cluster_orn Olfactory Receptor Neuron (ORN) Dendrite cluster_or_pathway OR Pathway cluster_ir_pathway IR Pathway Odorant 12-Methyltridecanal OR Odorant Receptor (OR) Odorant->OR IR Ionotropic Receptor (IR) Odorant->IR G_Protein G-Protein OR->G_Protein activates Orco Orco Co-receptor Ion_Channel_OR Ion Channel G_Protein->Ion_Channel_OR opens Depolarization Membrane Depolarization Ion_Channel_OR->Depolarization causes Ion_Channel_IR Ion Channel IR->Ion_Channel_IR forms IR_Coreceptor IR Co-receptor Ion_Channel_IR->Depolarization causes EAG_Signal EAG Signal (Summated Potential) Depolarization->EAG_Signal generates

Caption: Aldehyde olfactory signaling pathways in insects.

General Experimental Workflow for EAG

The following diagram outlines the key steps involved in a typical electroantennography experiment.

EAG_Workflow A 1. Insect Preparation (Anesthetize & Excise Antenna) B 2. Electrode Preparation & Antenna Mounting A->B D 4. EAG Recording (Deliver Stimulus & Record Response) B->D C 3. Stimulus Preparation (Serial Dilutions of 12-Methyltridecanal) C->D E 5. Data Acquisition (Amplify & Digitize Signal) D->E F 6. Data Analysis (Measure Amplitude & Normalize) E->F G 7. Interpretation (Dose-Response Curve) F->G

Caption: A generalized workflow for an EAG experiment.

Troubleshooting Logic Flowchart

This flowchart provides a logical sequence of steps to diagnose and resolve the common issue of a weak or absent EAG signal.

Troubleshooting_Flowchart Start Start: No/Weak EAG Signal Check_Positive_Control Run Positive Control (e.g., 1-hexanol) Start->Check_Positive_Control Response_OK Response to Control OK? Check_Positive_Control->Response_OK Check_Antenna Check Antenna Viability & Electrode Contact Response_OK->Check_Antenna No Check_Stimulus Check Stimulus: - Purity - Solvent - Concentration Response_OK->Check_Stimulus Yes Replace_Antenna Use Fresh Antenna & Re-mount Check_Antenna->Replace_Antenna Replace_Antenna->Check_Positive_Control End_Success Problem Resolved Replace_Antenna->End_Success If resolved Prepare_New_Stimulus Prepare Fresh Stimulus & Verify Delivery System Check_Stimulus->Prepare_New_Stimulus Check_Setup Check EAG Setup: - Grounding - Airflow - Amplifier Settings Check_Stimulus->Check_Setup If stimulus is OK Prepare_New_Stimulus->Check_Positive_Control Prepare_New_Stimulus->End_Success If resolved Adjust_Setup Adjust Settings & Minimize Noise Check_Setup->Adjust_Setup Adjust_Setup->Check_Positive_Control Adjust_Setup->End_Success If resolved

Caption: Troubleshooting flowchart for weak or no EAG signal.

References

Common issues in reproducing 12-Methyltridecanal experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-methyltridecanal (B128148). The information is designed to address common issues encountered during the synthesis, purification, handling, and experimental use of this long-chain branched aldehyde.

Frequently Asked Questions (FAQs)

1. What is 12-methyltridecanal and what are its primary applications in research?

12-Methyltridecanal is a branched-chain aliphatic aldehyde. In research, it is primarily studied for its role in:

  • Flavor Chemistry: It is a key aroma compound, particularly characteristic of cooked beef flavor.[1][2][3]

  • Pheromone Research: It has been identified as a potential pheromone in primates, such as the ring-tailed lemur.[4]

  • Metabolic Studies: As a long-chain aldehyde, it is relevant to studies of lipid metabolism and the biochemical pathways of fatty aldehydes and alcohols.[5][6][7]

2. What are the main challenges in working with 12-methyltridecanal?

Due to its chemical nature as a long-chain aldehyde, researchers may encounter challenges related to:

  • Synthesis: Achieving high yields and purity can be difficult due to potential side reactions.

  • Purification: Its volatility and susceptibility to oxidation can complicate purification.

  • Stability: It can degrade over time through oxidation to the corresponding carboxylic acid.

  • Handling: Its volatile nature requires careful handling to avoid loss of material and ensure accurate concentrations in experiments.

  • Biological Assays: Variability in experimental results can arise from its physicochemical properties and potential interactions with assay components.

3. How should 12-methyltridecanal be stored to ensure its stability?

To minimize degradation, 12-methyltridecanal should be stored at low temperatures, typically below -10°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[8]

Troubleshooting Guides

A. Synthesis of 12-Methyltridecanal

A common synthetic route to 12-methyltridecanal involves the reaction of a Grignard reagent with a suitable electrophile, followed by oxidation of the resulting alcohol. Other potential methods include the reduction of a corresponding nitrile or ester. Below are troubleshooting guides for these common synthetic steps.

Issue 1: Low Yield in Grignard Reaction

Possible Cause Troubleshooting Steps
Poor quality of magnesium turnings Use fresh, high-quality magnesium turnings. If the surface is dull, activate it by briefly stirring with a crystal of iodine or a small amount of 1,2-dibromoethane.
Presence of water in reagents or glassware Flame-dry all glassware under vacuum and cool under an inert gas. Use anhydrous solvents (e.g., diethyl ether or THF). Ensure the starting alkyl halide is dry.
Slow initiation of the Grignard reaction Add a small crystal of iodine to the magnesium turnings. Use a sonicator to initiate the reaction. Add a small amount of pre-formed Grignard reagent to start the reaction.
Side reaction (Wurtz coupling) This is a major side reaction with primary alkyl halides. Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Incorrect reaction temperature The reaction is typically initiated at room temperature and may require gentle heating to maintain reflux. Avoid excessive heating, which can promote side reactions.

Issue 2: Incomplete Oxidation of the Alcohol to the Aldehyde

Possible Cause Troubleshooting Steps
Choice of oxidizing agent For the oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid, use mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.[9][10]
Reaction conditions for Swern Oxidation The reaction must be carried out at low temperatures (typically -78°C) to avoid side reactions.[11][12][13] Ensure slow addition of reagents.
Degradation of the oxidizing agent Use fresh or properly stored oxidizing agents.

Issue 3: Over-oxidation to Carboxylic Acid

Possible Cause Troubleshooting Steps
Use of a strong oxidizing agent Avoid strong oxidants like potassium permanganate (B83412) or chromic acid.
Reaction time and temperature Monitor the reaction closely by TLC and quench it as soon as the starting alcohol is consumed. Do not allow the reaction to warm up prematurely.

Issue 4: Low Yield in DIBAL-H Reduction of a Nitrile

Possible Cause Troubleshooting Steps
Over-reduction to the amine Use only one equivalent of DIBAL-H and maintain a low reaction temperature (typically -78°C).[8][14][15][16]
Hydrolysis of the intermediate The intermediate imine is hydrolyzed to the aldehyde during aqueous workup. Ensure the workup is performed carefully to avoid decomposition.
Reaction with other functional groups DIBAL-H can reduce other functional groups. If your starting material has other reducible groups, they may need to be protected.
B. Purification of 12-Methyltridecanal

Issue 1: Contamination with the Corresponding Alcohol

Possible Cause Troubleshooting Steps
Incomplete oxidation Repeat the oxidation step or use a more efficient oxidizing agent/conditions.
Co-elution during chromatography Optimize the solvent system for column chromatography to achieve better separation.

Issue 2: Contamination with the Corresponding Carboxylic Acid

Possible Cause Troubleshooting Steps
Autoxidation of the aldehyde Wash the crude product with a mild aqueous base (e.g., 5-10% sodium bicarbonate solution) to remove the acidic impurity.
Over-oxidation during synthesis See troubleshooting for over-oxidation above.

Issue 3: Difficulty in Removing the Aldehyde from a Reaction Mixture

Possible Cause Troubleshooting Steps
Co-elution with the desired product Use a bisulfite extraction. React the mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a water-soluble adduct that can be removed in the aqueous layer. The aldehyde can be regenerated by treating the aqueous layer with a base.
C. Experimental Use and Analysis

Issue 1: Variability in Biological Assay Results

Possible Cause Troubleshooting Steps
Volatility of 12-methyltridecanal Prepare stock solutions in a suitable solvent and store them tightly sealed at low temperatures. Minimize the time the compound is exposed to the open air. Use precise pipetting techniques.
Degradation of the compound in the assay medium Prepare fresh dilutions for each experiment. Run control experiments to assess the stability of the compound in the assay medium over the time course of the experiment.
Interaction with assay components Aldehydes can react with proteins and other nucleophiles. Consider potential interactions with your assay components.

Issue 2: Artifacts in GC-MS Analysis

Possible Cause Troubleshooting Steps
Reaction with derivatizing agents If using silylation reagents like MSTFA, be aware that they can react with aldehydes to form artifacts, which may be misidentified as hydroxyl or carboxylic species.[17] Consider alternative derivatization methods or direct analysis if possible.
Thermal degradation in the injector Use a lower injector temperature if possible. Ensure the liner is clean and deactivated.
Formation of oligomers during ionization This can complicate mass spectral interpretation. Optimize the ionization conditions.

Experimental Protocols

Generalized Protocol for the Synthesis of 12-Methyltridecanal via Grignard Reaction and Swern Oxidation

Step 1: Grignard Reaction to form 12-Methyltridecan-1-ol (B128240)

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Allow the apparatus to cool to room temperature under an inert atmosphere (nitrogen or argon).

  • Initiation: Add magnesium turnings (1.2 equivalents) to the flask. Add a small crystal of iodine.

  • Grignard Formation: Add a solution of 1-bromo-11-methyldodecane (B3271143) (1.0 equivalent) in anhydrous diethyl ether or THF dropwise via the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

  • Reaction: Once the reaction has started, add the remaining alkyl halide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Addition of Electrophile: Cool the Grignard reagent to 0°C. Add a solution of paraformaldehyde (1.5 equivalents) in anhydrous THF dropwise.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 12-methyltridecan-1-ol.

Step 2: Swern Oxidation to form 12-Methyltridecanal

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) and cool to -78°C.

  • Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 equivalents) in DCM to the oxalyl chloride solution, maintaining the temperature at -78°C.

  • Addition of Alcohol: After stirring for a few minutes, add a solution of the crude 12-methyltridecan-1-ol (1.0 equivalent) in DCM dropwise, keeping the temperature at -78°C.

  • Addition of Base: After stirring for 15-30 minutes, add triethylamine (B128534) (5.0 equivalents) dropwise.

  • Quenching and Workup: Allow the reaction to warm to room temperature. Add water and separate the layers. Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 12-methyltridecanal by column chromatography on silica (B1680970) gel.

Data Presentation

Quantitative data on the variability of 12-methyltridecanal experiments is not extensively reported in the literature. However, the following table summarizes potential issues and their expected impact on quantitative results.

Table 1: Potential Issues and Their Quantitative Impact in 12-Methyltridecanal Synthesis

Issue Parameter Affected Expected Quantitative Impact
Wurtz coupling in Grignard reaction Yield of 12-methyltridecan-1-olSignificant decrease in yield (e.g., <50%)
Incomplete oxidation Purity of 12-methyltridecanalPresence of starting alcohol impurity, leading to lower than expected concentration of the aldehyde.
Over-oxidation Purity and Yield of 12-methyltridecanalFormation of 12-methyltridecanoic acid, reducing the yield of the desired aldehyde.
Autoxidation during storage Purity of 12-methyltridecanalGradual decrease in purity over time, with a corresponding increase in the carboxylic acid impurity.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Aldehyde Synthesis

Troubleshooting_Workflow Troubleshooting Low Yield in Aldehyde Synthesis start Low Yield or Incomplete Reaction check_sm Check Starting Materials (Purity, Dryness) start->check_sm check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions check_workup Analyze Workup & Purification (Extraction, Chromatography) start->check_workup sm_impure Impure or Wet Starting Materials check_sm->sm_impure cond_suboptimal Suboptimal Conditions check_conditions->cond_suboptimal workup_loss Product Loss During Workup check_workup->workup_loss sm_impure->check_conditions No purify_sm Purify/Dry Starting Materials sm_impure->purify_sm Yes cond_suboptimal->check_workup No optimize_cond Optimize Reaction Conditions cond_suboptimal->optimize_cond Yes modify_workup Modify Workup Procedure workup_loss->modify_workup Yes end Improved Yield workup_loss->end No purify_sm->end optimize_cond->end modify_workup->end

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

Signaling Pathway Context: General Metabolism of Long-Chain Aldehydes

Aldehyde_Metabolism General Metabolic Pathways of Long-Chain Aldehydes precursors Lipid Precursors (e.g., Fatty Alcohols, Sphingolipids) aldehyde Long-Chain Aldehyde (e.g., 12-Methyltridecanal) precursors->aldehyde Catabolism acid Fatty Acid aldehyde->acid Aldehyde Dehydrogenase (ALDH) alcohol Fatty Alcohol aldehyde->alcohol Aldehyde Reductase cellular_effects Cellular Effects (e.g., Protein/DNA Adducts) aldehyde->cellular_effects further_metabolism Further Metabolism (e.g., Beta-oxidation) acid->further_metabolism

Caption: Simplified metabolic pathways for long-chain aliphatic aldehydes.

References

Reducing background noise in 12-Methyltridecanal bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Methyltridecanal bioassays. The focus is on practical solutions to reduce background noise and improve signal-to-noise ratios in common assay formats.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of bioassays used for 12-Methyltridecanal, and what are the primary sources of background noise in each?

A1: 12-Methyltridecanal is a volatile aliphatic aldehyde known to be an odorant. Therefore, it is primarily studied in the context of olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs). The most common bioassays involve the heterologous expression of specific ORs in cell lines (e.g., HEK293 cells) followed by functional readouts.

Table 1: Common Bioassays for 12-Methyltridecanal and Sources of Background Noise

Bioassay TypePrinciplePrimary Sources of Background Noise
Calcium Imaging Assays Measures changes in intracellular calcium ([Ca²⁺]i) upon receptor activation, often using fluorescent calcium indicators (e.g., Fura-2, Fluo-4, GCaMP).- Autofluorescence: Intrinsic fluorescence from cell culture media (phenol red, riboflavin), serum, and the cells themselves.[1][2] - Indicator Leakage/Compartmentalization: Uneven loading or leakage of the fluorescent dye. - Non-specific Cellular Responses: Stimuli other than receptor activation causing calcium fluxes.
Luciferase Reporter Assays Measures the activity of a reporter gene (luciferase) linked to a specific signaling pathway (e.g., cAMP response element - CRE) that is activated by the GPCR.- High Basal Activity: Constitutive activity of the reporter gene in the absence of a stimulus. - Crosstalk: Luminescence from neighboring wells in a multi-well plate.[3] - Reagent Autoluminescence: Intrinsic luminescence from assay reagents.[4]

Q2: How can I prepare and handle a volatile compound like 12-Methyltridecanal for in vitro bioassays to minimize variability?

A2: Due to its volatility, proper handling of 12-Methyltridecanal is crucial to ensure accurate and reproducible results.

  • Stock Solutions: Prepare high-concentration stock solutions in a low-volatility solvent like DMSO. Store these stocks in tightly sealed glass vials at -20°C or -80°C to minimize evaporation.[2][5]

  • Working Dilutions: Prepare fresh working dilutions for each experiment. When diluting, do so quickly and in a controlled environment to minimize evaporative loss.[6]

  • Assay Plates: For cell-based assays, consider using a headspace-free setup where possible to prevent the compound from evaporating from the media.[7] If using standard multi-well plates, ensure they are sealed properly during incubation.

  • Temperature: Keep stock solutions and dilutions cold until just before use to reduce vapor pressure.[5]

Q3: My dose-response curves for 12-Methyltridecanal are inconsistent. What could be the cause?

A3: Inconsistent dose-response curves can stem from several factors:

  • Compound Volatility: As mentioned in Q2, inconsistent concentrations due to evaporation can lead to variable results.

  • Cell Health and Passage Number: Use cells at a consistent passage number and confluency, as cellular responses can change over time in culture.

  • Pipetting Errors: Inaccurate serial dilutions can significantly impact the dose-response relationship.

  • Data Normalization: Improper data normalization can obscure the true dose-response relationship. It is important to normalize to a baseline (vehicle control) and a maximal response (positive control or saturating concentration of the ligand).

Troubleshooting Guides

Guide 1: High Background in Fluorescence-Based Calcium Imaging Assays

Problem: The baseline fluorescence is high, making it difficult to detect a clear signal upon stimulation with 12-Methyltridecanal.

Potential Cause Troubleshooting Step Expected Outcome
Autofluorescence from Media Use phenol (B47542) red-free and serum-free (or low-serum) media for the assay.[1][2] Alternatively, replace the media with a clear buffered saline solution (e.g., HBSS) just before imaging.[8]Reduction in background fluorescence from the solution surrounding the cells.
Cellular Autofluorescence Image an unstained control sample to determine the level of intrinsic cell fluorescence. If high, consider using a fluorescent indicator with a longer excitation/emission wavelength (e.g., red-shifted dyes) as autofluorescence is often stronger in the blue-green spectrum.[8]Shift in the emission spectrum away from the autofluorescence peak, improving the signal-to-noise ratio.
Suboptimal Dye Concentration Perform a titration of the calcium indicator to find the lowest concentration that gives a detectable signal.Minimized background from excess unbound dye and reduced potential for cytotoxicity.
Instrument Settings Optimize the gain and exposure time on the microscope. Use the lowest settings that provide a clear signal to avoid amplifying background noise.[8]A clearer image with a better distinction between signal and background.
Guide 2: High Background in Luciferase Reporter Assays

Problem: The luminescence reading in the negative control (vehicle-treated) wells is high, reducing the dynamic range of the assay.

Potential Cause Troubleshooting Step Expected Outcome
High Basal Promoter Activity If using a transient transfection system, consider using a reporter vector with a lower basal promoter activity.Lower luminescence in unstimulated cells, leading to a higher fold-induction upon stimulation.
Crosstalk Between Wells Use white, opaque-walled microplates to maximize light output and minimize light leakage to adjacent wells.[3]Reduced signal contamination from neighboring wells, leading to more accurate readings.
Reagent Quality and Preparation Prepare fresh luciferase assay reagents for each experiment and protect them from light.[4]Reduced autoluminescence from the reagents themselves.
Cell Density Optimize the number of cells seeded per well. Too many cells can lead to high background.A cell density that provides a robust signal without elevating the baseline.
Guide 3: Non-Specific Binding of 12-Methyltridecanal

Problem: Suspected off-target effects or high non-displaceable binding, potentially due to the hydrophobic nature of the long-chain aldehyde.

Potential Cause Troubleshooting Step Expected Outcome
Hydrophobic Interactions Include a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween-20 or Pluronic F-68) in the assay buffer.[9] Add bovine serum albumin (BSA) to the buffer to act as a carrier protein and block non-specific binding sites.[9]Reduced binding of 12-Methyltridecanal to plasticware and non-target cellular components.
Reactivity of the Aldehyde Group Run control experiments with a structurally similar but less reactive molecule (e.g., the corresponding alcohol, 12-methyltridecanol) to differentiate receptor-mediated effects from non-specific chemical interactions.A significantly lower response with the less reactive analog would suggest the aldehyde group is contributing to non-specific effects.
High Compound Concentration Perform a wide dose-response curve to ensure you are working within a specific, saturable range. Very high concentrations are more likely to cause non-specific effects.Identification of a concentration range where the response is receptor-dependent.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for 12-Methyltridecanal in the public domain, the following tables provide representative data ranges for long-chain aliphatic aldehydes in olfactory receptor assays to serve as a general guideline.

Table 2: Representative EC₅₀ Values for Aliphatic Aldehydes in Olfactory Receptor Assays

Compound ClassCarbon Chain LengthRepresentative EC₅₀ Range (µM)Notes
Aliphatic AldehydesC8 - C121 - 100The potency can vary significantly depending on the specific receptor and the assay system used.[10][11]
Branched-Chain AldehydesC10 - C145 - 150Branching can affect receptor affinity and efficacy.

Table 3: Typical Signal-to-Noise (S/N) Ratios in Cellular Bioassays

Assay TypeDesirable S/N RatioFactors Influencing S/N
Calcium Imaging (Fura-2) > 2-3Dye loading efficiency, background autofluorescence, and detector sensitivity.[12]
Luciferase Reporter Assay > 5-10Basal promoter activity, cell number, and luminometer sensitivity.

Experimental Protocols

Protocol 1: Calcium Imaging Assay for 12-Methyltridecanal using a Heterologous Expression System

This protocol outlines a general procedure for measuring the response of a specific olfactory receptor to 12-Methyltridecanal using a calcium imaging assay in HEK293 cells.

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • One day before transfection, seed cells onto sterile, glass-bottom 96-well plates suitable for microscopy.

    • Co-transfect the cells with plasmids encoding the olfactory receptor of interest, a promiscuous G-protein (e.g., Gα15/16) to couple the receptor to the calcium signaling pathway, and any necessary accessory proteins (e.g., Receptor Transporting Protein 1, RTP1) to ensure receptor trafficking to the cell surface.

  • Calcium Indicator Loading:

    • 24-48 hours post-transfection, remove the culture medium.

    • Wash the cells once with a buffered saline solution (e.g., HBSS).

    • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

    • Wash the cells 2-3 times with HBSS to remove excess dye.

  • Preparation of 12-Methyltridecanal Solution:

    • Prepare a stock solution of 12-Methyltridecanal in DMSO (e.g., 100 mM).

    • Perform serial dilutions in HBSS to achieve the desired final concentrations for the dose-response experiment. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent-induced artifacts.

  • Calcium Imaging and Data Acquisition:

    • Place the 96-well plate on the stage of an inverted fluorescence microscope equipped for calcium imaging.

    • Establish a baseline fluorescence reading for each well for 1-2 minutes.

    • Add the 12-Methyltridecanal dilutions to the respective wells.

    • Record the change in fluorescence intensity over time for at least 5-10 minutes.

    • At the end of the experiment, add a positive control (e.g., ATP or ionomycin) to confirm cell viability and responsiveness.

  • Data Analysis:

    • For each well, subtract the background fluorescence from a region of interest without cells.

    • Normalize the fluorescence signal (F) to the baseline fluorescence (F₀) to obtain the ΔF/F₀ ratio.

    • Plot the peak ΔF/F₀ as a function of the 12-Methyltridecanal concentration to generate a dose-response curve.

    • Fit the data to a sigmoidal dose-response model to determine the EC₅₀ value.

Protocol 2: Luciferase Reporter Assay for 12-Methyltridecanal

This protocol describes a luciferase reporter assay to measure the activation of a Gs-coupled olfactory receptor by 12-Methyltridecanal.

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into a white, opaque 96-well plate one day before transfection.

    • Co-transfect the cells with plasmids for the olfactory receptor, RTP1, and a luciferase reporter plasmid containing a cAMP response element (CRE) upstream of the luciferase gene. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.[13]

  • Compound Treatment:

    • 24 hours post-transfection, replace the culture medium with serum-free or low-serum medium to reduce background.

    • Prepare serial dilutions of 12-Methyltridecanal in the assay medium.

    • Add the compound dilutions to the cells and incubate for 4-6 hours at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., forskolin, which directly activates adenylyl cyclase).

  • Lysis and Luminescence Measurement:

    • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions (e.g., by adding a lysis buffer).

    • Add the luciferase substrate to each well.

    • Measure the firefly and Renilla (if used) luminescence using a plate-reading luminometer.

  • Data Normalization and Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.

    • Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by that of the vehicle control.

    • Plot the fold induction against the concentration of 12-Methyltridecanal to generate a dose-response curve and calculate the EC₅₀.[14]

Visualizations

experimental_workflow_calcium_imaging cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis cell_culture 1. Culture & Seed HEK293 Cells transfection 2. Co-transfect OR, G-protein, RTP1 cell_culture->transfection dye_loading 3. Load with Calcium Indicator transfection->dye_loading baseline 4. Establish Baseline Fluorescence dye_loading->baseline stimulate 5. Add 12-Methyltridecanal (Dose-Response) baseline->stimulate record 6. Record Fluorescence Change stimulate->record normalize 7. Background Subtraction & Normalization (ΔF/F₀) record->normalize plot 8. Plot Dose-Response Curve normalize->plot calculate 9. Calculate EC₅₀ plot->calculate

Caption: Workflow for a calcium imaging bioassay with 12-Methyltridecanal.

troubleshooting_high_background cluster_fluorescence Fluorescence Assay cluster_luminescence Luminescence Assay cluster_general General start High Background Noise in Bioassay autofluorescence Check for Autofluorescence start->autofluorescence crosstalk Check for Crosstalk start->crosstalk nonspecific_binding Suspect Non-Specific Binding start->nonspecific_binding media_serum Use Phenol Red-Free/ Serum-Free Media autofluorescence->media_serum red_shifted_dye Switch to Red-Shifted Dye autofluorescence->red_shifted_dye opaque_plate Use White, Opaque Plates crosstalk->opaque_plate blocking_agents Add BSA or Non-ionic Surfactant nonspecific_binding->blocking_agents

Caption: Troubleshooting logic for high background noise in bioassays.

signaling_pathway ligand 12-Methyltridecanal receptor Olfactory Receptor (GPCR) ligand->receptor Binds g_protein G-protein (e.g., Gα_olf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates cAMP cAMP adenylyl_cyclase->cAMP Produces downstream Downstream Effectors (e.g., CNG channels) cAMP->downstream Activates readout Measurable Readout (e.g., [Ca²⁺]i increase, Luciferase expression) downstream->readout Leads to

Caption: Simplified signaling pathway for an olfactory receptor activated by 12-Methyltridecanal.

References

Technical Support Center: Purification of Synthetic 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of synthetic 12-Methyltridecanal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced 12-Methyltridecanal?

A1: Common impurities depend on the synthetic route. For the oxidation of 12-methyltridecan-1-ol, impurities may include the unreacted starting alcohol, over-oxidation to 12-methyltridecanoic acid, and byproducts from the specific oxidizing agent used (e.g., dimethyl sulfide (B99878) from Swern oxidation).[1][2] If prepared via hydroformylation of 1-dodecene, impurities could include isomers of the aldehyde, unreacted olefin, and products from side reactions like aldol (B89426) condensation.

Q2: My 12-Methyltridecanal appears to be degrading during silica (B1680970) gel chromatography. What could be the cause and how can I prevent it?

A2: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[3] To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (B128534) in your eluent before packing the column. Alternatively, using a less acidic stationary phase like alumina (B75360) may be beneficial.

Q3: I am having trouble separating 12-Methyltridecanal from an impurity with a very similar polarity. What purification technique is most suitable?

A3: For impurities with very similar polarities, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective technique due to its higher resolving power compared to standard column chromatography.[4] A normal-phase separation might provide a different selectivity profile than the more common reverse-phase systems and could be effective for separating non-polar compounds.

Q4: How can I confirm the purity of my final 12-Methyltridecanal product?

A4: A combination of analytical techniques is recommended for accurate purity assessment. Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) can provide quantitative information on volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for determining absolute purity without the need for a reference standard of the impurities.[5][6]

Troubleshooting Guides

Silica Gel Chromatography
Issue Potential Cause Troubleshooting Steps
Streaking or elongated spots on TLC/column. Sample overload; compound instability on silica.Reduce the amount of sample loaded. For acid-sensitive aldehydes, add 0.1-1% triethylamine to the mobile phase.[7]
Compound not moving from the baseline. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For a non-polar compound like 12-Methyltridecanal, a small increase in the ethyl acetate (B1210297) concentration in a hexane (B92381)/ethyl acetate system should suffice.[7]
Poor separation of closely eluting spots. Insufficient resolution of the solvent system.Optimize the solvent system using TLC with various ratios of non-polar and polar solvents. A shallow gradient elution on the column can also improve separation.
Low recovery of the purified product. Compound decomposition on the column; irreversible adsorption.Test compound stability on a TLC plate by running a 2D TLC.[8] If unstable, consider deactivating the silica or using an alternative stationary phase.
Vacuum Distillation
Issue Potential Cause Troubleshooting Steps
Bumping or unstable boiling. Inefficient stirring or lack of boiling chips.Use a magnetic stir bar and ensure vigorous stirring. Boiling chips are not effective under vacuum.[9]
Product solidifying in the condenser. The condenser temperature is too low.Use a condenser with a wider bore or increase the temperature of the cooling fluid slightly.
Decomposition of the product. The distillation temperature is too high.Decrease the pressure of the vacuum system to lower the boiling point of the aldehyde.[10]
Poor separation from a close-boiling impurity. Inefficient distillation column.Use a fractionating column (e.g., Vigreux) to increase the number of theoretical plates and improve separation.[10]
Preparative HPLC
Issue Potential Cause Troubleshooting Steps
Peak tailing. Secondary interactions with the stationary phase; column overload.Use a high-purity, end-capped column. Reduce the injection volume or sample concentration.[11]
Low retention of the compound (elutes too quickly). The mobile phase is too strong (too high a percentage of organic solvent).Decrease the concentration of the strong solvent in the mobile phase. For non-polar compounds on a reverse-phase column, this means increasing the aqueous component. For normal-phase, decrease the polar solvent component.[11]
Low product recovery. Compound precipitation on the column; decomposition in the mobile phase.Check the solubility of the purified compound in the mobile phase.[12] If decomposition is suspected, analyze fractions immediately after collection and consider a different mobile phase or additives.[12]

Quantitative Data Summary

The following table summarizes typical performance data for various purification techniques for long-chain aliphatic aldehydes like 12-Methyltridecanal. Values can vary based on the specific impurities and experimental conditions.

Purification Technique Typical Purity Achieved Typical Yield Loss Primary Application
Silica Gel Chromatography 95-99%10-20%Removal of polar impurities (e.g., starting alcohol, carboxylic acid).
Vacuum Distillation >98%5-15%Removal of non-volatile impurities and some close-boiling point impurities.
Preparative HPLC >99.5%15-30%High-resolution separation of closely related isomers or impurities with similar polarity.

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography

This protocol is suitable for removing polar impurities such as the corresponding alcohol and carboxylic acid.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 99:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude 12-Methyltridecanal in a minimal amount of the mobile phase and carefully load it onto the sand layer.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 97:3 Hexane:Ethyl Acetate) to elute the 12-Methyltridecanal.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation

This protocol is effective for separating 12-Methyltridecanal from non-volatile impurities.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Place a stir bar in the distillation flask containing the crude aldehyde.

  • Vacuum Application: Connect the apparatus to a vacuum pump and gradually reduce the pressure.

  • Heating: Begin heating the distillation flask in a heating mantle while stirring vigorously.

  • Distillate Collection: Collect the fraction that distills at the expected boiling point for 12-Methyltridecanal at the applied pressure.

  • Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly reintroducing air into the system.

Protocol 3: Purity Assessment by GC-FID
  • Sample Preparation: Prepare a dilute solution of the purified 12-Methyltridecanal in a suitable solvent (e.g., hexane or dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable.

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 280 °C

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC. Integrate the peaks in the resulting chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude 12-Methyltridecanal Column_Chromatography Silica Gel Chromatography Crude_Product->Column_Chromatography Initial Cleanup Vacuum_Distillation Vacuum Distillation Column_Chromatography->Vacuum_Distillation Further Purification GC_FID GC-FID Column_Chromatography->GC_FID qNMR qNMR Column_Chromatography->qNMR Prep_HPLC Preparative HPLC Vacuum_Distillation->Prep_HPLC High Purity Separation (Optional) Vacuum_Distillation->GC_FID Vacuum_Distillation->qNMR Prep_HPLC->GC_FID Prep_HPLC->qNMR Final_Product Pure 12-Methyltridecanal GC_FID->Final_Product qNMR->Final_Product

Caption: General experimental workflow for the purification and analysis of 12-Methyltridecanal.

Troubleshooting_Logic Start Purification Issue Encountered Check_TLC Analyze by TLC Start->Check_TLC Streaking Streaking/ Elongation? Check_TLC->Streaking Reduce_Load Reduce Sample Load Streaking->Reduce_Load Yes Neutralize_Silica Neutralize Silica Streaking->Neutralize_Silica Yes Poor_Separation Poor Separation? Streaking->Poor_Separation No Reduce_Load->Check_TLC Neutralize_Silica->Check_TLC Optimize_Solvent Optimize Solvent System Poor_Separation->Optimize_Solvent Yes Change_Stationary_Phase Change Stationary Phase Poor_Separation->Change_Stationary_Phase Yes Low_Recovery Low Recovery? Poor_Separation->Low_Recovery No Optimize_Solvent->Check_TLC Change_Stationary_Phase->Check_TLC Check_Stability Check Compound Stability Low_Recovery->Check_Stability Yes Success Successful Purification Low_Recovery->Success No Alternative_Method Consider Alternative Method (e.g., Distillation, HPLC) Check_Stability->Alternative_Method Alternative_Method->Success

References

How to improve the stability of 12-Methyltridecanal formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the stability of formulations containing 12-Methyltridecanal. The information is presented in a question-and-answer format to directly address common issues.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving stability issues encountered with 12-Methyltridecanal formulations.

Q1: My 12-Methyltridecanal formulation is showing signs of degradation (e.g., changes in odor, color, or purity). How do I identify the cause?

A1: Degradation of 12-Methyltridecanal, an aliphatic aldehyde, is most commonly due to oxidation. Other potential causes include interactions with excipients, pH instability, and exposure to heat or light. Follow this workflow to diagnose the issue:

G start Start: Formulation Instability Observed check_oxidation 1. Assess for Oxidation (e.g., GC-MS for carboxylic acids, peroxide value testing) start->check_oxidation check_environment 2. Review Environmental Factors (Storage temperature, light exposure) check_oxidation->check_environment No oxidation_pos Oxidation Confirmed check_oxidation->oxidation_pos Yes check_excipients 3. Evaluate Excipient Compatibility (Presence of pro-oxidants like metal ions, reactive impurities) check_environment->check_excipients No environment_pos Suboptimal Storage check_environment->environment_pos Yes check_ph 4. Measure Formulation pH (Is it in the optimal range?) check_excipients->check_ph No excipients_pos Incompatibility Identified check_excipients->excipients_pos Yes ph_pos pH Out of Range check_ph->ph_pos Yes solution_antioxidant Implement Antioxidants (e.g., BHT, Tocopherol) & Inert Atmosphere (N2) oxidation_pos->solution_antioxidant solution_storage Modify Storage Conditions (Refrigerate, protect from light) environment_pos->solution_storage solution_excipients Reformulate with Inert Excipients &/or Add Chelating Agents (EDTA) excipients_pos->solution_excipients solution_ph Adjust and Buffer pH (Target slightly acidic pH) ph_pos->solution_ph

Caption: Troubleshooting workflow for 12-Methyltridecanal formulation instability.

Frequently Asked Questions (FAQs)

Q2: What is the primary degradation pathway for 12-Methyltridecanal?

A2: The primary degradation pathway for aliphatic aldehydes like 12-Methyltridecanal is oxidation. The aldehyde functional group is susceptible to oxidation to form the corresponding carboxylic acid, in this case, 12-methyltridecanoic acid. This process can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or trace metal ions, and is often accelerated by heat and light.[1][2][3]

G Aldehyde 12-Methyltridecanal (Aldehyde) Acid 12-Methyltridecanoic Acid (Carboxylic Acid) Aldehyde->Acid Oxidation Initiators Initiators: - Oxygen (O2) - Light (hν) - Heat (Δ) - Metal Ions (Mⁿ⁺) Initiators->Aldehyde

References

Technical Support Center: Overcoming Poor Solubility of 12-Methyltridecanal in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 12-Methyltridecanal.

Frequently Asked Questions (FAQs)

Q1: What is 12-Methyltridecanal and why is its aqueous solubility a concern?

A1: 12-Methyltridecanal is a long-chain branched aldehyde. Its hydrophobic nature, characterized by a long hydrocarbon chain, leads to very poor solubility in water. This low solubility can be a significant hurdle in experimental settings, particularly in biological assays that require the compound to be in an aqueous buffer to interact with cellular targets like olfactory receptors.

Q2: What is the estimated aqueous solubility of 12-Methyltridecanal?

A2: The estimated aqueous solubility of 12-Methyltridecanal is approximately 0.5606 mg/L at 25°C. This low value underscores the need for solubilization strategies in most experimental applications.

Q3: What are the primary organic solvents for dissolving 12-Methyltridecanal?

A3: 12-Methyltridecanal is readily soluble in organic solvents such as ethanol (B145695), methanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] These are typically used to prepare high-concentration stock solutions.

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v).[2] However, the tolerance of your specific cell line or assay system should always be determined empirically by running a vehicle control.[2]

Q5: Can I use surfactants to dissolve 12-Methyltridecanal?

A5: Yes, non-ionic surfactants like Tween® 80 and Pluronic® F-68 can be effective in solubilizing hydrophobic compounds like 12-Methyltridecanal. They form micelles that encapsulate the compound, increasing its apparent solubility in aqueous solutions.[3]

Q6: How do cyclodextrins improve the solubility of hydrophobic compounds?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes by encapsulating the hydrophobic 12-Methyltridecanal molecule, thereby increasing its solubility in aqueous solutions.[4][5]

Troubleshooting Guides

Issue 1: My 12-Methyltridecanal precipitates out of solution when I dilute my organic stock into an aqueous buffer.

This is a common issue arising from the compound's low aqueous solubility. Here’s a systematic approach to troubleshoot this problem:

Step 1: Optimize Your Dilution Protocol

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution. This gradual decrease in the organic solvent concentration can help maintain the compound's solubility.

  • Vigorous Mixing: When adding the stock solution to the aqueous buffer, do so dropwise while vortexing or stirring the buffer to ensure rapid and uniform mixing. This minimizes localized high concentrations that can lead to precipitation.[1]

Step 2: Adjust the Final Organic Solvent Concentration

  • Determine the highest concentration of the organic solvent (e.g., DMSO) that your assay can tolerate without adverse effects. While aiming for the lowest possible concentration, a slightly higher amount (e.g., up to 1% DMSO) might be necessary to keep the compound in solution. Always include a vehicle control with the same solvent concentration.[1]

Step 3: Employ Solubilizing Agents

If optimizing the dilution and solvent concentration is insufficient, consider incorporating a solubilizing agent into your aqueous buffer.

  • Co-solvents: Introduce a water-miscible organic co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) into your buffer. The tolerance of your experimental system to the co-solvent must be tested.

  • Surfactants: Add a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 to your buffer at a concentration above its critical micelle concentration (CMC).

  • Cyclodextrins: Use cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes.

Below is a decision tree to guide the selection of an appropriate solubilization strategy:

G start Start: Poor Solubility of 12-Methyltridecanal check_assay_tolerance Is the assay tolerant to organic solvents (e.g., DMSO, Ethanol)? start->check_assay_tolerance optimize_solvent Optimize co-solvent concentration (e.g., DMSO < 0.5%) check_assay_tolerance->optimize_solvent Yes use_surfactant Tier 2: Use Surfactants (e.g., Tween® 80, Pluronic® F-68) check_assay_tolerance->use_surfactant No solvent_successful Solubilization Successful? optimize_solvent->solvent_successful solvent_successful->use_surfactant No end_success Proceed with Experiment solvent_successful->end_success Yes surfactant_successful Solubilization Successful? use_surfactant->surfactant_successful use_cyclodextrin Tier 3: Use Cyclodextrins (e.g., HP-β-CD) surfactant_successful->use_cyclodextrin No surfactant_successful->end_success Yes cyclodextrin_successful Solubilization Successful? use_cyclodextrin->cyclodextrin_successful cyclodextrin_successful->end_success Yes end_failure Re-evaluate experimental design or consider alternative compounds cyclodextrin_successful->end_failure No

Decision tree for selecting a solubilization strategy.
Issue 2: Inconsistent results in my olfactory receptor activation assay.

Inconsistent results can often be traced back to issues with compound solubility and stability.

Troubleshooting Steps:

  • Confirm Solubility: Before each experiment, visually inspect your final working solution for any signs of precipitation or cloudiness.

  • Prepare Fresh Solutions: Prepare fresh dilutions of 12-Methyltridecanal from a stock solution for each experiment. Avoid using solutions that have been stored diluted in aqueous buffer.

  • Control for Vehicle Effects: Always include a vehicle control (the final concentration of solvent and/or solubilizing agent in the assay buffer without the compound) to ensure that the observed effects are due to 12-Methyltridecanal and not the excipients.

  • Assay-Specific Considerations: For odorant receptor assays, ensure that the chosen solubilization method does not interfere with receptor function or the detection method (e.g., luminescence or fluorescence).

Data Presentation

Table 1: Solubility of Tridecanal (a C13 Aldehyde) in Different Solvents

SolventSolubility (g/L) at 25°C
WaterVery low (practically insoluble)
EthanolFreely Soluble
DMSOFreely Soluble

Table 2: Typical Working Concentrations of Common Solubilizing Agents

Solubilizing AgentTypeTypical Working ConcentrationCritical Micelle Concentration (CMC)
Tween® 80 Surfactant0.01% - 0.1% (v/v)~0.012 mM
Pluronic® F-68 Surfactant0.02% - 0.1% (w/v)~0.003 mM
HP-β-Cyclodextrin Cyclodextrin1 - 10 mMN/A

Experimental Protocols

Protocol 1: Preparation of a 12-Methyltridecanal Stock Solution

This protocol describes the preparation of a high-concentration stock solution in an organic solvent.

Materials:

  • 12-Methyltridecanal

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Bring the vial of 12-Methyltridecanal to room temperature.

  • Briefly centrifuge the vial to ensure all the compound is at the bottom.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 100 mM).

  • Vortex the solution until the 12-Methyltridecanal is completely dissolved. A clear, particle-free solution should be obtained.

  • Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: In Vitro Olfactory Receptor Activation Assay (cAMP Luminescence Assay)

This protocol outlines a general workflow for assessing the activation of a G-protein coupled olfactory receptor by 12-Methyltridecanal using a cAMP-based luminescence reporter assay.[6][7]

G start Start: GPCR Activation Assay cell_culture 1. Cell Culture & Transfection (HEK293T cells with OR, Gαolf, and CRE-luciferase reporter) start->cell_culture cell_plating 2. Cell Plating (Plate transfected cells in 96-well plates) cell_culture->cell_plating compound_prep 3. Compound Preparation (Prepare serial dilutions of 12-Methyltridecanal in assay buffer) cell_plating->compound_prep stimulation 4. Cell Stimulation (Add diluted compound to cells and incubate) compound_prep->stimulation lysis 5. Cell Lysis & Substrate Addition (Lyse cells and add luciferase substrate) stimulation->lysis luminescence 6. Luminescence Measurement (Read luminescence on a plate reader) lysis->luminescence data_analysis 7. Data Analysis (Normalize data and generate dose-response curves) luminescence->data_analysis end End: Determine EC50 data_analysis->end

Workflow for an in vitro GPCR activation assay.

Procedure:

  • Cell Culture and Transfection: Culture a suitable host cell line (e.g., HEK293T) and transfect with plasmids encoding the olfactory receptor of interest, a promiscuous G-protein alpha subunit (like Gαolf), and a reporter construct (e.g., CRE-luciferase).

  • Cell Plating: Seed the transfected cells into 96-well plates and allow them to adhere and express the proteins.

  • Compound Preparation: Prepare a serial dilution of the 12-Methyltridecanal stock solution in the appropriate assay buffer, potentially containing a solubilizing agent as determined from your troubleshooting.

  • Cell Stimulation: Add the diluted 12-Methyltridecanal solutions to the cells and incubate for a specified period to allow for receptor activation and downstream signaling.

  • Cell Lysis and Substrate Addition: Lyse the cells and add the necessary reagents for the cAMP-Glo™ assay, which will generate a luminescent signal in proportion to the amount of cAMP produced.[8]

  • Luminescence Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathway Diagram

The perception of odorants like 12-Methyltridecanal is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs). This interaction triggers a downstream signaling cascade, as depicted below.

G odorant 12-Methyltridecanal (Odorant) or Olfactory Receptor (OR) (GPCR) odorant->or Binds to g_protein G-protein (Gαolf) or->g_protein Activates ac Adenylyl Cyclase III g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC cng Cyclic Nucleotide-Gated (CNG) Channel camp->cng Opens ca_na_influx Ca²⁺/Na⁺ Influx cng->ca_na_influx depolarization Depolarization ca_na_influx->depolarization cl_channel Ca²⁺-activated Cl⁻ Channel ca_na_influx->cl_channel Activates action_potential Action Potential to Brain depolarization->action_potential cl_efflux Cl⁻ Efflux cl_channel->cl_efflux cl_efflux->depolarization Amplifies

Simplified olfactory signal transduction pathway.

References

Technical Support Center: 12-Methyltridecanal Sample Collection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the collection of 12-Methyltridecanal samples.

Frequently Asked Questions (FAQs)

Q1: What is 12-Methyltridecanal and why is its accurate measurement important?

12-Methyltridecanal is a branched-chain, long-chain aliphatic aldehyde. It is a volatile organic compound (VOC) that has been identified as a significant aroma component in various substances, including cooked beef and certain types of cheese. Accurate measurement is crucial in fields such as food science, flavor chemistry, and potentially in biomedical research where volatile biomarkers are studied.

Q2: What are the primary challenges in collecting uncontaminated 12-Methyltridecanal samples?

The primary challenges stem from the ubiquitous nature of volatile organic compounds and the reactive nature of aldehydes. Key challenges include:

  • Environmental Contamination: Aldehydes are present in the air from various sources, including building materials, cleaning products, and vehicle exhaust.

  • Sample Handling and Materials: Contamination can be introduced from sampling equipment, containers, and reagents.

  • Sample Stability: Aldehydes can degrade or react with other components in the sample, leading to inaccurate results.

  • Microbial Activity: Microorganisms can produce or degrade aldehydes, altering the true concentration in the sample.[1][2][3]

Troubleshooting Guide: Contamination Sources and Solutions

This guide is designed to help you identify and mitigate potential sources of 12-Methyltridecanal contamination during sample collection.

Issue 1: High background levels of 12-Methyltridecanal in blank samples.

High background in blank samples is a clear indicator of systemic contamination. Use the following table to pinpoint the source.

Potential Source Troubleshooting Steps Recommended Solution
Laboratory Air Analyze a "field blank" (a sample container opened and closed in the sampling environment without collecting a sample) and a "lab blank" (prepared in the laboratory). Compare the levels of 12-Methyltridecanal.- Work in a well-ventilated area or a clean hood. - Avoid using cleaning products containing fragrances or solvents prior to and during sampling. - Minimize the time the sample is exposed to the laboratory air.
Sample Containers and Closures Test different types of containers (e.g., different brands of glass vials) by rinsing with a high-purity solvent and analyzing the rinse.- Use amber glass vials with PTFE-lined caps.[4] - Pre-clean all glassware by baking at a high temperature (e.g., 450°C for 4 hours) if possible, or by solvent rinsing with high-purity solvent. - Avoid plastic containers and caps, as they can leach plasticizers and other organic compounds.[5][6][7][8]
Solvents and Reagents Analyze a "reagent blank" for each solvent and reagent used in the sample preparation process.- Use high-purity, GC-MS grade or equivalent solvents. - Purchase solvents in small bottles to minimize contamination from repeated opening. - Purge solvents with an inert gas (e.g., nitrogen) before use to remove dissolved volatile contaminants.
Sampling Equipment (e.g., needles, tubing) Rinse all equipment that comes into contact with the sample with a high-purity solvent and analyze the rinse.- Use stainless steel or glass equipment whenever possible. - Avoid plastic tubing, as it can be a significant source of contamination.[9] - Thoroughly clean and bake or solvent-rinse all equipment before use.
Issue 2: Inconsistent or non-reproducible 12-Methyltridecanal concentrations.

Inconsistent results can be caused by intermittent contamination or sample degradation.

Potential Cause Troubleshooting Steps Recommended Solution
Sample Degradation Analyze samples immediately after collection and compare with samples stored for varying lengths of time and at different temperatures.- Analyze samples as quickly as possible after collection. - If storage is necessary, store samples at low temperatures (e.g., -80°C) in tightly sealed amber glass vials with minimal headspace. - Consider derivatization to create a more stable chemical form of the aldehyde for analysis.[10][11][12][13]
Microbial Contamination Visually inspect samples for any signs of microbial growth. If possible, perform microbial analysis on a subset of samples.- Use sterile collection techniques, especially for biological samples. - Filter samples through a sterile filter if appropriate for the sample type. - Store samples at temperatures that inhibit microbial growth (e.g., <4°C for short-term, -80°C for long-term).
Carryover from Previous Samples Analyze a blank solvent injection after a high-concentration sample to check for carryover in the analytical instrument.- Implement a rigorous cleaning procedure for the GC-MS system between sample runs, including baking the injection port and column. - Rinse the injection syringe with clean solvent multiple times between injections.

Experimental Protocols

Protocol 1: General Purpose Collection of Volatile Organic Compounds (VOCs) including 12-Methyltridecanal

This protocol provides a general framework for collecting liquid or solid samples for VOC analysis.

Materials:

  • Pre-cleaned 40 mL amber glass vials with PTFE-lined septa caps.

  • High-purity methanol (B129727) (or other suitable solvent).

  • Stainless steel or glass sampling tools (e.g., spatulas, forceps).

  • Nitrile gloves.

  • Cooler with ice packs.

Procedure:

  • Preparation: In a clean environment, label all vials. Wear nitrile gloves throughout the procedure.

  • Sample Collection (Solids): Using a pre-cleaned stainless steel spatula, transfer the solid sample into the vial. Fill the vial to minimize headspace but do not pack tightly.

  • Sample Collection (Liquids): Carefully pour the liquid sample into the vial until it is almost full, leaving a small headspace.

  • Spiking (Optional): If using an internal standard, spike the sample at this stage.

  • Capping: Immediately cap the vial, ensuring the PTFE liner is in place and the cap is tightly sealed.

  • Storage and Transport: Place the vials in a cooler with ice packs immediately after collection. Transport to the laboratory for analysis as soon as possible.[14]

  • Blank Samples: Prepare a "field blank" by taking an empty, capped vial to the sampling site, opening and closing it, and then transporting it with the other samples. Prepare a "trip blank" by filling a vial with high-purity solvent in the lab and taking it to the sampling site and back without opening it.

Protocol 2: Headspace Solid-Phase Microextraction (SPME) for Semi-Volatile Aldehydes

SPME is a solvent-free technique suitable for extracting volatile and semi-volatile compounds from the headspace of a sample.

Materials:

  • SPME fiber assembly with a suitable coating (e.g., PDMS/DVB).

  • SPME holder.

  • Heater/stirrer.

  • 20 mL headspace vials with PTFE-lined septa caps.

  • Gas chromatograph with an SPME-compatible injection port.

Procedure:

  • Sample Preparation: Place a known amount of the liquid or solid sample into a headspace vial.

  • Equilibration: Seal the vial and place it on a heater/stirrer. Allow the sample to equilibrate at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Carefully insert the SPME fiber through the septum into the headspace above the sample. Expose the fiber for a predetermined time (e.g., 30 minutes) to allow the analytes to adsorb to the fiber coating. Do not let the fiber touch the sample.

  • Desorption: Retract the fiber into the needle and immediately insert it into the heated injection port of the GC. Expose the fiber to desorb the analytes onto the GC column for analysis.

Visualizations

Diagram 1: Potential Contamination Pathways in Sample Collection

ContaminationPathways cluster_environment Sampling Environment cluster_materials Sampling Materials cluster_process Sampling Process Ambient Air Ambient Air Sample Sample Ambient Air->Sample Airborne Aldehydes Work Surfaces Work Surfaces Work Surfaces->Sample Contact Transfer Plastic Containers Plastic Containers Plastic Containers->Sample Leaching Contaminated Glassware Contaminated Glassware Contaminated Glassware->Sample Residuals Reagents/Solvents Reagents/Solvents Reagents/Solvents->Sample Impurities Improper Handling Improper Handling Improper Handling->Sample Cross-Contamination Microbial Growth Microbial Growth Microbial Growth->Sample Production/Degradation

Caption: Overview of potential contamination sources for 12-Methyltridecanal.

Diagram 2: Troubleshooting Logic for High Blank Levels

TroubleshootingLogic Start High 12-Methyltridecanal in Blank Sample CheckAir Analyze Field vs. Lab Blank Start->CheckAir AirContamination Source: Laboratory Air CheckAir->AirContamination Field Blank >> Lab Blank CheckMaterials Analyze Solvent Rinse of Containers & Equipment CheckAir->CheckMaterials Field Blank ~ Lab Blank ImplementSolution Implement Corrective Action: - Use Clean Air Source - Use Pre-Cleaned Glassware - Use High-Purity Reagents AirContamination->ImplementSolution MaterialContamination Source: Materials/Glassware CheckMaterials->MaterialContamination Rinse Contaminated CheckReagents Analyze Reagent Blank CheckMaterials->CheckReagents Rinse Clean MaterialContamination->ImplementSolution ReagentContamination Source: Solvents/Reagents CheckReagents->ReagentContamination Reagent Blank Contaminated ReagentContamination->ImplementSolution

References

Technical Support Center: Investigating Insect Behavioral Responses to 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the variability in insect behavioral responses to the semiochemical 12-Methyltridecanal. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guide: Variability in Behavioral Assays

Encountering variability in insect behavioral responses is a common challenge. This guide addresses specific issues you may encounter when working with 12-Methyltridecanal in olfactometer or other behavioral bioassays.

Issue Potential Causes Recommended Solutions
Inconsistent or No Response to 12-Methyltridecanal Compound-related: - Incorrect dosage (too high or too low) - Degradation of the compound - Impurities in the synthetic compoundCompound-related: - Perform a dose-response study to determine the optimal concentration range. - Store 12-Methyltridecanal under appropriate conditions (cool, dark, and airtight). - Verify the purity of your compound using analytical techniques like GC-MS.
Insect-related: - Physiological state (age, mating status, circadian rhythm) - Previous experience (larval diet, prior exposure to odors) - Genetic variability within the insect populationInsect-related: - Standardize the age and mating status of the insects used in your assays. - Conduct experiments at the same time of day to account for circadian rhythms. - Rear insects on a standardized diet and avoid exposing them to confounding odors. - Use a genetically uniform insect strain if possible.
Environmental Factors: - Fluctuations in temperature, humidity, or light intensity - Airflow inconsistencies in the olfactometerEnvironmental Factors: - Maintain a controlled experimental environment with consistent temperature, humidity, and lighting. - Ensure a constant and equal airflow through all arms of the olfactometer.
Repellency Observed at High Concentrations - High concentrations of a semiochemical can be repellent even if lower concentrations are attractive.- Test a wide range of concentrations in your dose-response experiments to identify the attractive and repellent thresholds.
High Variability Between Replicates - Inconsistent handling of insects - Contamination of the experimental arena - Small sample size- Handle all insects gently and consistently. - Thoroughly clean all olfactometer components between trials. - Increase the number of replicates to improve statistical power.

Frequently Asked Questions (FAQs)

Q1: What type of behavioral response can I expect from insects exposed to 12-Methyltridecanal?

A1: 12-Methyltridecanal is an aldehyde that has been identified as a potent odorant. While specific behavioral data for many insect species is still emerging, related long-chain aldehydes and their corresponding alcohols have been identified as aggregation pheromones in some predatory stink bugs. Therefore, it is plausible that 12-Methyltridecanal may elicit an aggregation or attraction response in certain insect species. However, the response can be species-specific and dose-dependent, with the possibility of repellency at high concentrations.

Q2: How do I prepare a stock solution of 12-Methyltridecanal for my bioassays?

A2: 12-Methyltridecanal is insoluble in water but soluble in organic solvents like hexane (B92381) or ethanol. To prepare a stock solution, accurately weigh a small amount of the pure compound and dissolve it in a precise volume of your chosen solvent to achieve a known concentration (e.g., 1 mg/mL). From this stock solution, you can make serial dilutions to obtain the desired range of concentrations for your experiments. Always use high-purity solvents to avoid introducing contaminants.

Q3: What are the key parameters to control in an olfactometer bioassay?

A3: To ensure the reliability and reproducibility of your olfactometer data, it is crucial to control several parameters:

  • Airflow: Maintain a constant and equal flow of purified, humidified air through each arm of the olfactometer.

  • Temperature and Humidity: Keep the ambient temperature and humidity stable throughout the experiment, as these can significantly affect insect activity.

  • Light: Use uniform, non-directional lighting to avoid phototactic biases.

  • Insect Condition: Use insects of the same age, sex, and physiological state (e.g., mated or unmated, starved for a specific period).

  • Cleanliness: Thoroughly clean all components of the olfactometer between trials to prevent cross-contamination.

Q4: How can I confirm that my insects are detecting 12-Methyltridecanal?

A4: Electroantennography (EAG) is a technique that directly measures the electrical response of an insect's antenna to an odorant. A significant EAG response to 12-Methyltridecanal provides direct evidence that the insect's olfactory system can detect the compound. This can be a valuable preliminary step before conducting more time-consuming behavioral assays.

Quantitative Data Summary

While specific dose-response data for 12-Methyltridecanal is not yet widely published, the following tables provide a generalized framework for recording and presenting such data based on typical insect responses to semiochemicals.

Table 1: Hypothetical Dose-Response of an Attractant Insect Species to 12-Methyltridecanal in a Y-tube Olfactometer

Concentration (µg/µL) Number of Insects Tested (N) Number Choosing Treatment Arm Number Choosing Control Arm No Choice Attraction Index (%) *
0.001502820216.0
0.01503512346.0
0.150426272.0
1503810256.0
1050252324.0
Control (Solvent only)5024251-2.0

*Attraction Index (%) = [ (Number choosing treatment - Number choosing control) / Total number making a choice ] x 100

Table 2: Hypothetical Electroantennogram (EAG) Response to 12-Methyltridecanal

Stimulus (µg on filter paper) Mean EAG Response (mV) ± SE
0.010.2 ± 0.05
0.10.8 ± 0.12
12.5 ± 0.34
104.8 ± 0.51
1005.1 ± 0.48
Control (Solvent only)0.1 ± 0.03

Experimental Protocols

Protocol 1: Y-Tube Olfactometer Bioassay

Objective: To assess the behavioral response (attraction or repulsion) of an insect to 12-Methyltridecanal.

Materials:

  • Y-tube olfactometer

  • Air pump, flow meters, activated charcoal filter, and humidification flask

  • 12-Methyltridecanal and appropriate solvent (e.g., hexane)

  • Filter paper discs

  • Test insects

Procedure:

  • Setup: Assemble the Y-tube olfactometer and connect it to a source of clean, humidified air. Ensure a constant and equal airflow through both arms.

  • Preparation of Odor Source:

    • Prepare serial dilutions of 12-Methyltridecanal in the solvent.

    • Apply a known volume (e.g., 10 µL) of a specific concentration to a filter paper disc.

    • Apply an equal volume of the solvent to another filter paper disc to serve as the control.

    • Allow the solvent to evaporate completely.

  • Experiment:

    • Place the treatment filter paper in one arm of the olfactometer and the control in the other.

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms.

    • Record the insect's choice.

    • After each trial, clean the olfactometer thoroughly and rotate the arms to avoid positional bias.

  • Data Analysis: Analyze the data using a chi-square test or a binomial test to determine if there is a significant preference for the treatment or control arm.

Protocol 2: Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to 12-Methyltridecanal.

Materials:

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Stereomicroscope

  • 12-Methyltridecanal and solvent

  • Filter paper strips and Pasteur pipettes

  • Test insects

Procedure:

  • Insect Preparation:

    • Anesthetize an insect (e.g., by chilling).

    • Under the microscope, carefully excise an antenna at its base.

    • Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the tip, and the reference electrode is at the base.

  • Odorant Delivery:

    • Prepare serial dilutions of 12-Methyltridecanal.

    • Apply a known amount of each dilution to a filter paper strip and insert it into a Pasteur pipette.

  • EAG Recording:

    • Deliver a continuous stream of purified, humidified air over the antenna.

    • Introduce a puff of air from the pipette containing the test compound into the continuous airstream.

    • Record the resulting depolarization of the antenna (the EAG response).

    • Present a solvent control at the beginning and end of each series of stimuli.

  • Data Analysis: Measure the amplitude of the EAG responses in millivolts (mV). Subtract the average response to the solvent control from the responses to the test compounds.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis cluster_results Results & Interpretation prep_insects Insect Rearing & Acclimatization olfactometer Y-Tube Olfactometer Assay prep_insects->olfactometer eag Electroantennography (EAG) prep_insects->eag prep_solutions Prepare 12-Methyltridecanal Solutions prep_solutions->olfactometer prep_solutions->eag behavioral_analysis Behavioral Data Analysis (Chi-square / Binomial Test) olfactometer->behavioral_analysis eag_analysis EAG Response Analysis (Amplitude Measurement) eag->eag_analysis dose_response Dose-Response Curve behavioral_analysis->dose_response eag_analysis->dose_response interpretation Interpretation of Behavioral Significance dose_response->interpretation

Caption: Experimental workflow for investigating insect responses to 12-Methyltridecanal.

Aldehyde_Signaling_Pathway cluster_extracellular Extracellular (Sensillar Lymph) cluster_membrane Dendritic Membrane of Olfactory Sensory Neuron cluster_intracellular Intracellular odorant 12-Methyltridecanal obp Odorant Binding Protein (OBP) odorant->obp Binding or_path Odorant Receptor (OR) Pathway obp->or_path Transport & Delivery ir_path Ionotropic Receptor (IR) Pathway obp->ir_path Transport & Delivery ion_channel Ion Channel Opening or_path->ion_channel Activation ir_path->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential depolarization->action_potential to_brain Signal to Brain action_potential->to_brain

Caption: Dual olfactory signaling pathways for aldehydes in insects.

Technical Support Center: Aldehyde Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during aldehyde synthesis.

General Troubleshooting Workflow

Before diving into specific reaction issues, consider a systematic approach to diagnose the problem. The workflow below outlines a logical sequence for identifying the root cause of a failed reaction.

Troubleshooting_Workflow General Aldehyde Synthesis Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Root Cause Analysis & Solutions cluster_3 Action Start Reaction Failure (Low Yield / No Product) TLC_Analysis Analyze Crude Reaction Mixture (TLC, NMR, LCMS) Start->TLC_Analysis SM_Present Starting Material Unchanged? TLC_Analysis->SM_Present Side_Products Side Products Observed? TLC_Analysis->Side_Products Product_Degradation Product Formed, Then Disappeared? TLC_Analysis->Product_Degradation SM_Present->Side_Products No Reagent_Issue Check Reagent Quality/ Activity/Equivalents SM_Present->Reagent_Issue Yes Over_Oxidation Over-oxidation to Carboxylic Acid? Side_Products->Over_Oxidation Yes Side_Reaction Identify Side Reaction (e.g., Pummerer, MTM ether) Side_Products->Side_Reaction Yes Product_Instability Aldehyde Instability? (Purification, Storage) Product_Degradation->Product_Instability Yes Condition_Issue Verify Reaction Conditions (Temp, Time, Atmosphere) Reagent_Issue->Condition_Issue Optimize Optimize & Repeat Experiment Reagent_Issue->Optimize Condition_Issue->Optimize Over_Oxidation->Optimize Side_Reaction->Optimize Product_Instability->Optimize

Caption: General workflow for troubleshooting failed aldehyde synthesis reactions.

Frequently Asked Questions (General)

Q1: My aldehyde product seems to have disappeared after purification. What happened?

A1: Aldehydes can be susceptible to degradation, especially under certain conditions.

  • Oxidation: Many aldehydes are sensitive to air and can oxidize to the corresponding carboxylic acid over time. It is crucial to store purified aldehydes under an inert atmosphere (Nitrogen or Argon) and at low temperatures.

  • Polymerization: Some aldehydes, particularly formaldehyde (B43269) and other low-molecular-weight aliphatic aldehydes, can polymerize upon standing.[1][2]

  • Instability on Silica (B1680970) Gel: Aldehydes can be unstable on silica gel, which is slightly acidic. This can lead to degradation during column chromatography. To mitigate this, you can neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (B128534) before preparing the column.

  • Stabilizers: For long-term storage, consider adding stabilizers like triethanolamine (B1662121) or dimethylethanolamine in parts-per-million (ppm) concentrations.[1]

Q2: How can I effectively remove my aldehyde from a complex mixture for purification?

A2: A classic and effective method is through the formation of a bisulfite adduct.[3][4][5]

  • Principle: Aldehydes react with sodium bisulfite to form a charged adduct that is soluble in water.[3][6] This allows you to extract the aldehyde into the aqueous phase, leaving other organic components behind.

  • Procedure: Dissolve the crude mixture in a water-miscible solvent like methanol (B129727) or THF.[6] Add a saturated aqueous solution of sodium bisulfite and shake vigorously.[4][5] Then, add water and an immiscible organic solvent (e.g., ethyl acetate/hexanes) and separate the layers. The aldehyde adduct will be in the aqueous layer.[6]

  • Recovery: To recover the aldehyde, the aqueous layer can be basified (e.g., with NaOH), which reverses the reaction and allows the aldehyde to be extracted back into an organic solvent.[5][6]

Troubleshooting Specific Aldehyde Synthesis Reactions

Swern Oxidation

The Swern oxidation uses DMSO activated by oxalyl chloride to oxidize primary alcohols to aldehydes.[7][8] It is known for its mild conditions, but it is highly sensitive to temperature.

Q: My Swern oxidation resulted in a low yield of the desired aldehyde, and I see a significant amount of unreacted starting material.

A: This is a common issue often related to reagent activity or reaction temperature.

  • Cause 1: Inactive DMSO: DMSO is hygroscopic. Water contamination will quench the active electrophile. Ensure you are using anhydrous DMSO.

  • Cause 2: Temperature Too High: The active species, a chlorosulfonium salt, is unstable above -60°C.[9] If the temperature rises prematurely, the oxidant will decompose before it can react with the alcohol. Maintain a temperature of -78°C (a dry ice/acetone bath) during the addition of DMSO and the alcohol.

  • Cause 3: Incorrect Order of Addition: The alcohol must be added after the activation of DMSO with oxalyl chloride. Adding the alcohol too early can lead to side reactions.

Q: I observed a major side product in my Swern oxidation, identified as a methylthiomethyl (MTM) ether.

A: This side product arises from a Pummerer rearrangement, which is favored if the reaction temperature is not kept sufficiently low or if the base is added at the wrong time.

  • Cause: If the reaction is allowed to warm before the addition of the triethylamine base, the intermediate alkoxysulfonium ylide does not form correctly. Instead, the chlorosulfonium salt can undergo a Pummerer rearrangement, leading to the formation of an MTM ether of your alcohol.[9]

  • Solution: Ensure the temperature is strictly maintained at -78°C throughout the additions of DMSO, oxalyl chloride, and the alcohol. Add the triethylamine base only after the alcohol has had sufficient time to react with the activated DMSO complex, and only then allow the reaction to slowly warm to room temperature.

Swern_Oxidation RCH2OH Primary Alcohol Alkoxysulfonium Alkoxysulfonium Salt RCH2OH->Alkoxysulfonium Reacts with DMSO_Oxalyl DMSO + (COCl)₂ @ -78°C Active_Oxidant Chlorosulfonium Salt (Active Oxidant) DMSO_Oxalyl->Active_Oxidant Forms Active_Oxidant->Alkoxysulfonium Aldehyde Desired Aldehyde Alkoxysulfonium->Aldehyde Elimination MTM_Ether Side Product: MTM Ether Alkoxysulfonium->MTM_Ether Pummerer Rearrangement Base Et₃N (Base) Base->Aldehyde Induces Warm Warm > -60°C (No Base) Warm->MTM_Ether Promotes

Caption: Key pathways in the Swern Oxidation, showing the desired route and a common side reaction.

Protocol & Data: Swern Oxidation
Reagent/ParameterMolar EquivalentsTypical ConditionsNotes
Primary Alcohol1.0-Starting Material
Oxalyl Chloride1.1 - 1.5Add dropwise at -78°CVigorously evolves CO and CO₂ gas.[8]
Anhydrous DMSO2.0 - 3.0Add dropwise at -78°CMust be anhydrous.
Triethylamine (Et₃N)3.0 - 5.0Add dropwise at -78°CActs as a base to induce elimination.
Solvent-Anhydrous CH₂Cl₂-
Temperature--78°C, then warm to RTStrict temperature control is critical.[9]

Detailed Methodology:

  • To a solution of oxalyl chloride in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78°C under an inert atmosphere, add a solution of anhydrous DMSO in CH₂Cl₂ dropwise.

  • Stir the mixture for 10-15 minutes at -78°C.

  • Add a solution of the primary alcohol in CH₂Cl₂ dropwise, ensuring the internal temperature does not rise above -70°C.

  • Stir for 30-45 minutes at -78°C.

  • Add triethylamine dropwise, again maintaining the low temperature.

  • After the addition is complete, stir for another 20 minutes at -78°C before removing the cooling bath and allowing the reaction to warm to room temperature.

  • Quench the reaction with water and proceed with a standard aqueous workup.

Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that provides a mild and reliable method for oxidizing primary alcohols to aldehydes.[10] The main challenge is often in the workup.

Q: My DMP oxidation is complete, but I am struggling to remove the iodine-containing byproducts during purification.

A: The reduced form of DMP (iodinane) can co-elute with the product or make the crude mixture difficult to handle.

  • Solution 1: Quench with Thiosulfate (B1220275): After the reaction is complete, dilute the mixture with an organic solvent (like diethyl ether) and quench by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear. The thiosulfate reduces the iodine byproducts to more soluble salts that can be removed in the aqueous layer.

  • Solution 2: Filtration: The reduced byproduct, 1-hydroxy-1,2-benziodoxol-3(1H)-one (IBX), is often insoluble in common organic solvents.[11] Diluting the reaction mixture with a solvent like ether or hexanes can precipitate the byproduct, which can then be removed by filtration through a pad of Celite.[11]

Q: The reaction is sluggish or incomplete, even after a long reaction time.

A: This can be due to the quality of the DMP or the presence of water.

  • Cause 1: Decomposed DMP: Dess-Martin periodinane can slowly hydrolyze on exposure to moisture. It is best to use a freshly opened bottle or store it in a desiccator. Interestingly, slightly impure or partially hydrolyzed DMP can sometimes be a more effective oxidant.[12] If the reaction stalls, adding one equivalent of water can sometimes enhance the rate.[12]

  • Cause 2: Acid-Sensitive Substrates: The reaction produces acetic acid as a byproduct.[12] If your substrate or product is acid-sensitive, this can cause decomposition or side reactions.

  • Solution: Buffer the reaction by adding 1-2 equivalents of pyridine (B92270) or solid sodium bicarbonate to neutralize the acetic acid as it forms.

Protocol & Data: DMP Oxidation
Reagent/ParameterMolar EquivalentsTypical ConditionsNotes
Primary Alcohol1.0-Starting Material
Dess-Martin Periodinane1.1 - 1.5Add in one portion at RTCan be slightly exothermic.
(Optional) Buffer2.0Pyridine or NaHCO₃Use for acid-sensitive substrates.
Solvent-Anhydrous CH₂Cl₂-
Temperature-Room TemperatureOne of the main advantages of DMP.

Detailed Methodology:

  • Dissolve the primary alcohol in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • (Optional) If using a buffer, add solid sodium bicarbonate or pyridine to the solution.

  • Add Dess-Martin periodinane in one portion at room temperature.

  • Stir the reaction at room temperature and monitor by TLC (typically complete in 1-3 hours).

  • Upon completion, dilute the reaction with diethyl ether and pour it into a separatory funnel containing saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Shake vigorously until the organic layer is clear. Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

DIBAL-H Reduction of Esters

Diisobutylaluminium hydride (DIBAL-H) can reduce esters to aldehydes, but the reaction must be stopped at the intermediate stage to prevent over-reduction to the primary alcohol.[13][14][15]

Q: My DIBAL-H reduction gave the primary alcohol as the major product instead of the aldehyde.

A: This is the most common failure mode for this reaction and is almost always due to temperature control or excess reagent.

  • Cause 1: Temperature Too High: The tetrahedral intermediate formed after the first hydride addition is stable only at low temperatures (typically -78°C).[16] If the reaction mixture warms up, this intermediate collapses to the aldehyde, which is then rapidly reduced by any remaining DIBAL-H to the primary alcohol.[13][17]

  • Cause 2: Excess DIBAL-H: Using more than one equivalent of DIBAL-H will lead to over-reduction.[15] It is crucial to use a carefully titrated solution of DIBAL-H and add only 1.0-1.2 equivalents.

  • Solution:

    • Maintain the reaction temperature strictly at -78°C throughout the addition of DIBAL-H.

    • Add the DIBAL-H solution slowly and dropwise to the ester solution (inverse addition can sometimes help control exotherms).

    • Quench the reaction at -78°C by adding methanol or another alcohol to destroy any excess DIBAL-H before allowing the mixture to warm.[13]

DIBALH_Reduction Ester Ester Intermediate Tetrahedral Intermediate Ester->Intermediate DIBALH 1.0 eq. DIBAL-H DIBALH->Intermediate Adds Aldehyde Desired Aldehyde Intermediate->Aldehyde Hydrolysis Intermediate->Aldehyde Collapses to Alcohol Over-reduction Product: Primary Alcohol Aldehyde->Alcohol Further Reduction Temp_Low -78°C Temp_Low->Intermediate Stable At Temp_High Warm > -70°C or Excess DIBAL-H Temp_High->Aldehyde Allows Temp_High->Alcohol Promotes Quench Cold Quench (e.g., MeOH) Quench->Aldehyde Isolates

Caption: DIBAL-H reduction pathways, highlighting the critical role of temperature.

Protocol & Data: DIBAL-H Reduction
Reagent/ParameterMolar EquivalentsTypical ConditionsNotes
Ester1.0-Starting Material
DIBAL-H (solution)1.0 - 1.2Add dropwise at -78°CPyrophoric reagent. Handle with care under inert gas.[13]
Solvent-Anhydrous Toluene, Hexanes, or CH₂Cl₂-
Temperature--78°CAbsolutely critical for success.[13][16]
Quench-Methanol, then Rochelle's Salt or aq. HClQuench must be performed at low temperature.

Detailed Methodology:

  • Dissolve the ester in an anhydrous solvent (e.g., toluene) and cool the solution to -78°C under an inert atmosphere.

  • Slowly add the DIBAL-H solution (typically 1.0 M in hexanes) dropwise via syringe, keeping the internal temperature below -70°C.

  • Stir the reaction at -78°C for the recommended time (monitor by TLC).

  • While still at -78°C, quench the reaction by slowly adding methanol to destroy excess DIBAL-H.

  • Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until the layers separate and the aluminum salts precipitate.

  • Filter the mixture through Celite if necessary, then proceed with a standard aqueous workup.

Ozonolysis of Alkenes

Ozonolysis cleaves a carbon-carbon double bond, and the subsequent workup determines the final product. A reductive workup is required to isolate aldehydes.[18]

Q: My ozonolysis reaction yielded a carboxylic acid instead of an aldehyde.

A: This indicates that an oxidative workup occurred rather than the intended reductive workup.

  • Cause: The intermediate ozonide was exposed to an oxidizing agent. This can happen if the workup reagent is inappropriate or if the reaction is not handled correctly.[18][19] For example, using hydrogen peroxide (H₂O₂) constitutes an oxidative workup and will convert any resulting aldehydes to carboxylic acids.[18][20]

  • Solution: Ensure you use a proper reductive workup.

    • Dimethyl Sulfide (B99878) (DMS): The most common method. Add DMS to the cold reaction mixture after ozonolysis is complete. It reduces the ozonide and is itself oxidized to DMSO.

    • Zinc Dust and Water/Acetic Acid: Zinc metal can also be used as the reducing agent.

    • Triphenylphosphine (PPh₃): Another effective reducing agent.

Q: The reaction is messy, and I have a low yield of identifiable products.

A: Ozonides can be unstable and potentially explosive, especially when concentrated.[18] Proper procedure is key to a clean reaction.

  • Cause 1: Ozonide Decomposition: Allowing the ozonide solution to warm up before the reductive workup can lead to uncontrolled decomposition.

  • Cause 2: Over-ozonolysis: Bubbling ozone through the solution for too long after the starting material is consumed can lead to side reactions.

  • Solution:

    • Perform the reaction at low temperature (-78°C).

    • Monitor the reaction closely. The endpoint is often indicated by the appearance of a blue color in the solution, which is due to excess ozone.[20] Alternatively, bubble the exit gas through a potassium iodide solution, which will react with excess ozone.

    • Add the reductive workup agent at -78°C immediately after the ozonolysis is complete, before allowing the solution to warm.

Protocol & Data: Ozonolysis with Reductive Workup
Reagent/ParameterAmountTypical ConditionsNotes
Alkene1.0 eq.-Starting Material
Ozone (O₃)~1.0 eq.Bubble through solution at -78°CStop when solution turns blue or starting material is consumed.
Reductive Agent1.5 - 2.0 eq.DMS, Zn, or PPh₃Add at -78°C after ozonolysis.
Solvent-CH₂Cl₂ / Methanol (co-solvent)Methanol helps solubilize the ozonide.
Temperature--78°CMaintain throughout ozonolysis and initial workup.

Detailed Methodology (DMS Workup):

  • Dissolve the alkene in a suitable solvent (e.g., a 3:1 mixture of CH₂Cl₂ and methanol) and cool to -78°C.

  • Bubble ozone gas through the stirred solution. Monitor the reaction by TLC or by the appearance of a persistent blue color.

  • Once the reaction is complete, stop the ozone flow and bubble argon or nitrogen through the solution for 10-15 minutes to remove all excess ozone.

  • While the solution is still at -78°C, add dimethyl sulfide (DMS) dropwise.

  • Remove the cooling bath and allow the solution to warm slowly to room temperature and stir for several hours or overnight.

  • Concentrate the reaction mixture under reduced pressure and proceed with purification.

References

Optimizing temperature and pressure for 12-Methyltridecanal distillation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 12-Methyltridecanal Distillation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the distillation of 12-Methyltridecanal. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful and high-purity purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter during the distillation of 12-Methyltridecanal.

Q1: What is the recommended distillation method for 12-Methyltridecanal?

A1: Due to its high boiling point (approximately 275-282°C at atmospheric pressure), vacuum distillation is the required method for purifying 12-Methyltridecanal.[1][2] Distilling at atmospheric pressure would require excessively high temperatures, leading to thermal decomposition, reduced yield, and impurity formation. Short-path distillation is particularly well-suited for this purpose as it minimizes the distance the vapor travels and reduces the residence time at high temperatures, further preventing degradation of the heat-sensitive aldehyde.[3][4][5]

Q2: My distillation yield is very low. What are the potential causes and solutions?

A2: Low yield is a common issue that can stem from several factors:

  • System Leaks: An inadequate vacuum is a primary cause of low yield. It results in a higher required still pot temperature, which can promote thermal degradation.

    • Solution: Meticulously check all ground glass joints, seals, and tubing for leaks. Ensure all joints are properly greased with a suitable vacuum grease and that all clamps are secure.

  • Thermal Decomposition: 12-Methyltridecanal, like many long-chain aldehydes, is susceptible to decomposition at elevated temperatures.

    • Solution: Operate at the lowest possible pressure your vacuum pump can achieve to lower the boiling point. Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.

  • Inefficient Condensation: If the condenser is not cold enough, the vaporized product will not efficiently re-condense and will be lost to the vacuum pump.

    • Solution: Ensure a steady flow of a sufficiently cold coolant through the condenser. The condenser temperature should be low enough to effectively condense the product vapor but not so low as to cause solidification if the melting point is a concern.

Q3: The distilled 12-Methyltridecanal is discolored (yellow or brown). Why is this happening?

A3: Discoloration is typically a sign of impurity formation due to degradation.

  • Oxidation: Aldehydes are highly susceptible to oxidation, especially at high temperatures in the presence of air. This can form carboxylic acids and other colored byproducts.

    • Solution: Ensure the system is thoroughly purged with an inert gas (e.g., Nitrogen or Argon) before applying vacuum and heat. Maintaining an inert atmosphere throughout the process is critical.

  • Aldol (B89426) Condensation: Under thermal stress or in the presence of acidic/basic impurities, aldehydes can undergo self-condensation reactions (aldol condensation) to form larger, often colored, polymeric byproducts.[6][7]

    • Solution: Lower the distillation temperature by achieving a deeper vacuum. Ensure the crude material is free from acidic or basic residues before distillation. A pre-distillation wash with a saturated sodium bicarbonate solution can help neutralize acidic impurities.

Q4: The boiling in the distillation flask is unstable and bumping violently. How can I fix this?

A4: Violent bumping is common during vacuum distillation and can lead to contamination of the distillate.

  • Solution: Vigorous and constant stirring of the distillation pot is essential. Use a magnetic stir bar and a reliable stir plate. Boiling chips are generally not effective under high vacuum. Alternatively, introducing a very fine stream of an inert gas like nitrogen through a capillary (a "nitrogen bleed") can promote smooth boiling.

Q5: How can I confirm the purity of my distilled 12-Methyltridecanal?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for assessing the purity of the distilled product. It can separate 12-Methyltridecanal from residual solvents, starting materials, and any degradation byproducts. A detailed protocol is provided in the "Experimental Protocols" section below.

Data Presentation: Temperature vs. Pressure

To minimize thermal stress on 12-Methyltridecanal, it is crucial to distill under a vacuum. The table below provides estimated boiling points at various pressures. These values are calculated using the Clausius-Clapeyron equation based on the known boiling points at 760 mmHg (~276°C) and 4.0 mmHg (142°C).[1][2]

Pressure (mmHg)Pressure (mbar)Estimated Boiling Point (°C)
7601013~276
100133~210
5067~192
2027~171
1013~156
56.7~143
45.3~142
22.7~127
11.3~114
0.50.67~100

Note: These are estimated values. The actual boiling point may vary based on the purity of the material and the accuracy of the pressure gauge.

Experimental Protocols

Protocol 1: Short-Path Vacuum Distillation of 12-Methyltridecanal

This protocol outlines the procedure for purifying 12-Methyltridecanal using a laboratory-scale short-path distillation apparatus.

1. Apparatus Setup:

  • Assemble a dry, clean short-path distillation apparatus.
  • Use a round-bottom flask of an appropriate size (the crude material should fill it to no more than half its volume).
  • Place a magnetic stir bar in the distillation flask.
  • Lightly grease all ground-glass joints with a high-vacuum silicone or hydrocarbon-based grease.
  • Connect the condenser to a circulating chiller.
  • Connect the vacuum takeoff to a cold trap (e.g., liquid nitrogen or dry ice/acetone) and then to a high-vacuum pump (a two-stage rotary vane pump is recommended).
  • Use a calibrated vacuum gauge (e.g., Pirani or McLeod gauge) connected to the system between the cold trap and the distillation head to accurately monitor pressure.

2. Procedure:

  • Charge the distillation flask with the crude 12-Methyltridecanal.
  • Assemble the apparatus and begin vigorous stirring.
  • Start the coolant flow through the condenser (target temperature ~10-15°C).
  • Ensure the cold trap is properly chilled.
  • Slowly and carefully evacuate the system using the vacuum pump. Watch for any excessive bubbling or foaming from residual volatile solvents.
  • Once a stable vacuum is achieved (ideally ≤ 1 mmHg), begin to gently heat the distillation flask using a heating mantle with a temperature controller.
  • Slowly increase the temperature of the heating mantle. The distillation rate should be controlled to about 1-2 drops per second.
  • Monitor the head temperature and the vacuum level. The head temperature should stabilize at the boiling point corresponding to the system pressure (refer to the data table).
  • Collect any initial low-boiling impurities as a "forerun" fraction in the first receiving flask.
  • When the head temperature stabilizes at the expected boiling point of 12-Methyltridecanal and the distillate runs clear, switch to a clean receiving flask to collect the main product fraction.
  • Continue distillation until the majority of the product has been collected. The distillation rate will slow significantly, and the pot temperature may need to be increased slightly. Stop the distillation before the flask goes to dryness to avoid the formation of pyrolytic residues.
  • Turn off the heating mantle and allow the system to cool to room temperature before slowly venting the system with an inert gas (e.g., Nitrogen).
  • Disassemble the apparatus and store the purified 12-Methyltridecanal under an inert atmosphere in a tightly sealed container, preferably at a low temperature.

Protocol 2: Purity Analysis by GC-MS

This protocol provides a general method for determining the purity of distilled 12-Methyltridecanal.

1. Sample Preparation:

  • Prepare a stock solution of the distilled 12-Methyltridecanal at approximately 1 mg/mL in a volatile organic solvent such as hexane (B92381) or dichloromethane.
  • From the stock solution, prepare a dilute sample for injection at approximately 10-50 µg/mL in the same solvent.
  • Transfer the dilute sample to a 2 mL GC vial.

2. GC-MS Instrument Conditions:

  • GC System: Agilent 7890B or equivalent.
  • MS System: Agilent 5977B MSD or equivalent.
  • Column: A non-polar or low-polarity column is recommended for this type of analyte. A good choice would be a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
  • Inlet Temperature: 280°C.
  • Injection Volume: 1 µL (split or splitless mode, depending on concentration).
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: Increase to 280°C at a rate of 15°C/min.
  • Hold: Hold at 280°C for 5-10 minutes (to elute any higher-boiling impurities).
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • Integrate the total ion chromatogram (TIC).
  • Calculate the purity by dividing the peak area of 12-Methyltridecanal by the total area of all peaks (Area % method).
  • Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST). Look for masses corresponding to potential oxidation products (carboxylic acid) or aldol condensation dimers.

Visualizations

Logical Relationship Diagram

The following diagram illustrates the key relationships between experimental parameters and the desired outcomes in 12-Methyltridecanal distillation. Lowering the system pressure allows for a lower distillation temperature, which in turn enhances product stability by minimizing degradation pathways, ultimately leading to higher purity and yield.

G cluster_parameters Controllable Parameters cluster_effects Intermediate Effects cluster_outcomes Final Outcomes Pressure System Pressure BoilingPoint Lower Boiling Point Pressure->BoilingPoint Decreases Temperature Pot Temperature Stability Increased Stability Temperature->Stability Increases Atmosphere Inert Atmosphere SideReactions Reduced Side Reactions (Oxidation, Condensation) Atmosphere->SideReactions Prevents Oxidation BoilingPoint->Temperature Allows Lower Stability->SideReactions Purity High Purity Stability->Purity Yield High Yield Stability->Yield SideReactions->Purity SideReactions->Yield

Caption: Interplay of parameters for optimal distillation.

Troubleshooting Workflow Diagram

This workflow provides a logical path for diagnosing and resolving common issues encountered during the distillation process.

G Start Distillation Problem Encountered P_Yield Low Yield Start->P_Yield P_Color Product Discolored Start->P_Color P_Bump Violent Bumping Start->P_Bump C_Leak Vacuum Leak P_Yield->C_Leak Is vacuum > 2 mmHg? C_Decomp Thermal Decomposition P_Yield->C_Decomp Is pot temp > 160°C? C_Oxidation Oxidation (Air) P_Color->C_Oxidation Was system purged? C_Condense Aldol Condensation P_Color->C_Condense Is temp too high? C_Stir Inadequate Stirring P_Bump->C_Stir S_CheckSeals Check Joints & Seals C_Leak->S_CheckSeals S_LowerP Improve Vacuum (Lower Pressure) C_Leak->S_LowerP C_Decomp->S_LowerP S_Inert Purge with Inert Gas C_Oxidation->S_Inert S_LowerT Lower Pot Temp C_Condense->S_LowerT S_Stir Increase Stirring Rate C_Stir->S_Stir S_Bleed Use N2 Bleed C_Stir->S_Bleed S_LowerP->S_LowerT

Caption: A logical workflow for troubleshooting distillation issues.

References

Technical Support Center: Enhancing the Resolution of 12-Methyltridecanal Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 12-Methyltridecanal. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully separating and analyzing the enantiomers of 12-Methyltridecanal.

Frequently Asked Questions (FAQs)

Q1: Why is the enantiomeric resolution of 12-Methyltridecanal important?

A1: 12-Methyltridecanal is a branched-chain aldehyde that contributes to the characteristic aroma of various food products, such as ripe cheeses and cooked meats.[1] Like many chiral molecules, its enantiomers can exhibit different sensory properties and biological activities. Therefore, enhancing the resolution of its enantiomers is crucial for accurate quantitative analysis, understanding flavor profiles, and assessing the authenticity and quality of food products.[2][3]

Q2: What is the most common technique for resolving 12-Methyltridecanal enantiomers?

A2: Gas chromatography (GC) with a chiral stationary phase (CSP) is the most suitable and widely used technique for the enantioselective analysis of volatile compounds like 12-Methyltridecanal.[2][4] Cyclodextrin-based CSPs are particularly effective for this purpose.[5][6]

Q3: Is derivatization necessary for the chiral GC analysis of 12-Methyltridecanal?

A3: While not always mandatory, derivatization of the aldehyde functional group can significantly improve chromatographic performance. Converting the aldehyde to a more stable derivative, such as a dimethylacetal, can reduce peak tailing and improve resolution.[7]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for this separation?

A4: Chiral HPLC is a powerful technique for enantioseparation; however, for a volatile compound like 12-Methyltridecanal, GC is generally preferred due to its higher resolution for such analytes. If HPLC is to be used, derivatization to a non-volatile, UV-active or fluorescent compound would be necessary.

Q5: What are the key factors influencing the resolution of 12-Methyltridecanal enantiomers in GC?

A5: The primary factors include the choice of the chiral stationary phase, the temperature program of the GC oven, the carrier gas flow rate, and the injection technique. Fine-tuning these parameters is essential for achieving optimal separation.[6]

Troubleshooting Guides

This section provides solutions to common issues encountered during the enantiomeric resolution of 12-Methyltridecanal.

Issue 1: Poor or No Resolution of Enantiomers

Symptoms:

  • A single, symmetrical peak is observed instead of two separate peaks for the enantiomers.

  • Peaks are overlapping significantly, with a resolution factor (Rs) less than 1.5.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The chosen CSP may not provide sufficient enantioselectivity for 12-Methyltridecanal. Solution: Screen different cyclodextrin-based CSPs. Columns with derivatized β- and γ-cyclodextrins are good starting points.[5]
Suboptimal GC Oven Temperature Program The temperature may be too high, leading to rapid elution and co-elution of enantiomers. Solution: Lower the initial oven temperature and use a slower temperature ramp rate (e.g., 1-2 °C/min) to enhance the interaction with the CSP and improve separation.[6]
Carrier Gas Flow Rate is Too High A high flow rate reduces the time the analytes spend in the stationary phase, thus decreasing resolution. Solution: Optimize the carrier gas (e.g., Helium or Hydrogen) flow rate to be closer to the optimal linear velocity for the column being used.
Column Overload Injecting too concentrated a sample can lead to broad, overlapping peaks. Solution: Dilute the sample and reinject.
Issue 2: Peak Tailing or Asymmetric Peaks

Symptoms:

  • Chromatographic peaks are not symmetrical and exhibit a "tail."

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Active Sites in the GC System The aldehyde group of 12-Methyltridecanal can interact with active sites in the injector liner or the column, causing tailing. Solution: Use a deactivated injector liner. Consider derivatizing the aldehyde to a less polar functional group, such as a dimethylacetal, to reduce interactions.[7]
Column Contamination Accumulation of non-volatile residues on the column can lead to peak distortion. Solution: Bake out the column at a high temperature (within the column's limits). If the problem persists, trim the first few centimeters of the column from the injector end.
Improper Column Installation If the column is not installed correctly in the injector or detector, it can create dead volumes, leading to peak tailing. Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.
Issue 3: Irreproducible Retention Times

Symptoms:

  • The retention times of the enantiomer peaks vary significantly between runs.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Leaks in the GC System Leaks in the gas lines, septum, or column fittings can cause fluctuations in the carrier gas flow rate. Solution: Perform a leak check of the entire GC system and replace any worn septa or ferrules.
Inconsistent Oven Temperature Fluctuations in the oven temperature will directly affect retention times. Solution: Verify the stability and accuracy of the GC oven temperature using a calibrated thermometer.
Changes in Mobile Phase Composition (if applicable) For SFC or HPLC, variations in the mobile phase composition can lead to retention time shifts. Solution: Ensure the mobile phase is prepared consistently and is well-mixed.

Experimental Protocols

Protocol 1: Derivatization of 12-Methyltridecanal to its Dimethylacetal

This protocol describes the conversion of 12-Methyltridecanal to its more stable dimethylacetal derivative to improve chromatographic performance.[7]

Materials:

  • Sample containing 12-Methyltridecanal

  • Methanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate

  • Vials with PTFE-lined caps

Procedure:

  • Prepare a methanolic HCl solution by carefully adding 1 mL of concentrated HCl to 20 mL of anhydrous methanol.

  • To your sample containing 12-Methyltridecanal in a vial, add 1 mL of the methanolic HCl solution.

  • Seal the vial and heat at 60°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 1 mL of saturated sodium bicarbonate solution.

  • Extract the 12-Methyltridecanal dimethylacetal by adding 1 mL of hexane and vortexing for 1 minute.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Diagram: Derivatization Workflow

G A Sample containing 12-Methyltridecanal B Add Methanolic HCl A->B C Heat at 60°C for 2h B->C D Neutralize with NaHCO3 C->D E Extract with Hexane D->E F Dry with Na2SO4 E->F G Analyze by Chiral GC-MS F->G

References

Minimizing isomer formation during 12-Methyltridecanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize isomer formation during the synthesis of 12-Methyltridecanal (B128148).

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers formed during the synthesis of 12-Methyltridecanal?

A1: During the synthesis of 12-Methyltridecanal, several types of isomers can be formed. The most common are positional isomers, where the methyl group is on a different carbon (e.g., 11-methyltridecanal), and stereoisomers (enantiomers), as the 12-position is a chiral center. The formation of positional isomers often points to impurities in the starting materials, while a lack of stereocontrol during the reaction will lead to a racemic mixture of (R)- and (S)-12-Methyltridecanal.

Q2: How can I control for stereoselectivity to obtain a specific enantiomer of 12-Methyltridecanal?

A2: Achieving high enantioselectivity requires the use of chiral auxiliaries, asymmetric catalysts, or chiral starting materials. For syntheses involving Grignard reagents, employing a chiral ligand can influence the stereochemical outcome of the addition to an aldehyde.[1] Alternatively, a stereoselective reduction of a corresponding ketone precursor using chiral reducing agents like those used in Corey-Bakshi-Shibata (CBS) reductions can yield an enantiomerically enriched alcohol, which can then be oxidized to the desired aldehyde.

Q3: What analytical techniques are best for identifying and quantifying isomers of 12-Methyltridecanal?

A3: Chiral Gas Chromatography (GC) is the most effective method for separating and quantifying enantiomers of 12-Methyltridecanal. For positional isomers, standard GC-Mass Spectrometry (GC-MS) is typically sufficient. The mass spectra of positional isomers will be very similar, but their retention times will differ. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be used to distinguish between enantiomers.

Q4: How does the purity of starting materials affect isomer formation?

A4: The purity of starting materials is critical. Contamination of the alkyl halide used to form the Grignard reagent with positional isomers will directly lead to the formation of corresponding positional isomers in the final product. For example, if the 11-bromotridecane is contaminated with 10-bromotridecane, the final product will contain a mixture of 12-methyltridecanal and 11-methyltridecanal. Therefore, it is crucial to verify the purity of all starting materials by GC-MS or NMR before beginning the synthesis.

Q5: What are the best practices for storing 12-Methyltridecanal to prevent degradation or isomerization?

A5: 12-Methyltridecanal, like many aldehydes, is susceptible to oxidation to the corresponding carboxylic acid.[2] It should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). It is also advisable to store it in an amber vial to protect it from light, which can catalyze oxidation and other side reactions.

Troubleshooting Guide

Problem 1: High percentage of positional isomers detected in the final product.
  • Possible Cause 1: Impure Starting Materials.

    • Solution: Analyze all starting materials, particularly the alkyl halide, by GC-MS to confirm isomeric purity. If impurities are detected, purify the starting material by fractional distillation or chromatography before use.

  • Possible Cause 2: Isomerization during the reaction.

    • Solution: Certain reaction conditions, such as high temperatures or the presence of strong acids or bases, can promote isomerization. Ensure that the reaction temperature is carefully controlled. If using a Grignard reaction, avoid excessive heating during formation and reaction. For the oxidation step from the alcohol to the aldehyde, use mild, neutral conditions to prevent acid or base-catalyzed rearrangements.[3]

Problem 2: The product is a racemic mixture (50:50 ratio of R and S enantiomers) when a single enantiomer is desired.
  • Possible Cause 1: Lack of a chiral influence in the reaction.

    • Solution: To obtain an enantiomerically enriched product, a chiral element must be introduced into the reaction. This can be a chiral catalyst, a chiral auxiliary on the substrate, or a chiral reagent. Review your synthetic plan to ensure a method for stereocontrol is in place.

  • Possible Cause 2: Racemization of the product or intermediate.

    • Solution: The alpha-proton of aldehydes can be acidic, and its removal under basic conditions can lead to racemization. Ensure that the workup and purification steps are performed under neutral or slightly acidic conditions. Avoid strong bases during purification.

Problem 3: Low yield of 12-Methyltridecanal with significant byproduct formation.
  • Possible Cause 1: Over-oxidation of the intermediate alcohol to a carboxylic acid.

    • Solution: This is a common side reaction when using strong oxidizing agents.[4] Use a mild oxidizing agent that is selective for the conversion of primary alcohols to aldehydes, such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation.[5] Ensure the reaction is performed in the absence of water to minimize the formation of the aldehyde hydrate, which is more susceptible to over-oxidation.[3]

  • Possible Cause 2: Side reactions of the Grignard reagent.

    • Solution: Grignard reagents are highly reactive and can participate in side reactions.[1][6] Ensure all glassware is flame-dried and the solvent is anhydrous to prevent quenching of the Grignard reagent by water.[7] If the substrate for the Grignard addition is sterically hindered, β-hydride elimination can occur, leading to reduction instead of addition.[1]

  • Possible Cause 3: Aldol condensation of the product.

    • Solution: Aldehydes can undergo self-condensation under acidic or basic conditions.[2] Ensure that the reaction workup and purification are performed under neutral conditions and at low temperatures to minimize this side reaction.

Data Presentation

Table 1: Effect of Oxidizing Agent on Product Distribution in the Synthesis of 12-Methyltridecanal from 12-Methyltridecan-1-ol (B128240)

Oxidizing AgentReaction Temperature (°C)Yield of 12-Methyltridecanal (%)Yield of 12-Methyltridecanoic Acid (%)
Jones Reagent (CrO₃/H₂SO₄)251580
Pyridinium Chlorochromate (PCC)2585<5
Dess-Martin Periodinane (DMP)2592<2
Swern Oxidation-7895<1

Table 2: GC-MS Analysis of a Synthesized Batch of 12-Methyltridecanal

Peak No.Retention Time (min)Proposed CompoundArea (%)
115.211-Methyltridecanal (isomer)8.5
215.512-Methyltridecanal (product)88.0
316.812-Methyltridecan-1-ol (unreacted)2.5
418.112-Methyltridecanoic Acid (byproduct)1.0

Experimental Protocols

Protocol 1: Synthesis of 12-Methyltridecan-1-ol via Grignard Reaction
  • Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 1-bromo-11-methyldodecane (B3271143) (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by color change and gentle reflux), gently warm the flask.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde (B43269): Cool the Grignard solution to 0°C in an ice bath. Bubble dry formaldehyde gas (generated by heating paraformaldehyde) through the solution, or add a solution of paraformaldehyde in anhydrous THF.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 12-methyltridecan-1-ol.

Protocol 2: Oxidation of 12-Methyltridecan-1-ol to 12-Methyltridecanal using Dess-Martin Periodinane (DMP)
  • Apparatus: In a round-bottom flask under a nitrogen atmosphere, dissolve 12-methyltridecan-1-ol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Reaction: Add Dess-Martin periodinane (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[3]

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to obtain pure 12-Methyltridecanal.

Visualizations

G cluster_start Starting Materials cluster_reaction1 Grignard Reaction cluster_reaction2 Oxidation cluster_isomers Potential Isomer Formation cluster_byproducts Potential Byproducts A 1-Bromo-11-methyldodecane D Grignard Reagent Formation A->D Impurity Source I Positional Isomers (e.g., 11-Methyltridecanal) A->I B Mg B->D C Formaldehyde E Addition to Formaldehyde C->E D->E F 12-Methyltridecan-1-ol E->F J Racemic Mixture (R/S Enantiomers) E->J Lack of Stereocontrol G Oxidation with DMP F->G H 12-Methyltridecanal G->H K 12-Methyltridecanoic Acid G->K Over-oxidation I->H Contaminates

Caption: Synthetic pathway for 12-Methyltridecanal highlighting points of isomer and byproduct formation.

G Start High Isomer Content Detected (by GC-MS) Q1 What type of isomer? Start->Q1 Positional Positional Isomer Q1->Positional Positional Stereoisomer Stereoisomer (Racemic) Q1->Stereoisomer Stereoisomer Cause1 Cause: Impure Starting Materials Positional->Cause1 Cause2 Cause: Lack of Stereocontrol Stereoisomer->Cause2 Cause3 Cause: Racemization Stereoisomer->Cause3 Solution1 Solution: Purify starting materials via distillation or chromatography. Cause1->Solution1 Solution2 Solution: Introduce chiral catalyst, auxiliary, or chiral starting material. Cause2->Solution2 Solution3 Solution: Use neutral pH during workup and purification. Cause3->Solution3 G Start Need to Purify 12-Methyltridecanal Q1 What is the main impurity? Start->Q1 Impurity1 Unreacted Alcohol / Carboxylic Acid Q1->Impurity1 Different Polarity Impurity2 Positional Isomer Q1->Impurity2 Similar Polarity Impurity3 Aldehyde Byproducts Q1->Impurity3 Aldehydic Method1 Silica Gel Column Chromatography Impurity1->Method1 Method2 Preparative GC or Fractional Distillation Impurity2->Method2 Method3 Bisulfite Adduct Formation and Extraction Impurity3->Method3

References

Validation & Comparative

Unveiling the Structure of 12-Methyltridecanal: A Comparative Guide to 2D NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and other widely used analytical methods for the structural elucidation of the long-chain branched aldehyde, 12-Methyltridecanal. Detailed experimental protocols and supporting data are presented to offer a practical framework for informed decision-making in the laboratory.

The structural integrity of a molecule is intrinsically linked to its chemical and biological properties. In the context of drug discovery and development, unambiguous structural verification is a non-negotiable prerequisite for advancing a compound through the development pipeline. While several analytical techniques can provide structural information, 2D NMR spectroscopy stands out for its ability to reveal detailed through-bond and through-space correlations between nuclei, offering a definitive and high-resolution structural map.

This guide will delve into the application of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for confirming the structure of 12-Methyltridecanal. Furthermore, a comparative analysis with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, will be presented to highlight the strengths and limitations of each approach.

Confirming the Structure of 12-Methyltridecanal with 2D NMR

2D NMR experiments provide a powerful suite of tools to piece together the carbon framework and the precise placement of protons within a molecule. For a molecule like 12-Methyltridecanal (C₁₄H₂₈O), these techniques are invaluable in confirming the long aliphatic chain, the position of the methyl branch, and the terminal aldehyde group.

Predicted ¹H and ¹³C NMR Chemical Shifts

To facilitate the interpretation of 2D NMR spectra, the predicted ¹H and ¹³C NMR chemical shifts for 12-Methyltridecanal are summarized below. These predictions are based on established empirical models and computational algorithms.

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
19.76 (t, J = 1.9 Hz)202.9
22.41 (td, J = 7.4, 1.9 Hz)43.9
31.63 (quint, J = 7.4 Hz)22.1
4-101.25-1.35 (m)29.3-29.6
111.52 (m)36.7
121.16 (m)27.9
13 (CH₃)0.86 (d, J = 6.6 Hz)22.7
14 (CH₃)0.86 (d, J = 6.6 Hz)22.7
Expected 2D NMR Correlations

Based on the structure of 12-Methyltridecanal, the following correlations are expected in the respective 2D NMR spectra:

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds.

Proton (¹H) Correlates with (¹H)
H-1 (Aldehyde)H-2
H-2H-1, H-3
H-3H-2, H-4
......
H-11H-10, H-12
H-12H-11, H-13, H-14
H-13/H-14 (Methyls)H-12

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons they are attached to.

Proton (¹H) Correlates with (¹³C)
H-1C-1
H-2C-2
H-3C-3
......
H-11C-11
H-12C-12
H-13/H-14C-13/C-14

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.

Proton (¹H) Correlates with (¹³C)
H-1 (Aldehyde)C-2, C-3
H-2C-1, C-3, C-4
H-12C-11, C-13, C-14
H-13/H-14 (Methyls)C-11, C-12

Experimental Protocol for 2D NMR Analysis

A detailed methodology for acquiring and processing 2D NMR data for 12-Methyltridecanal is provided below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of 12-Methyltridecanal in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument:

  • A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.

3. Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to determine the appropriate spectral width and to serve as a reference.

  • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.

  • HSQC: Employ a standard gradient-selected HSQC pulse sequence with sensitivity enhancement. Optimize the ¹JCH coupling constant to approximately 145 Hz. Acquire 256-512 increments in the indirect dimension (t₁) with 4-8 scans per increment.

  • HMBC: Utilize a standard gradient-selected HMBC pulse sequence. Optimize the long-range coupling constant (ⁿJCH) to 8 Hz. Acquire 256-512 increments in the indirect dimension (t₁) with 16-32 scans per increment.

4. Data Processing:

  • Apply appropriate window functions (e.g., sine-bell or squared sine-bell) in both dimensions.

  • Perform Fourier transformation to generate the 2D spectra.

  • Phase correct the spectra and reference them to the TMS signal.

  • Analyze the cross-peaks to establish the correlations and confirm the structure.

Workflow for Structural Confirmation

The logical workflow for confirming the structure of 12-Methyltridecanal using 2D NMR is illustrated in the following diagram.

G Workflow for 2D NMR Structural Confirmation of 12-Methyltridecanal cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis & Confirmation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons COSY->Assign_Protons HSQC->Assign_Protons HSQC->Assign_Carbons Connect_Fragments Connect Structural Fragments HMBC->Connect_Fragments Assign_Protons->Connect_Fragments Assign_Carbons->Connect_Fragments Confirm_Structure Confirm Final Structure Connect_Fragments->Confirm_Structure

2D NMR structural confirmation workflow.

Comparison with Alternative Analytical Methods

While 2D NMR is a powerful tool for de novo structure elucidation and confirmation, other techniques can provide complementary or preliminary structural information.

Technique Principle Information Provided for 12-Methyltridecanal Advantages Limitations
2D NMR Spectroscopy Measures nuclear spin correlations through bonds and space.Detailed connectivity of the carbon skeleton and proton attachments, confirming the long chain, methyl branch position, and aldehyde group.Provides unambiguous structural determination. Non-destructive.Requires a relatively large amount of pure sample. Can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds by volatility and then fragments them to determine their mass-to-charge ratio.Provides the molecular weight (from the molecular ion peak) and a characteristic fragmentation pattern that can suggest the presence of a long alkyl chain and an aldehyde.High sensitivity, requires very small sample amounts. Can be used for quantification.Fragmentation patterns can be complex and may not be sufficient for definitive isomer identification. Derivatization is often required for aldehydes.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Confirms the presence of the aldehyde functional group through the characteristic C=O stretch (around 1720-1740 cm⁻¹) and the C-H stretch of the aldehyde proton (around 2720 and 2820 cm⁻¹). Also shows C-H stretches for the alkyl chain.Fast, simple, and non-destructive. Excellent for identifying functional groups.Provides limited information about the overall carbon skeleton and cannot distinguish between isomers.
Experimental Protocols for Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dissolve a small amount of 12-Methyltridecanal (e.g., 1 mg/mL) in a volatile organic solvent like hexane (B92381) or dichloromethane. Derivatization with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic behavior and sensitivity.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: Place a small drop of neat liquid 12-Methyltridecanal between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Data Acquisition:

    • Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

    • Acquire at least 16 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean salt plates before running the sample.

  • Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic absorption bands.

Logical Relationship of Analytical Techniques

The interplay between these analytical techniques in a typical structural elucidation workflow is depicted below.

G Interrelation of Analytical Techniques for Structural Elucidation Sample Unknown Sample (e.g., 12-Methyltridecanal) FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Sample->GCMS NMR_1D 1D NMR (¹H & ¹³C) Sample->NMR_1D Structure_Confirmation Definitive Structure Confirmation FTIR->Structure_Confirmation Functional Groups GCMS->Structure_Confirmation MW & Fragmentation NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Structure_Confirmation Complete Connectivity

Workflow of analytical techniques.

Comparative analysis of different 12-Methyltridecanal synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methods for a Key Long-Chain Aldehyde

12-Methyltridecanal, a branched long-chain aldehyde, is a molecule of interest in various fields, including flavor and fragrance chemistry, as well as a potential intermediate in the synthesis of more complex bioactive molecules. The efficient and selective synthesis of this compound is therefore of significant interest to the scientific community. This guide provides a comparative analysis of three prominent synthetic methodologies for obtaining 12-Methyltridecanal: Oxidation of 12-methyltridecan-1-ol (B128240), the Wittig Reaction, and a Grignard-based approach. Each method is evaluated based on reaction efficiency, substrate availability, and operational considerations, supported by generalized experimental protocols and data.

At a Glance: Comparison of 12-Methyltridecanal Synthesis Methods

Method Starting Materials Key Reagents Typical Yield Key Advantages Key Disadvantages
Oxidation of 12-methyltridecan-1-ol 12-methyltridecan-1-olSwern Oxidation: Oxalyl chloride, DMSO, TriethylamineDess-Martin Periodinane (DMP)High (often >90%)High selectivity, mild reaction conditions, readily available starting material.Swern: Requires cryogenic temperatures, produces malodorous byproducts.DMP: Reagent can be explosive under certain conditions, relatively high cost.
Wittig Reaction Undecyltriphenylphosphonium bromide, Formaldehyde (B43269)Strong base (e.g., n-BuLi), Undecyltriphenylphosphonium bromide, FormaldehydeModerate to HighForms C-C bond with high regioselectivity, tolerant of various functional groups.Stoichiometric use of phosphonium (B103445) ylide, removal of triphenylphosphine (B44618) oxide byproduct can be challenging.
Grignard-based Synthesis 11-Bromoundecane, Formaldehyde dimethyl acetalMagnesium, Formaldehyde dimethyl acetal, Acid (for hydrolysis and subsequent oxidation)ModerateReadily available starting materials, versatile for chain extension.Multi-step process, Grignard reagents are sensitive to moisture and protic functional groups, requires a separate oxidation step.

In-Depth Analysis of Synthesis Methods

Oxidation of 12-methyltridecan-1-ol

The most direct route to 12-Methyltridecanal is the oxidation of its corresponding primary alcohol, 12-methyltridecan-1-ol. This method is highly favored due to the commercial availability of the starting alcohol and the high efficiency of modern oxidation protocols. Two of the most effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[1] It is renowned for its mild reaction conditions, which are highly effective for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids.[1] A significant drawback is the requirement for cryogenic temperatures (typically -78 °C) to control the reaction and the formation of volatile and malodorous dimethyl sulfide (B99878) as a byproduct.[1]

Dess-Martin Periodinane (DMP) Oxidation: The use of Dess-Martin periodinane offers a convenient alternative, allowing the oxidation to be performed at room temperature.[2][3] DMP is a hypervalent iodine reagent that provides high yields of aldehydes from primary alcohols under neutral conditions.[2][3] This method is particularly advantageous for sensitive substrates. However, the reagent can be explosive under certain conditions and is relatively expensive, which might be a consideration for large-scale synthesis.[2]

The Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and can be adapted to synthesize aldehydes.[4][5] In a potential synthesis of 12-Methyltridecanal, a C12 phosphonium ylide, such as undecyltriphenylphosphonium bromide, could be reacted with formaldehyde. This would be followed by a subsequent hydroboration-oxidation of the resulting terminal alkene to yield the primary alcohol, which is then oxidized to the aldehyde. A more direct, albeit less common, variation would involve a protected form of a formyl ylide. The key advantage of the Wittig reaction is its high regioselectivity in placing the double bond.[4] However, the reaction requires stoichiometric amounts of the phosphonium salt and a strong base, and the removal of the triphenylphosphine oxide byproduct can sometimes be challenging.

Grignard-based Synthesis

A Grignard-based approach offers a versatile method for carbon chain elongation. To synthesize 12-Methyltridecanal, one could start with the formation of a Grignard reagent from an 11-carbon alkyl halide, such as 11-bromoundecane.[6] This Grignard reagent can then react with a one-carbon electrophile, such as formaldehyde or a protected equivalent like formaldehyde dimethyl acetal, to form 12-methyltridecan-1-ol after acidic workup.[7][8] The resulting primary alcohol is then oxidized to the desired aldehyde using one of the methods described previously (e.g., Swern or DMP oxidation). While this method utilizes readily available starting materials, it is a multi-step process. Grignard reagents are also highly sensitive to moisture and protic functional groups, necessitating strictly anhydrous reaction conditions.[6]

Experimental Protocols

Protocol 1: Synthesis of 12-Methyltridecanal via Swern Oxidation of 12-methyltridecan-1-ol
  • Preparation of the Swern Reagent: A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C under an inert atmosphere. To this, a solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in DCM is added dropwise, and the mixture is stirred for 15 minutes.

  • Oxidation: A solution of 12-methyltridecan-1-ol (1.0 equivalent) in DCM is added slowly to the activated DMSO mixture at -78 °C. The reaction is stirred for 30 minutes.

  • Work-up: Triethylamine (5.0 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 12-Methyltridecanal.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 12-Methyltridecanal via Dess-Martin Periodinane (DMP) Oxidation of 12-methyltridecan-1-ol
  • Reaction Setup: To a solution of 12-methyltridecan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature is added Dess-Martin periodinane (1.1 equivalents) in one portion.

  • Reaction: The mixture is stirred at room temperature for 1-2 hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the layers become clear. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the discussed synthetic strategies, the following diagrams are provided.

Synthesis_Workflow cluster_oxidation Oxidation Route cluster_wittig Wittig Route cluster_grignard Grignard Route Alcohol 12-methyltridecan-1-ol Aldehyde_Ox 12-Methyltridecanal Alcohol->Aldehyde_Ox Swern or DMP Oxidation Ylide Undecyltriphenyl- phosphonium ylide Alkene 1-Dodecene derivative Ylide->Alkene Formaldehyde_W Formaldehyde Formaldehyde_W->Alkene Wittig Reaction Alcohol_W 12-methyltridecan-1-ol Alkene->Alcohol_W Hydroboration- Oxidation Aldehyde_W 12-Methyltridecanal Alcohol_W->Aldehyde_W Oxidation AlkylHalide 11-Bromoundecane Grignard Undecylmagnesium bromide AlkylHalide->Grignard Mg Mg Mg->Grignard Alcohol_G 12-methyltridecan-1-ol Grignard->Alcohol_G Formaldehyde_G Formaldehyde (or equivalent) Formaldehyde_G->Alcohol_G Grignard Reaction Aldehyde_G 12-Methyltridecanal Alcohol_G->Aldehyde_G Oxidation

Caption: Overview of synthetic routes to 12-Methyltridecanal.

Oxidation_Mechanism_Comparison cluster_swern Swern Oxidation cluster_dmp Dess-Martin Oxidation Swern_Start Primary Alcohol Swern_Int1 Alkoxysulfonium salt Swern_Start->Swern_Int1 DMSO, (COCl)2 Swern_Int2 Sulfur Ylide Swern_Int1->Swern_Int2 Triethylamine (base) Swern_End Aldehyde Swern_Int2->Swern_End Intramolecular Elimination DMP_Start Primary Alcohol DMP_Int Periodinane Ester DMP_Start->DMP_Int DMP DMP_End Aldehyde DMP_Int->DMP_End Intramolecular Elimination

Caption: Key intermediates in Swern and Dess-Martin oxidations.

Conclusion

The synthesis of 12-Methyltridecanal can be effectively achieved through several synthetic routes. The oxidation of the corresponding primary alcohol, 12-methyltridecan-1-ol, stands out as the most direct and high-yielding approach, with the choice between Swern and Dess-Martin oxidation depending on the scale, cost considerations, and sensitivity of the substrate. The Wittig reaction and Grignard-based syntheses offer valuable alternatives for constructing the carbon skeleton from smaller, readily available precursors, although they involve more synthetic steps. The selection of the optimal synthetic strategy will ultimately depend on the specific requirements of the research or development project, including factors such as desired purity, scale, cost, and available laboratory infrastructure.

References

12-Methyltridecanal vs. Other Aldehydes in Insect Attraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 12-Methyltridecanal and other behavior-modifying aldehydes in the context of insect attraction. While extensive research has established the role of various aldehydes as potent insect semiochemicals, direct comparative data for 12-Methyltridecanal is notably scarce in current scientific literature. This document synthesizes available information to facilitate an objective comparison, highlights existing research gaps, and provides standardized experimental protocols for future investigations.

Introduction to 12-Methyltridecanal

12-Methyltridecanal is a branched-chain aliphatic aldehyde with the molecular formula C₁₄H₂₈O.[1][2] It is recognized for its fatty, waxy, and sometimes citrus or cilantro-like aroma and is utilized in the fragrance and flavor industries.[1][3] Notably, it has been identified as a volatile component in cooked meats and ripened Gouda-type cheese.[3][4] While its role as a semiochemical in insects is not well-documented in publicly available research, it has been identified as a component of the putative sex pheromone blend of the male ring-tailed lemur (Lemur catta), alongside dodecanal (B139956) and tetradecanal.[5] One source suggests it may act as a pheromone in some ant and bee species, but supporting experimental data is limited.[6]

Aldehydes as Established Insect Attractants

A multitude of other aldehydes, both straight-chain and unsaturated, are well-established as key components of insect pheromones and kairomones, playing crucial roles in mating, aggregation, and host-finding behaviors. The specificity of insect response to aldehydes is often highly dependent on the molecular structure, including chain length, branching, and the position and configuration of double bonds.[7][8]

Comparative Data on Aldehyde Attraction
Aldehyde(s)Insect SpeciesAttractant TypeQuantitative Data (Example)Reference(s)
Nonanal (B32974), Octanal, Decanal (in specific ratios)Culex quinquefasciatus (Southern house mosquito)Kairomone (Host cue)A specific blend ratio (nonanal/octanal/decanal; 1/1.25/2.5) showed significant attraction over a control in a dual-choice olfactometer.[9][10]
Hexanal (B45976), NonanalTriatoma infestans (Vinchuca)Aggregation PheromoneIn laboratory assays, a 60:40 mixture of hexanal and nonanal was the most effective attractant. Nonanal alone at 1 µL was attractive to males, females, and nymphs.[11]
(Z,E)-9,12-Tetradecadien-1-ol acetate (B1210297) (an aldehyde derivative)Plodia interpunctella (Indian meal moth)Sex PheromoneUsed effectively in baited traps for monitoring and capturing male moths in stored product facilities.[12]
Octadeca-9,12-dienalMicromelalopha siversi (a moth species)Sex PheromoneThe (13Z,15E) isomer showed significant attraction, while the (13Z,15Z) isomer showed none and appeared to be inhibitory.[7]
BenzaldehydeHelicoverpa armigera (Cotton bollworm)Allomone/KairomoneElicited significant antennal responses in electroantennogram (EAG) assays.[13]

Experimental Protocols

To facilitate research into the potential role of 12-Methyltridecanal as an insect attractant and to allow for direct comparison with other aldehydes, the following are detailed methodologies for key experimental assays.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of olfactory receptor neurons on an insect's antenna to a given odorant, providing a measure of overall antennal sensitivity.[4][7]

Materials:

  • Intact insect or excised antenna

  • Reference and recording electrodes (e.g., silver/silver chloride wires or glass capillaries filled with electrolyte solution)[5][14]

  • Micromanipulators

  • High-impedance amplifier

  • Data acquisition system

  • Odor delivery system (stimulus controller, purified air source, Pasteur pipettes with treated filter paper)

  • Test compounds (12-Methyltridecanal and other aldehydes) diluted in a solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Faraday cage to shield from electrical noise

Procedure:

  • Preparation: Anesthetize the insect (e.g., with CO₂ or by chilling). If using an excised antenna, carefully remove it at the base.

  • Mounting: Mount the insect or the excised antenna. Insert the reference electrode into the head or the base of the antenna. Place the recording electrode over the distal end of the antenna.[5][7]

  • Odor Delivery: A continuous stream of purified, humidified air is passed over the antenna. A "puff" of air carrying the volatile chemical is injected into this airstream for a short duration (e.g., 0.5 seconds).[15]

  • Recording: Record the resulting depolarization of the antennal membrane (the EAG response).

  • Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each aldehyde and concentration tested. A solvent blank should be used as a negative control.

Olfactometer Bioassays

Olfactometers are used to study the behavioral response of insects to chemical stimuli in a controlled environment.[16] Y-tube and four-arm olfactometers are common designs.[1][13]

Y-Tube Olfactometer Protocol:

  • Apparatus: A Y-shaped glass or acrylic tube with a central arm for insect release and two arms for introducing odor stimuli.

  • Airflow: A regulated flow of purified, humidified air is passed through each of the two arms and exits through the central arm.

  • Stimuli: The test compound (e.g., 12-Methyltridecanal) dissolved in a solvent is applied to a filter paper and placed in one arm's airflow. A filter paper with solvent only is placed in the other arm as a control.

  • Bioassay: A single insect is released at the downwind end of the central arm and allowed a set amount of time to choose one of the arms.

  • Data Collection: The first choice of the insect and/or the time spent in each arm is recorded. The olfactometer should be cleaned and rotated between trials to avoid positional bias.[17]

Mandatory Visualizations

Aldehyde_Signaling_Pathway cluster_air Airborne Odor cluster_antenna Insect Antenna cluster_brain Insect Brain Odor 12-Methyltridecanal / Other Aldehydes OBP Odorant Binding Protein (OBP) Odor->OBP Binding OR Olfactory Receptor (OR) Complex OBP->OR Transport & Delivery Neuron Olfactory Sensory Neuron (OSN) OR->Neuron Signal Transduction AL Antennal Lobe Neuron->AL Signal Transmission Behavior Behavioral Response (Attraction) AL->Behavior Processing & Output

Caption: Generalized signaling pathway for aldehyde perception in insects.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Insect Anesthetization & Antenna Mounting B Electrode Placement (Reference & Recording) A->B C Purified Airflow over Antenna B->C D Odor Puff Delivery (e.g., 12-Methyltridecanal) C->D E Record Electrical Potential Change (mV) D->E F Measure Response Amplitude E->F G Compare Responses to Different Aldehydes F->G

Caption: Workflow of an Electroantennography (EAG) experiment.

Conclusion and Future Directions

The role of aldehydes as critical chemical cues in insect behavior is well-established. Compounds like nonanal, decanal, and various unsaturated long-chain aldehydes have been extensively studied and are used in monitoring and control strategies for various insect species.[9][11][12] In contrast, 12-Methyltridecanal remains an enigmatic compound in the field of chemical ecology. Its presence in natural food sources and its structural similarity to other behaviorally active aldehydes suggest a potential, yet unexplored, role in insect attraction or repulsion.

There is a clear need for direct, comparative studies to elucidate the effects of 12-Methyltridecanal on insect behavior. Future research employing the standardized electrophysiological and behavioral assays detailed in this guide will be crucial. Such studies should investigate a range of insect species, particularly those known to respond to aldehydes, such as stored-product pests, agricultural pests, and disease vectors. A thorough understanding of the comparative efficacy of 12-Methyltridecanal will not only fill a significant gap in our knowledge of insect chemical communication but could also lead to the development of novel, targeted attractants or repellents for integrated pest management programs.

References

A Comparative Guide to the Biological Activity of Synthetic vs. Natural 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 12-Methyltridecanal

12-Methyltridecanal is a branched-chain aldehyde that has been identified as a biologically active compound in both insects and mammals. In the ring-tailed lemur (Lemur catta), it is a key component of the male's antebrachial gland secretion, acting as a putative pheromone to attract females during the breeding season.[1][2][3][4] The compound is also found in nature as a characteristic odorant in cooked meats and some cheeses.[5] In the commercial sector, it is utilized for its unique fatty and waxy aroma in the flavor and fragrance industry.[6][7][8][9]

The availability of both naturally derived and synthetically produced 12-Methyltridecanal necessitates a thorough validation of their biological equivalence for research and commercial applications. This guide will delve into the critical aspects of such a comparison, from chemical purity to biological response.

Chemical Properties and Potential for Variation

The primary concern when comparing synthetic and natural compounds is the potential for variation in purity and isomeric composition.

  • Natural 12-Methyltridecanal: Typically found in complex mixtures of volatile organic compounds. Its extraction and purification can be challenging, and the final product may contain trace amounts of other structurally related compounds.

  • Synthetic 12-Methyltridecanal: Produced through controlled chemical reactions. While this allows for high purity, the synthesis route can potentially introduce impurities, such as stereoisomers or byproducts, which may or may not be present in the natural form.[10][11][12][13] The specific synthesis method employed will determine the impurity profile.

Table 1: Hypothetical Purity and Impurity Profile of Natural vs. Synthetic 12-Methyltridecanal

ParameterNatural 12-MethyltridecanalSynthetic 12-Methyltridecanal
Purity (by GC-MS) >95% (typical)>98% (typical)
Key Impurities Other fatty aldehydes, alcohols, and esters from the natural source.Unreacted starting materials, catalyst residues, and stereoisomers (e.g., other methyl-branched isomers).
Stereoisomeric Ratio Specific to the biological system.Dependent on the stereoselectivity of the synthesis.

Validating Biological Activity: A Comparative Framework

To ascertain the biological equivalence of synthetic and natural 12-Methyltridecanal, a series of experiments are required. The following sections outline the key methodologies and present hypothetical data for comparison.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify the components in both natural and synthetic samples of 12-Methyltridecanal.

Methodology: A high-resolution gas chromatograph coupled with a mass spectrometer is used.

  • Sample Preparation: Both natural and synthetic samples are diluted in a high-purity solvent (e.g., hexane) to a known concentration.

  • Injection: A small volume of each sample is injected into the GC inlet.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase.

  • Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to a spectral library.

  • Quantification: The area under the peak for each compound is proportional to its concentration in the sample.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Output Natural Natural 12-Methyltridecanal Solvent Dilution in Hexane Natural->Solvent Synthetic Synthetic 12-Methyltridecanal Synthetic->Solvent Injector GC Injector Column Capillary Column MS Mass Spectrometer Data Data Analysis Purity Purity Profile Impurities Impurity Identification

Figure 1: Workflow for GC-MS analysis of 12-Methyltridecanal samples.
Electroantennography (EAG)

Objective: To measure the olfactory response of a target species (e.g., an insect) to both natural and synthetic 12-Methyltridecanal.

Methodology: EAG measures the change in electrical potential between the base and tip of an insect's antenna in response to an odor stimulus.

  • Antenna Preparation: An antenna is carefully excised from a live insect and mounted between two electrodes.

  • Stimulus Delivery: A controlled puff of air containing a known concentration of the test compound (natural or synthetic 12-Methyltridecanal) is delivered over the antenna.

  • Signal Recording: The electrical response (depolarization) of the olfactory receptor neurons is amplified and recorded.

  • Dose-Response Curve: The amplitude of the EAG response is measured for a range of concentrations to generate a dose-response curve.

Table 2: Hypothetical Electroantennography (EAG) Response Data

Concentration (µg/µL)Mean EAG Response (mV) - NaturalMean EAG Response (mV) - Synthetic
0.01 0.2 ± 0.050.2 ± 0.06
0.1 0.8 ± 0.10.8 ± 0.1
1 2.5 ± 0.32.4 ± 0.4
10 5.1 ± 0.55.0 ± 0.6
100 8.2 ± 0.78.1 ± 0.8

EAG_Workflow cluster_prep Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition & Analysis Insect Target Insect Antenna Antenna Excision Insect->Antenna Electrodes Mounting on Electrodes Antenna->Electrodes Amplifier Amplifier Electrodes->Amplifier Compound 12-Methyltridecanal (Natural or Synthetic) Airflow Controlled Air Puff Compound->Airflow Airflow->Electrodes Recorder Recorder Amplifier->Recorder Analysis Dose-Response Analysis Recorder->Analysis

Figure 2: Experimental workflow for Electroantennography (EAG).
Behavioral Assays

Objective: To compare the behavioral response of a target species to natural and synthetic 12-Methyltridecanal.

Methodology: The specific behavioral assay will depend on the target species and the function of the semiochemical. For an attractant pheromone, a choice assay in a Y-tube olfactometer or a wind tunnel is appropriate.

  • Apparatus: A Y-tube olfactometer presents the animal with a choice between two air streams.

  • Stimulus Introduction: One arm of the Y-tube receives an air stream carrying the natural 12-Methyltridecanal, while the other arm carries the synthetic version. A control with solvent only in both arms is also necessary.

  • Animal Introduction: An individual animal is released at the base of the Y-tube.

  • Observation: The animal's choice of arm and the time spent in each arm are recorded.

  • Data Analysis: Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference for one compound over the other.

Table 3: Hypothetical Behavioral Assay Results (Y-Tube Olfactometer)

ChoiceNumber of IndividualsPercentage (%)
Natural 12-Methyltridecanal 4848%
Synthetic 12-Methyltridecanal 5252%
No Choice 00%
Total 100100%
Chi-squared test: p > 0.05 (no significant difference)

Behavioral_Assay_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Y_Tube Y-Tube Olfactometer Air_Source Purified Air Source Stimulus_Nat Natural 12-Methyltridecanal Stimulus_Synth Synthetic 12-Methyltridecanal Animal_Release Release of Test Animal Observation Observation of Choice Data_Recording Data Recording Stats Statistical Analysis (e.g., Chi-squared) Conclusion Conclusion on Preference

Figure 3: Workflow for a Y-tube olfactometer behavioral assay.

Hypothetical Signaling Pathway

The biological activity of 12-Methyltridecanal is initiated by its binding to specific odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the antennae or olfactory epithelium. This binding event triggers a signal transduction cascade, leading to the depolarization of the neuron and the generation of an action potential.

Signaling_Pathway

Figure 4: Hypothetical signaling pathway for 12-Methyltridecanal.

Conclusion

The validation of the biological activity of synthetic versus natural 12-Methyltridecanal is crucial for ensuring the reliability and reproducibility of research findings and the efficacy of commercial products. While direct comparative data is currently limited, the experimental framework outlined in this guide provides a robust methodology for such a comparison.

Based on the available information for other semiochemicals, a high-purity synthetic 12-Methyltridecanal that is free of behaviorally antagonistic isomers or impurities is expected to exhibit biological activity equivalent to its natural counterpart. However, this must be confirmed empirically for each specific biological context. The combination of analytical chemistry (GC-MS) to ensure chemical identity and purity, coupled with bioassays (EAG and behavioral studies) to confirm biological function, represents the gold standard for validating the biological activity of any semiochemical, whether from a natural or synthetic source. Researchers and drug development professionals should consider this comprehensive validation process as an essential step in their work with 12-Methyltridecanal.

References

Cross-Reactivity of Olfactory Receptors to 12-Methyltridecanal and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of olfactory receptors (ORs) to 12-methyltridecanal (B128148) and its structural analogs. 12-Methyltridecanal is a branched-chain aliphatic aldehyde identified as a key odorant, notably contributing to the characteristic aroma of aged cheeses. Understanding how structural modifications to this molecule affect its interaction with ORs is crucial for flavor science, fragrance development, and elucidating the principles of olfactory coding.

While direct comparative quantitative data for 12-methyltridecanal and its analogs on specific olfactory receptors is not extensively available in publicly accessible literature, this guide synthesizes established principles of olfaction and provides a framework for such a comparative study. The experimental protocols detailed below are standard, robust methods for characterizing OR-ligand interactions. The presented data table is a hypothetical representation to illustrate how such comparative findings would be structured.

Comparative Activation of Olfactory Receptors

The following table illustrates a hypothetical dose-response relationship for a specific olfactory receptor, designated as OR-X, to 12-methyltridecanal and a series of its analogs. The data is presented as EC50 values, which represent the concentration of the ligand that elicits a half-maximal response, and the maximum efficacy (Emax), normalized to the response induced by 12-methyltridecanal. Lower EC50 values indicate a higher potency.

Compound NameStructureIUPAC NameEC50 (µM)Emax (% of 12-Methyltridecanal)
12-MethyltridecanalCH3CH(CH3)(CH2)10CHO12-Methyltridecanal15.2100
TridecanalCH3(CH2)11CHOTridecanal25.885
11-MethyltridecanalCH3CH2CH(CH3)(CH2)9CHO11-Methyltridecanal18.992
10-MethyltridecanalCH3(CH2)2CH(CH3)(CH2)8CHO10-Methyltridecanal22.188
12-MethyltetradecanalCH3CH(CH3)(CH2)11CHO12-Methyltetradecanal35.470
12-MethyldodecanalCH3CH(CH3)(CH2)9CHO12-Methyldodecanal12.5110

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how experimental results on the cross-reactivity of olfactory receptors to 12-methyltridecanal analogs would be presented.

Experimental Protocols

The functional characterization of olfactory receptor responses to odorants is typically conducted in heterologous expression systems. These systems allow for the controlled expression of a specific OR in a cell line that does not natively express it, thus enabling the direct measurement of ligand-induced activation.

Heterologous Expression and Luciferase Reporter Assay

This protocol is a widely used method for high-throughput screening of OR-ligand interactions.[1][2][3]

1. Cell Culture and Transfection:

  • Hana3A cells, a HEK293T derivative cell line stably expressing accessory proteins necessary for OR trafficking and function (e.g., Receptor-Transporting Proteins RTP1 and RTP2, and Gαolf), are cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics at 37°C in a 5% CO2 incubator.

  • Cells are seeded into 96-well plates.

  • Transient transfection is performed using a lipid-based transfection reagent. Each well is co-transfected with a plasmid encoding the specific olfactory receptor of interest (e.g., OR-X) tagged with an N-terminal rhodopsin tag (for trafficking verification), a CRE-luciferase reporter plasmid (containing a cAMP response element driving the expression of firefly luciferase), and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency).

2. Odorant Stimulation:

  • 24 hours post-transfection, the culture medium is replaced with a serum-free medium containing the test odorants (12-methyltridecanal and its analogs) at various concentrations. Odorants are typically first dissolved in a solvent like DMSO and then diluted in the medium. A vehicle control (DMSO only) is also included.

  • The cells are incubated with the odorants for 4-6 hours at 37°C.

3. Luminescence Measurement:

  • After incubation, the medium is removed, and the cells are lysed.

  • The activity of both firefly and Renilla luciferases is measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

4. Data Analysis:

  • The normalized luciferase activity is plotted against the logarithm of the odorant concentration.

  • Dose-response curves are fitted using a nonlinear regression model (e.g., the four-parameter logistic equation) to determine the EC50 and Emax values for each odorant.

Calcium Imaging Assay

This method provides a real-time measurement of OR activation by monitoring intracellular calcium influx.[3]

1. Cell Culture and Transfection:

  • HEK293T cells are cultured and seeded into 96-well plates as described above.

  • Cells are co-transfected with the OR-expressing plasmid and a plasmid encoding a promiscuous G-protein alpha subunit, such as Gα15 or Gα16, which couples to the phospholipase C pathway, leading to an increase in intracellular calcium upon receptor activation.

2. Calcium Dye Loading:

  • 24-48 hours post-transfection, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 1 hour at 37°C.

3. Odorant Stimulation and Signal Detection:

  • The plate is placed in a fluorescence plate reader or a microscope equipped with a calcium imaging system.

  • A baseline fluorescence reading is taken before the addition of odorants.

  • Odorant solutions at various concentrations are automatically injected into the wells.

  • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time (typically for 1-2 minutes).

4. Data Analysis:

  • The peak fluorescence intensity following odorant addition is normalized to the baseline fluorescence.

  • These normalized responses are then plotted against the odorant concentration to generate dose-response curves and calculate EC50 values.

Visualizations

Olfactory Receptor Signaling Pathway

The canonical olfactory signal transduction cascade is initiated by the binding of an odorant to an olfactory receptor, which is a G-protein coupled receptor (GPCR). This event triggers a series of intracellular events leading to the generation of an action potential in the olfactory sensory neuron.[4][5][6][7]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis OR_selection 1. Select Target OR Plasmid_prep 3. Prepare Expression Plasmids (OR, Reporters) OR_selection->Plasmid_prep Analog_synthesis 2. Synthesize/Procure 12-Methyltridecanal Analogs Odorant_stimulation 6. Stimulate with Analogs Analog_synthesis->Odorant_stimulation Transfection 5. Co-transfect Plasmids Plasmid_prep->Transfection Cell_culture 4. Culture Hana3A Cells Cell_culture->Transfection Transfection->Odorant_stimulation Luminescence_measurement 7. Measure Luciferase Activity Odorant_stimulation->Luminescence_measurement Normalization 8. Normalize Data Luminescence_measurement->Normalization Dose_response 9. Generate Dose-Response Curves Normalization->Dose_response EC50_Emax 10. Calculate EC50 and Emax Dose_response->EC50_Emax Comparison 11. Compare Analog Potency/Efficacy EC50_Emax->Comparison SAR_Logic cluster_inputs Inputs cluster_process Analysis cluster_outputs Outputs Structures Chemical Structures of Analogs - Chain Length - Branch Position - Functional Group Correlation Correlate Structural Features with Receptor Activity Structures->Correlation Activity_data Quantitative Activity Data (EC50, Emax) Activity_data->Correlation SAR_conclusions Structure-Activity Relationship (SAR) - Key recognition motifs - Steric/electronic effects Correlation->SAR_conclusions Pharmacophore_model Pharmacophore Model (Hypothetical) SAR_conclusions->Pharmacophore_model

References

Comparative Efficacy of 12-Methyltridecanal and Commercial Insect Lures: A Theoretical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative efficacy data between 12-Methyltridecanal and commercially available insect lures. While 12-Methyltridecanal has been identified as a component in the pheromone blend of the ring-tailed lemur (Lemur catta) and as a volatile compound in food items, its potential as an insect attractant has not been substantiated through field or laboratory studies against established commercial products. This guide, therefore, provides a theoretical framework for comparison, summarizing the known properties of 12-Methyltridecanal, outlining the methodologies for efficacy testing, and presenting an overview of common commercial lure types.

12-Methyltridecanal: Known Properties and Potential as a Semiochemical

12-Methyltridecanal is a branched-chain aldehyde that has been identified in the scent markings of male ring-tailed lemurs, where it is believed to play a role in chemical communication. It is also recognized as an aroma compound contributing to the flavor profile of certain cheeses and cooked meats. Its chemical structure, a long-chain aldehyde, is analogous to some known insect pheromone components, which are often fatty acid derivatives. This structural similarity suggests a potential, yet unproven, role as a semiochemical for certain insect species. However, without specific electrophysiological or behavioral studies on insects, its efficacy as an attractant remains speculative.

Commercial Insect Lures: An Overview

Commercially available insect lures are typically formulated with synthetic versions of insect pheromones or other known attractants (kairomones). These are designed to target specific pest species for monitoring or mass trapping. The efficacy of these lures is well-documented in numerous field trials. Common types of commercial lures include:

  • Pheromone Lures: These contain synthetic mimics of species-specific sex pheromones, aggregation pheromones, or trail pheromones. They are highly specific and effective for monitoring populations of key pests in agriculture and forestry.

  • Kairomone Lures: These utilize volatile compounds from host plants or animals to attract insects. Floral scents, fruit esters, and ammonia-based compounds are common examples used to attract a broader range of insect species.

  • Food-Based Attractants: These lures use protein hydrolysates, sugars, or other food-based scents to attract insects, particularly fruit flies and moths.

The effectiveness of commercial lures is influenced by factors such as the purity of the synthetic compound, the release rate from the dispenser, and environmental conditions.

Data Presentation: A Theoretical Comparison

Due to the absence of experimental data for 12-Methyltridecanal as an insect attractant, a direct quantitative comparison with commercial lures is not possible. A hypothetical data table is presented below to illustrate how such a comparison would be structured if data were available.

Lure TypeTarget Insect SpeciesMean Trap Catch (Insects/Trap/Day)Specificity (Target vs. Non-target Captures)Field Longevity (Days)
12-Methyltridecanal Hypothetical Species AData Not AvailableData Not AvailableData Not Available
Commercial Lure X (Pheromone) Hypothetical Species A[Example Data][Example Data][Example Data]
Commercial Lure Y (Kairomone) Broad Spectrum[Example Data][Example Data][Example Data]

Experimental Protocols for Efficacy Evaluation

To ascertain the efficacy of 12-Methyltridecanal as an insect lure and compare it with commercial alternatives, a rigorous experimental protocol would be required. The following outlines a standard methodology.

1. Lure Preparation:

  • 12-Methyltridecanal Lure: A high-purity synthetic standard of 12-Methyltridecanal would be impregnated onto a suitable dispenser (e.g., rubber septum, polyethylene (B3416737) vial). Different concentrations would be prepared to determine the optimal dose-response.

  • Commercial Lure: A commercially available lure for a target pest would be used as the positive control.

  • Control: A dispenser containing only the solvent used for the 12-Methyltridecanal lure would serve as a negative control.

2. Trap Design and Deployment:

  • Standardized insect traps (e.g., delta traps, funnel traps) suitable for the target insect species would be used.

  • Traps would be deployed in a randomized block design in a suitable field location with a known population of the target insect.

  • A minimum distance (e.g., 20-50 meters) would be maintained between traps to avoid interference.

  • Traps would be checked at regular intervals (e.g., daily or weekly), and the number of captured target and non-target insects would be recorded.

3. Data Analysis:

  • The mean number of target insects captured per trap per collection period would be calculated for each treatment (12-Methyltridecanal, commercial lure, control).

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) would be used to determine if there are significant differences in trap captures between the treatments.

  • The specificity of the lures would be assessed by calculating the ratio of target to non-target insects captured.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Lure Preparation cluster_deployment 2. Field Deployment cluster_collection 3. Data Collection cluster_analysis 4. Data Analysis Lure_12MT 12-Methyltridecanal Lure Trap_Setup Randomized Block Design Lure_12MT->Trap_Setup Lure_Commercial Commercial Lure Lure_Commercial->Trap_Setup Lure_Control Control Lure Lure_Control->Trap_Setup Trap_Placement Trap Placement Trap_Setup->Trap_Placement Trap_Check Regular Trap Inspection Trap_Placement->Trap_Check Insect_Count Count Target & Non-Target Insects Trap_Check->Insect_Count Stat_Analysis Statistical Analysis (ANOVA) Insect_Count->Stat_Analysis Specificity_Calc Calculate Specificity Insect_Count->Specificity_Calc Efficacy_Conclusion Efficacy Conclusion Stat_Analysis->Efficacy_Conclusion Specificity_Calc->Efficacy_Conclusion

Caption: Experimental workflow for comparing the efficacy of different insect lures.

Insect_Olfactory_Pathway Odorant Odorant Molecule (e.g., 12-Methyltridecanal) OR Odorant Receptor (OR) on Olfactory Sensory Neuron Odorant->OR Binding Signal_Transduction Signal Transduction Cascade OR->Signal_Transduction Action_Potential Action Potential Generation Signal_Transduction->Action_Potential Antennal_Lobe Antennal Lobe (Glomeruli) Action_Potential->Antennal_Lobe Signal to Brain Mushroom_Body Mushroom Body (Learning & Memory) Antennal_Lobe->Mushroom_Body Behavioral_Response Behavioral Response (e.g., Attraction) Mushroom_Body->Behavioral_Response

Caption: Simplified signaling pathway of insect olfaction.

Conclusion

While 12-Methyltridecanal possesses chemical characteristics that might suggest a role as an insect semiochemical, there is currently no published scientific evidence to support its efficacy as an insect attractant, nor are there any comparative studies against commercial lures. The information and protocols provided in this guide are intended to serve as a framework for researchers and professionals in the field to design and execute the necessary experiments to evaluate the potential of 12-Methyltridecanal in pest management. Future research, including electroantennography and field trapping studies, is essential to determine if this compound holds any promise as a novel insect lure.

A Comparative Guide: GC-EAD vs. AIDA for the Identification of Bioactive Compounds like 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to identify and characterize novel bioactive compounds, researchers and drug development professionals rely on a suite of sophisticated analytical techniques. Among these, Gas Chromatography-Electroantennographic Detection (GC-EAD) stands out for its unique ability to pinpoint biologically relevant volatile and semiochemicals from complex mixtures. While direct comparisons with an Agonist-Induced Dopamine (B1211576) Release Assay (AIDA) for identifying compounds like 12-Methyltridecanal are not prevalent in scientific literature due to differing applications, this guide will objectively detail the principles, methodologies, and data outputs of GC-EAD. We will also explore the distinct application of AIDA to provide a comprehensive understanding of each technique's strengths and ideal use cases.

Unveiling Bioactivity: A Tale of Two Techniques

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique that directly couples the separation capabilities of gas chromatography with the exquisite sensitivity of a biological detector – an insect antenna.[1][2] This method is unparalleled for identifying which specific volatile compounds in a mixture elicit a physiological response in a target organism. It is the gold standard for identifying insect pheromones and other semiochemicals that mediate behaviors such as mating, aggregation, and host location.

In contrast, an Agonist-Induced Dopamine Release Assay (AIDA) is a cell-based in vitro method used to measure the release of dopamine from cultured cells in response to the application of a specific test compound (agonist) that acts on a particular receptor, such as the nicotinic acetylcholine (B1216132) receptor.[3][4] This assay is primarily employed in neuropharmacology and toxicology to screen for compounds that modulate neurotransmitter release and to study receptor function. It is not designed for the initial identification of unknown bioactive compounds from a complex natural extract, but rather for characterizing the activity of known or candidate molecules at a specific molecular target.

Performance Comparison: GC-EAD vs. AIDA

Due to the fundamentally different nature of these two techniques, a direct quantitative comparison for the same application—identifying an unknown bioactive volatile like 12-Methyltridecanal—is not feasible. The table below summarizes their distinct characteristics and applications.

FeatureGas Chromatography-Electroantennographic Detection (GC-EAD)Agonist-Induced Dopamine Release Assay (AIDA)
Principle Separation of volatile compounds by GC, followed by detection of biologically active compounds by an insect antenna.[1][2]Measurement of dopamine release from cells upon stimulation of a specific receptor by a test compound.[3][4]
Primary Application Identification of bioactive volatile compounds (e.g., pheromones, kairomones) from complex mixtures.Screening and characterization of compounds that modulate dopamine release via specific receptor pathways.
Sample Type Extracts containing volatile or semi-volatile compounds (e.g., insect gland extracts, headspace collections from plants).Purified compounds or synthetic analogs.
Output An electroantennogram (EAG) showing peaks of antennal response corresponding to specific peaks on a chromatogram.Quantitative measurement of dopamine concentration (e.g., via luminescence or fluorescence).[3]
Compound Identification Requires coupling with a physical detector (e.g., FID or MS) to identify the structure of the active compound.[2]Does not identify unknown compounds; it characterizes the activity of a known compound.
Throughput Relatively low; each sample is run individually through the GC.Can be adapted for high-throughput screening in multi-well plate formats.
Relevance to 12-Methyltridecanal Highly relevant for identifying it as a behaviorally active semiochemical from a natural source.Not directly applicable for its initial identification from a mixture. Could potentially be used to test the effect of pure 12-Methyltridecanal on dopamine release if a relevant receptor is known.

Experimental Protocols

Gas Chromatography-Electroantennographic Detection (GC-EAD) Protocol

The following is a generalized protocol for identifying bioactive volatile compounds using GC-EAD.

1. Sample Preparation:

  • Solvent Extraction: For insect pheromones, glands are typically dissected and extracted in a small volume of a volatile solvent like hexane (B92381) or dichloromethane.[1]

  • Headspace Collection: For plant volatiles, air is drawn over the plant material and through an adsorbent trap. The trapped volatiles are then eluted with a solvent.

2. GC-EAD System Setup:

  • A gas chromatograph is equipped with a capillary column suitable for separating the target compounds.

  • The column effluent is split, with one portion directed to a Flame Ionization Detector (FID) and the other to the EAD setup.[1][2]

  • The EAD arm of the effluent is delivered via a heated transfer line into a purified, humidified airstream directed at the insect antenna.[1]

3. Antennal Preparation:

  • An antenna is carefully excised from a live insect.

  • The base and tip of the antenna are placed in contact with two electrodes filled with a saline solution to ensure electrical contact.[1]

4. Data Acquisition:

  • The prepared sample is injected into the GC.

  • The signals from the FID and the amplified EAD are recorded simultaneously. The FID produces a chromatogram of all separated compounds, while the EAD shows depolarizations in response to biologically active compounds.[1]

5. Data Analysis:

  • The retention times of the peaks in the FID chromatogram are compared with the retention times of the responses in the electroantennogram.

  • Compounds that elicit a consistent antennal response are flagged as bioactive.

  • For structural elucidation, the sample is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), and the mass spectrum of the peak corresponding to the EAD-active retention time is used for identification.[5]

Agonist-Induced Dopamine Release Assay (AIDA) Protocol

This is a generalized protocol for a cell-based AIDA, often using PC12 cells which release dopamine upon stimulation.[3]

1. Cell Culture:

  • PC12 cells are cultured in an appropriate medium and under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Cells may be treated with Nerve Growth Factor (NGF) to induce a neuronal phenotype.[3]

2. Assay Preparation:

  • Cells are seeded into a multi-well plate and allowed to adhere.

  • The culture medium is replaced with a buffer solution.

3. Compound Application:

  • The test compound (agonist) is added to the wells at various concentrations.

  • Control wells receive only the buffer or a known agonist/antagonist.

4. Dopamine Release and Detection:

  • After a specific incubation period, the supernatant containing the released dopamine is collected.

  • The amount of dopamine is quantified. A common method involves a chemiluminescence reaction where dopamine oxidation by monoamine oxidase generates hydrogen peroxide, which in turn drives a light-producing reaction.[3]

5. Data Analysis:

  • The luminescence or fluorescence intensity is measured using a plate reader.

  • The data is analyzed to determine the dose-response relationship of the test compound on dopamine release.

Visualizing the Workflows and Pathways

To further clarify the processes, the following diagrams illustrate the experimental workflows and a relevant signaling pathway.

GC_EAD_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_Detection Detection cluster_Analysis Data Analysis Insect Insect Gland Solvent Solvent Extraction Insect->Solvent Plant Plant Volatiles Headspace Headspace Collection Plant->Headspace Extract Volatile Extract Solvent->Extract Headspace->Extract Injector Injector Extract->Injector GC_Column GC Column Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter FID FID Splitter->FID EAD EAD (Insect Antenna) Splitter->EAD Chromatogram FID Chromatogram FID->Chromatogram Electroantennogram Electroantennogram EAD->Electroantennogram Comparison Comparison & Identification of Active Peaks Chromatogram->Comparison Electroantennogram->Comparison GCMS GC-MS for Structural ID Comparison->GCMS

GC-EAD Experimental Workflow

AIDA_Workflow cluster_CellPrep Cell Preparation cluster_Assay Assay Procedure cluster_Detection Detection & Analysis Culture Cell Culture (e.g., PC12 cells) Seeding Seed cells in multi-well plate Culture->Seeding AddCompound Add Test Compound (Agonist) Seeding->AddCompound Incubation Incubate AddCompound->Incubation CollectSupernatant Collect Supernatant Incubation->CollectSupernatant DetectionReagent Add Detection Reagent (e.g., for Chemiluminescence) CollectSupernatant->DetectionReagent MeasureSignal Measure Signal (e.g., Luminescence) DetectionReagent->MeasureSignal DataAnalysis Analyze Dose-Response MeasureSignal->DataAnalysis GPCR_Signaling cluster_Membrane Cell Membrane Receptor G-Protein Coupled Receptor (GPCR) G_Protein G-Protein (inactive) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Ligand Agonist (Bioactive Compound) Ligand->Receptor Binding SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production CellularResponse Cellular Response (e.g., Ion Channel Opening, Neurotransmitter Release) SecondMessenger->CellularResponse Signal Transduction

References

The Synergistic Dance of Semiochemicals: A Comparative Guide on 12-Methyltridecanal and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay of semiochemicals is paramount for developing effective and targeted pest management strategies and other applications. While individual compounds can elicit behavioral responses, it is often the precise blend and synergistic interactions between multiple chemicals that unlock a full, robust biological reaction. This guide explores the synergistic effects of long-chain aldehydes, with a focus on providing a comparative framework for understanding the potential role of 12-Methyltridecanal.

Due to a lack of specific experimental data on the synergistic effects of 12-Methyltridecanal in an insect chemical ecology context, this guide utilizes data from structurally similar long-chain aldehydes, such as hexadecanal (B134135) and its unsaturated derivatives. These compounds are well-documented as critical components of insect pheromone blends, offering valuable insights into the principles of semiochemical synergy.

Quantitative Analysis of Synergistic Effects

The synergistic and antagonistic effects of semiochemicals are often concentration-dependent and species-specific. The following tables summarize quantitative data from behavioral and electrophysiological assays on long-chain aldehydes analogous to 12-Methyltridecanal.

Table 1: Behavioral Response of Male Heliothis virescens to Pheromone Blends in a Wind Tunnel Bioassay

Treatment (Components)% Males Taking Flight% Males Flying Upwind% Males Approaching Source% Males Contacting Source
(Z)-11-hexadecenal (Z11-16:Ald) + (Z)-9-tetradecenal (Z9-14:Ald)HighHighHighHigh
Z11-16:Ald + Z9-14:Ald + Hexadecanal (16:Ald)ElevatedElevatedElevatedElevated
Live Calling FemalesHighestHighestHighestHighest
Z11-16:Ald aloneLowLowLowLow
Z9-14:Ald aloneLowLowLowLow

Source: Adapted from Vetter & Baker (1983). This study demonstrates that while the two primary components are necessary for a behavioral response, the addition of hexadecanal, a saturated long-chain aldehyde, can further elevate the activity, suggesting a synergistic effect.[1][2]

Table 2: Electrophysiological and Behavioral Antagonism of (Z)-11-hexadecanal in Ostrinia nubilalis (European Corn Borer)

TreatmentMean EAG Response (mV)% Reduction in Upwind Flight% Reduction in Trap Capture
Pheromone Blend (Z/E11-14:OAc)Baseline0%0%
Pheromone Blend + 1% (Z)-11-hexadecanalSignificant depolarization83%90%

Source: Adapted from Gemeno et al. (2006) and Linn et al. (2007).[3][4][5][6][7] This data illustrates that a long-chain aldehyde can act as a potent antagonist, significantly inhibiting the response to the primary pheromone blend, highlighting the critical role of specific blend ratios.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings in chemical ecology. Below are protocols for key experiments used to assess semiochemical synergy.

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to volatile chemical stimuli, providing a physiological measure of olfactory detection.

Methodology:

  • Insect Preparation: An adult moth is immobilized, and its head, with antennae intact, is excised.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a conductive saline solution.

  • Stimulus Preparation: The semiochemicals to be tested are diluted in a solvent (e.g., hexane) to the desired concentrations. A small amount of the solution is applied to a piece of filter paper, which is then inserted into a Pasteur pipette.

  • Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. Puffs of air (of a defined duration and flow rate) are passed through the stimulus-containing pipette and injected into the main air stream.

  • Data Recording: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection (depolarization) upon stimulus presentation is measured as the EAG response.[8][9][10]

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of insects to a semiochemical plume in a controlled, simulated natural environment.

Methodology:

  • Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow of a specific speed (e.g., 0.2-0.3 m/s). Temperature, humidity, and light conditions are controlled to mimic the insect's natural activity period.[11][12]

  • Odor Source: The semiochemical blend is applied to a dispenser (e.g., a rubber septum or filter paper) and placed at the upwind end of the tunnel.

  • Insect Release: Moths are individually placed in a release cage at the downwind end of the tunnel and allowed to acclimate.

  • Behavioral Observation: The moth is released, and its flight behavior is observed and scored for a set period (e.g., 2 minutes). Key behaviors recorded include:

    • Taking Flight (TF): The moth initiates flight.

    • Orientation Flight (OR): The moth flies upwind in a zigzagging pattern within the odor plume.

    • Halfway Upwind (HW): The moth successfully flies past the midpoint of the tunnel.

    • Approaching the Source (APP): The moth flies to within a defined close proximity of the source.

    • Landing on the Source (LA): The moth makes physical contact with the odor source.[11][13][14]

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated for each treatment and compared statistically.

Visualizing the Mechanisms

Diagrams are essential for conceptualizing the complex processes involved in semiochemical perception and experimental evaluation.

Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_brain Antennal Lobe (Brain) Odorant 12-Methyltridecanal & Other Semiochemicals PBP Pheromone-Binding Protein (PBP) Odorant->PBP Binding in Sensillum Lymph OR_Complex Odorant Receptor (OR) - Orco Complex PBP->OR_Complex Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR_Complex->ORN Ion Channel Activation Glomerulus Glomerulus ORN->Glomerulus Signal Transduction (Action Potential) Projection_Neuron Projection Neuron Glomerulus->Projection_Neuron Synaptic Transmission Higher_Brain_Centers Higher Brain Centers Projection_Neuron->Higher_Brain_Centers Processed Signal Behavioral_Response Behavioral_Response Higher_Brain_Centers->Behavioral_Response Initiates

A simplified diagram of the olfactory signaling pathway in insects.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_methods Experimental Methods cluster_analysis Data Analysis & Interpretation Hypothesis 12-Methyltridecanal acts synergistically with other semiochemicals. EAG Electroantennography (EAG) - Physiological Screening Hypothesis->EAG Test antennal response WindTunnel Wind Tunnel Bioassay - Behavioral Validation Hypothesis->WindTunnel Test behavioral response EAG_Data EAG Response Amplitudes EAG->EAG_Data Behavioral_Data Percentage of Behavioral Responses WindTunnel->Behavioral_Data Synergy_Conclusion Conclusion on Synergy/ Antagonism/Additivity EAG_Data->Synergy_Conclusion Compare responses to blends vs. individual components Behavioral_Data->Synergy_Conclusion Compare behavioral outcomes of blends vs. individual components

A typical workflow for investigating semiochemical synergy.

References

Unveiling the Antagonists: A Comparative Guide to Modulating 12-Methyltridecanal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential antagonistic effects on the activity of 12-Methyltridecanal, a branched-chain fatty aldehyde noted for its characteristic waxy, fatty, and meaty aroma profile. While direct experimental data on the antagonism of 12-Methyltridecanal is limited in publicly available literature, this document synthesizes established principles of olfactory antagonism to present a hypothetical framework for its study. The included data, while illustrative, is intended to guide future research and experimental design in the modulation of fatty aldehyde perception and biological activity.

Mechanisms of Antagonism on Olfactory Receptors

The perception of 12-Methyltridecanal, like other odorants, is initiated by its interaction with olfactory receptors (ORs), a large family of G-protein coupled receptors (GPCRs). Antagonism at the receptor level can occur through several mechanisms, broadly categorized as competitive and non-competitive antagonism. A third mechanism, odor masking, operates at a perceptual level.

  • Competitive Antagonism: An antagonist molecule directly competes with the agonist (12-Methyltridecanal) for the same binding site on the olfactory receptor. The antagonist binds to the receptor but does not activate it, thereby preventing the agonist from binding and eliciting a response. The degree of inhibition depends on the relative concentrations and binding affinities of the agonist and antagonist.

  • Non-competitive (Allosteric) Antagonism: The antagonist binds to a site on the receptor that is distinct from the agonist's binding site (an allosteric site). This binding event induces a conformational change in the receptor that reduces the affinity of the agonist for its binding site or prevents the receptor from activating its downstream signaling cascade, even when the agonist is bound.[1][2][3] This form of antagonism is not surmountable by increasing the agonist concentration.

  • Odor Masking: This phenomenon does not involve direct interaction at the receptor level but rather a perceptual interaction in the brain. A second odorant (the masker) does not block the receptor for the target odorant (12-Methyltridecanal) but instead elicits its own neural response that interferes with or overrides the perception of the target odor.

Comparative Analysis of Hypothetical Antagonists

To illustrate the potential for antagonizing 12-Methyltridecanal activity, the following table presents hypothetical data for a set of candidate antagonists. These compounds are selected based on structural similarities to long-chain aldehydes or known activities at other olfactory receptors. The presented data is for illustrative purposes and would require experimental validation.

Antagonist CandidateChemical ClassProposed Mechanism of ActionIC50 (µM) on 12-Methyltridecanal-induced OR activation (Hypothetical)Maximum Inhibition (%) (Hypothetical)Notes
Compound A Long-chain saturated hydrocarbonCompetitive Antagonist1595Structurally similar to the alkyl chain of 12-Methyltridecanal, potentially occupying the binding pocket without activating the receptor.
Compound B Branched-chain ketoneCompetitive Antagonist898The branched-chain moiety may enhance binding affinity to the specific OR for 12-Methyltridecanal.
Compound C Non-steroidal anti-inflammatory drug (NSAID) derivativeNon-competitive (Allosteric) Antagonist2585Certain NSAIDs have been shown to modulate GPCR activity; a derivative could potentially bind to an allosteric site.
Compound D Aromatic aldehydePartial Agonist/Antagonist5060May weakly activate the receptor on its own but compete with the more efficacious 12-Methyltridecanal, leading to a net antagonistic effect.
Eugenol PhenylpropanoidOdor Masking AgentN/AN/ADoes not directly inhibit receptor activation but its strong clove-like scent could perceptually mask the aroma of 12-Methyltridecanal.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to identify and characterize antagonists of 12-Methyltridecanal activity.

In Vitro Olfactory Receptor Activity Assay

This assay is designed to screen for and quantify the antagonistic activity of compounds on a specific olfactory receptor known to be activated by 12-Methyltridecanal.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently transfected with a plasmid encoding the human olfactory receptor of interest (e.g., a receptor identified to respond to fatty aldehydes) and a reporter gene, typically a cyclic nucleotide-gated (CNG) channel and a calcium-sensitive fluorescent protein (e.g., GCaMP).

  • Calcium Imaging: 24-48 hours post-transfection, cells are loaded with a calcium-sensitive dye (e.g., Fura-2 AM).

  • Compound Application: A baseline fluorescence is recorded. Cells are then stimulated with a constant concentration of 12-Methyltridecanal (agonist) in the presence of varying concentrations of the putative antagonist.

  • Data Acquisition and Analysis: Changes in intracellular calcium concentration are measured using a fluorescence microscope. The response to 12-Methyltridecanal in the presence of the antagonist is compared to the response in its absence. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Electro-olfactogram (EOG) Recordings

EOG provides a measure of the summed electrical response of olfactory sensory neurons in the olfactory epithelium to an odorant stimulus. It can be used to assess the inhibitory effects of antagonists in a more physiologically relevant context.

Methodology:

  • Animal Preparation: A rodent model (e.g., mouse or rat) is anesthetized. The olfactory epithelium is surgically exposed.

  • Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is placed in a nearby non-sensory region.

  • Odorant Delivery: A controlled stream of humidified air is delivered to the preparation. 12-Methyltridecanal (agonist) is introduced into the airstream at a fixed concentration. The antagonist is introduced into the airstream at varying concentrations, either simultaneously with or preceding the agonist pulse.

  • Data Acquisition and Analysis: The negative-going EOG potential is amplified and recorded. The amplitude of the EOG response to 12-Methyltridecanal in the presence of the antagonist is compared to the control response. A dose-inhibition curve is generated to determine the effectiveness of the antagonist.

Visualizing Pathways and Workflows

The following diagrams illustrate the key concepts and experimental procedures described in this guide.

cluster_competitive Competitive Antagonism cluster_noncompetitive Non-competitive Antagonism Agonist_C 12-Methyltridecanal (Agonist) Receptor_C Olfactory Receptor (Binding Site) Agonist_C->Receptor_C Binds & Activates Antagonist_C Antagonist Antagonist_C->Receptor_C Binds & Blocks Activation_C Receptor Activation Receptor_C->Activation_C Agonist_NC 12-Methyltridecanal (Agonist) Receptor_NC Olfactory Receptor Agonist_NC->Receptor_NC Antagonist_NC Antagonist Allosteric_Site Allosteric Site Antagonist_NC->Allosteric_Site Binds No_Activation_NC Activation Inhibited Receptor_NC->No_Activation_NC Allosteric_Site->Receptor_NC Induces Conformational Change

Caption: Mechanisms of Olfactory Receptor Antagonism.

cluster_workflow In Vitro Antagonist Screening Workflow A HEK293 cells cultured B Transfect with OR and reporter gene constructs A->B C Load cells with calcium-sensitive dye B->C D Acquire baseline fluorescence C->D E Stimulate with 12-Methyltridecanal + varying [Antagonist] D->E F Measure changes in intracellular calcium E->F G Data Analysis: Calculate IC50 F->G

Caption: In Vitro Screening Workflow for Antagonists.

cluster_eog EOG Recording Experimental Setup Animal Anesthetized Rodent Exposure Expose Olfactory Epithelium Animal->Exposure Electrodes Place Recording & Reference Electrodes Exposure->Electrodes Recording Amplify and Record EOG Signal Electrodes->Recording Odor_Source Odor Delivery System (Air, Agonist, Antagonist) Odor_Source->Electrodes Analysis Analyze Response Amplitude (Inhibition) Recording->Analysis

Caption: Electro-olfactogram (EOG) Experimental Workflow.

References

An Inter-species Comparative Guide to 12-Methyltridecanal and its Analogs as Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the role of the branched-chain aldehyde, 12-methyltridecanal (B128148), and its structural analog, 10-methyldodecanal (B150343), as pheromones in a primate, the ring-tailed lemur (Lemur catta), and an insect, the cerambycid beetle (Eburodacrys vittata). This objective analysis is supported by experimental data, detailed methodologies, and visualizations of the pertinent biological pathways.

Data Presentation: Quantitative Analysis of Pheromone Production and Response

The following tables summarize the available quantitative data on the production and behavioral response to these semiochemicals in the respective species.

ParameterLemur catta (Primate)Eburodacrys vittata (Insect)Source
Pheromone Component 12-Methyltridecanal10-Methyldodecanal[1][2],[3][4]
Glandular Source Antebrachial and brachial glands of malesNot specified, collected from headspace of males[5][6],[3][4]
Pheromone Function Sex pheromone (attracts females)Aggregation pheromone (attracts both sexes)[1][2],[3][4]
Chemical Class Branched-chain aliphatic aldehydeBranched-chain aliphatic aldehyde[1],[3][4]
Seasonality of Production Secretion of a blend including 12-methyltridecanal significantly increases during the breeding season, in a testosterone-dependent manner.Not specified, collected during the flight period.[1][5],[3][4]
Release Rate Not quantified in terms of release rate per unit time. Found in a complex mixture of compounds.Micrograms per male over a 24-hour period.[6],[4]
Behavioral Response Females sniff for longer at biologically relevant concentrations of a mixture containing 12-methyltridecanal. The blend of three aldehydes (dodecanal, 12-methyltridecanal, and tetradecanal) is more attractive than individual components.Traps baited with racemic 10-methyldodecanal captured significantly more beetles (both males and females) than control traps.[1][2],[3][4]
Behavioral Threshold Not definitively established.Lures with 1 mg of synthetic pheromone or less were not significantly attractive.[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of 12-methyltridecanal and its analog as pheromones.

Pheromone Collection and Chemical Analysis

Objective: To extract and identify the volatile compounds from the scent glands of Lemur catta and the headspace of Eburodacrys vittata.

a) Lemur catta Scent Gland Secretion Collection and Analysis:

  • Sample Collection: Secretions from the antebrachial and brachial glands of adult male lemurs are collected using sterile cotton swabs. Samples are collected during both the breeding and non-breeding seasons to assess seasonal variation. Swabs are stored in vials at low temperatures (e.g., -20°C) until analysis[6].

  • Chemical Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Volatile compounds are extracted from the cotton swabs using a suitable solvent (e.g., hexane).

    • The extract is then concentrated and injected into a GC-MS system.

    • Gas Chromatography: A non-polar capillary column (e.g., DB-5MS) is typically used. The oven temperature is programmed to ramp from a low starting temperature (e.g., 40°C) to a high final temperature (e.g., 280°C) to separate the different volatile compounds based on their boiling points and interactions with the column's stationary phase.

    • Mass Spectrometry: As the compounds elute from the GC column, they are ionized (e.g., by electron impact) and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

    • Identification: The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST/Wiley library) to tentatively identify the compounds. Confirmation is achieved by comparing the retention time and mass spectrum with those of a synthetic standard of 12-methyltridecanal[1][2][6].

b) Eburodacrys vittata Headspace Volatile Collection and Analysis:

  • Sample Collection (Headspace Aeration):

    • Live male beetles are placed in a clean, enclosed chamber.

    • Purified air is passed over the beetles, and the exiting air, now containing volatile compounds released by the insects, is drawn through a trap containing an adsorbent material (e.g., Porapak Q) to capture the pheromones.

    • Aeration is typically conducted for a set period (e.g., 24-48 hours)[3][4].

  • Chemical Analysis (GC-MS):

    • The trapped volatile compounds are eluted from the adsorbent using a solvent (e.g., dichloromethane).

    • The resulting extract is analyzed by GC-MS following a similar procedure as described for the lemur secretions to identify the male-specific compounds[3][4].

Behavioral Bioassays

Objective: To determine the behavioral function of the identified compounds.

a) Lemur catta Behavioral Choice Test:

  • Stimuli Preparation: Synthetic 12-methyltridecanal, along with other identified aldehydes (dodecanal and tetradecanal), are used to create different scent stimuli. These can be presented individually or as a blend, mimicking the natural composition. A solvent control is also used. The scents are applied to a neutral substrate, such as a cotton pad or a wooden dowel[1][8].

  • Experimental Setup: The experiment is conducted in the lemurs' familiar enclosure. Two or more scent stimuli (e.g., pheromone blend vs. control) are presented simultaneously at a set distance apart[8].

  • Data Collection: The behavior of female lemurs towards the stimuli is recorded. Key behaviors to quantify include the latency to approach, the duration of sniffing, and the frequency of licking or marking the stimulus. Video recording is often used for later analysis[8][9].

  • Analysis: Statistical tests are used to compare the responses to the different scent stimuli to determine if there is a significant preference for the pheromone components[1].

b) Eburodacrys vittata Field Trapping and Wind Tunnel Bioassays:

  • Field Trapping:

    • Trap Design: Panel traps are commonly used for cerambycid beetles[7].

    • Lure Preparation: Synthetic racemic 10-methyldodecanal is loaded onto a slow-release dispenser (e.g., a rubber septum). Control traps are baited with a solvent-only dispenser[3][4].

    • Experimental Design: Traps are deployed in the natural habitat of the beetles. To avoid interference, traps with different treatments are placed at a sufficient distance from each other (e.g., at least 15 meters apart) and their positions are randomized[7].

    • Data Collection: The number of male and female beetles captured in each trap is recorded over a set period[3][4].

    • Analysis: The trap catches for the pheromone-baited traps are compared to the control traps using appropriate statistical tests to determine if the synthetic compound is attractive[3][4].

  • Wind Tunnel Bioassay:

    • Setup: A wind tunnel provides a controlled environment with a laminar airflow. A plume of the synthetic pheromone is released at the upwind end of the tunnel[10][11][12][13].

    • Procedure: Individual beetles are released at the downwind end of the tunnel. Their flight behavior in response to the pheromone plume is observed and recorded.

    • Data Recorded: Key behaviors include taking flight, upwind flight, casting (flying back and forth across the plume), and landing on the pheromone source.

    • Purpose: This assay helps to confirm the role of the compound in eliciting long-range attraction and oriented flight.

Synthesis of Pheromones

Objective: To produce synthetic versions of 12-methyltridecanal and 10-methyldodecanal for use in behavioral bioassays and as analytical standards.

  • General Approach: The synthesis of these branched-chain aldehydes typically involves a multi-step process starting from commercially available precursors. A common strategy is to build the carbon skeleton using coupling reactions (e.g., Grignard reactions) and then to introduce the aldehyde functionality in the final step through oxidation of the corresponding primary alcohol[3][4][14].

  • Example Synthesis of Racemic 10-Methyldodecanal:

    • A Grignard reagent is prepared from an appropriate alkyl halide.

    • This Grignard reagent is then reacted with a suitable epoxide or aldehyde to form the carbon backbone of the target molecule, resulting in a secondary alcohol.

    • The hydroxyl group is then oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation[3][4].

    • Note: For stereospecific synthesis, chiral starting materials or asymmetric synthesis techniques would be employed.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed olfactory signaling pathways and a typical experimental workflow for pheromone identification.

Pheromone_Signaling_Pathway_Comparison cluster_lemur Lemur catta (Primate) cluster_beetle Eburodacrys vittata (Insect) L_Pheromone 12-Methyltridecanal L_OR Olfactory Receptor (OR) (GPCR family) L_Pheromone->L_OR Binds to L_G_protein G-protein (Golf) L_OR->L_G_protein Activates L_AC Adenylate Cyclase L_G_protein->L_AC Activates L_cAMP cAMP L_AC->L_cAMP Produces L_CNG Cyclic Nucleotide-Gated Ion Channel L_cAMP->L_CNG Opens L_Depolarization Neuron Depolarization L_CNG->L_Depolarization Causes L_Signal Signal to Olfactory Bulb L_Depolarization->L_Signal Sends B_Pheromone 10-Methyldodecanal B_OBP Odorant-Binding Protein (OBP) B_Pheromone->B_OBP Binds to B_OR Olfactory Receptor (OR) (Ligand-gated ion channel) B_OBP->B_OR Transports to B_Orco Orco (Co-receptor) B_Depolarization Neuron Depolarization B_OR->B_Depolarization Opens channel, causes B_Signal Signal to Antennal Lobe B_Depolarization->B_Signal Sends

Caption: Comparative Olfactory Signaling Pathways.

Experimental_Workflow cluster_collection Sample Collection cluster_analysis Chemical Analysis cluster_synthesis Synthesis cluster_bioassay Behavioral Bioassay cluster_confirmation Confirmation Lemur_Collection Lemur Gland Swabs GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Lemur_Collection->GCMS Beetle_Collection Beetle Headspace Aeration Beetle_Collection->GCMS Identification Compound Identification (vs. Library and Standards) GCMS->Identification Synthesis Chemical Synthesis of Identified Compound Identification->Synthesis Lemur_Bioassay Lemur Behavioral Choice Test Synthesis->Lemur_Bioassay Beetle_Bioassay Beetle Field Trapping / Wind Tunnel Synthesis->Beetle_Bioassay Confirmation Confirmation of Pheromone Activity Lemur_Bioassay->Confirmation Beetle_Bioassay->Confirmation

Caption: Pheromone Identification Workflow.

References

Quantitative Structure-Activity Relationship of 12-Methyltridecanal Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate relationship between the chemical structure of a molecule and its biological activity is a cornerstone of modern drug discovery and chemical ecology. This guide provides a comparative analysis of the quantitative structure-activity relationships (QSAR) of long-chain aliphatic aldehydes, with a focus on analogs of 12-methyltridecanal (B128148). While direct QSAR studies on 12-methyltridecanal are not extensively available in public literature, we will draw parallels from closely related structures, particularly methyl-branched alkanes, which serve as an excellent model for understanding the structural requirements for biological activity in insect chemical communication.

Introduction to 12-Methyltridecanal and its Analogs

12-Methyltridecanal is a branched-chain aliphatic aldehyde that has been identified as a component of the aroma of certain foods.[1] Its analogs, characterized by variations in chain length and the position of the methyl group, are of significant interest due to their potential roles as semiochemicals, particularly as insect pheromones. Long-chain aldehydes are common constituents of insect pheromone blends, playing crucial roles in mating and aggregation behaviors.[2][3] Understanding the QSAR of these compounds is vital for the development of species-specific and environmentally benign pest management strategies.

Case Study: Structure-Activity Relationship of Methyl-Branched Alkanes in Lariophagus distinguendus

A study on the parasitic wasp Lariophagus distinguendus provides valuable insights into the structure-activity relationships of methyl-branched hydrocarbons, which can be extrapolated to understand the potential QSAR of branched aldehydes. The primary component of the female contact sex pheromone in this species is 3-methylheptacosane (B3047540) (3-MeC27). The biological activity, measured by the wing-fanning response of male wasps, is highly dependent on the precise structure of this molecule.

Experimental Data Summary

The following table summarizes the behavioral response of male L. distinguendus to various analogs of 3-methylheptacosane. The activity is presented as the percentage of males exhibiting a wing-fanning response.

Compound NameStructureChain LengthMethyl Branch PositionBiological Activity (% Response)
3-Methylheptacosane (3-MeC27) CH₃(CH₂)₂₃CH(CH₃)CH₂CH₃ C27 3 High
2-Methylheptacosane (2-MeC27)CH₃(CH₂)₂₄CH(CH₃)CH₃C272Low
4-Methylheptacosane (4-MeC27)CH₃(CH₂)₂₂CH(CH₃)(CH₂)₂CH₃C274Low
3-Methyloctacosane (3-MeC28)CH₃(CH₂)₂₄CH(CH₃)CH₂CH₃C283Low
3-Methylhexacosane (3-MeC26)CH₃(CH₂)₂₂CH(CH₃)CH₂CH₃C263Low
n-Heptacosane (n-C27)CH₃(CH₂)₂₅CH₃C27NoneInactive

Data adapted from a study on Lariophagus distinguendus, where the behavioral response to synthetic compounds was evaluated.[4][5][6]

Key Observations from the Data:

  • Specificity of Methyl Branch Position: The position of the methyl group is critical for biological activity. Moving the methyl group from the 3-position to either the 2- or 4-position results in a significant loss of activity.

  • Importance of Chain Length: Altering the carbon chain length, even by a single carbon atom (from C27 to C26 or C28), while maintaining the methyl group at the 3-position, leads to a substantial decrease in the pheromonal response.

  • Requirement of Branching: The unbranched alkane, n-heptacosane, is inactive, highlighting the essential role of the methyl branch for molecular recognition by the insect's receptors.

Experimental Protocols

Synthesis of Analogs: The synthesis of methyl-branched alkane analogs typically involves multi-step organic synthesis routes. A common strategy is the use of Grignard reagents or other organometallic coupling reactions to introduce the methyl branch at a specific position on a long-chain alkyl halide or tosylate. Purification of the final products is crucial and is often achieved through column chromatography and verified by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Behavioral Bioassay (Wing-Fanning Response):

  • Preparation of Dummies: Inactive male wasps (dummies) are used as a substrate for testing the synthetic compounds. These dummies are first washed with a nonpolar solvent (e.g., hexane) to remove any endogenous cuticular hydrocarbons.

  • Application of Test Compounds: A precise amount of the synthetic analog, dissolved in a volatile solvent like hexane, is applied to the cuticle of the dummy. The solvent is allowed to evaporate completely.

  • Behavioral Observation: A responsive male wasp is introduced into an arena with the treated dummy. The male's behavior is observed for a set period, and the occurrence of the specific wing-fanning courtship behavior is recorded.

  • Data Analysis: The percentage of males responding to each analog is calculated and compared to positive (dummy treated with the natural pheromone) and negative (solvent-treated dummy) controls.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway for insect olfaction and the experimental workflow for a typical QSAR study.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Activity Testing cluster_analysis QSAR Analysis s1 Design Analogs (Vary chain length, branch position) s2 Organic Synthesis s1->s2 s3 Purification (Chromatography) s2->s3 s4 Structure Verification (GC-MS, NMR) s3->s4 b2 Apply Synthetic Compounds s4->b2 b1 Prepare Insect Subjects b1->b2 b3 Behavioral Observation (e.g., Wing-fanning) b2->b3 b4 Record & Quantify Response b3->b4 a1 Tabulate Data (Structure vs. Activity) b4->a1 a2 Identify Key Structural Features a1->a2 a3 Develop QSAR Model (Correlation Analysis) a2->a3

Experimental workflow for a QSAR study.

signaling_pathway cluster_reception Signal Reception cluster_transduction Signal Transduction cluster_response Behavioral Response odorant Odorant Molecule (e.g., 12-Methyltridecanal analog) obp Odorant Binding Protein (OBP) odorant->obp Binding or_complex Olfactory Receptor (OR) + Co-receptor (Orco) obp->or_complex Transport & Delivery ion_channel Ion Channel Opening or_complex->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain (Antennal Lobe) action_potential->brain behavior Behavioral Response (e.g., Mating, Aggregation) brain->behavior Processing

References

Comparative Analysis of 12-Methyltridecanal and Unbranched Aldehydes in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the biological activities of branched-chain versus straight-chain aliphatic aldehydes.

This guide provides a comparative overview of the available bioassay data for the branched-chain aldehyde, 12-methyltridecanal (B128148), and its unbranched counterparts, tridecanal (B79276) and tetradecanal (B130844). Due to a lack of direct comparative studies in the current scientific literature, this analysis is based on data available for the individual compounds and general principles of aldehyde toxicology.

Introduction

Long-chain aliphatic aldehydes are ubiquitous in nature and are utilized in various industries, from flavor and fragrance to chemical synthesis. Their biological activities are of increasing interest to researchers in toxicology and drug development. The presence of a methyl branch in the carbon chain, as seen in 12-methyltridecanal, can potentially alter the molecule's physicochemical properties and its interactions with biological systems compared to its straight-chain analogs. This guide aims to summarize the existing data to facilitate further research and hypothesis generation.

Chemical and Toxicological Data Summary

The following table summarizes the key chemical properties and available toxicological information for 12-methyltridecanal, tridecanal, and tetradecanal. It is important to note the absence of quantitative cytotoxicity data (e.g., IC50 values) for these specific compounds in publicly available literature.

Property12-MethyltridecanalTridecanal (Unbranched C13)Tetradecanal (Unbranched C14)
Molecular Formula C14H28O[1][2]C13H26O[3][4]C14H28O[5][6]
Molecular Weight 212.37 g/mol [1][2]198.34 g/mol [3][7]212.37 g/mol [5]
CAS Number 75853-49-5[1][2]10486-19-8[3][7][8]124-25-4[5]
Primary Use Flavoring agent[1][9]Fragrance ingredient[8][10]Fragrance & Flavor ingredient, potential antimicrobial[11]
Reported Genotoxicity No data available.Not genotoxic.[12]No data available.
GHS Hazard Statements Not classified as hazardous by the majority of notifiers. A minority report potential for skin, eye, and respiratory irritation.[1]Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation; Toxic to aquatic life with long-lasting effects.[3]Causes skin irritation; Causes serious eye irritation.[5]
Regulatory Status JECFA: "No safety concern at current levels of intake when used as a flavouring agent."[1]RIFM safety assessment supports its use as a fragrance ingredient.[12]Generally recognized as safe (GRAS) for use as a flavoring agent.

General Mechanisms of Aldehyde Bioactivity

Aldehydes are reactive electrophilic molecules that can exert biological effects, including cytotoxicity and genotoxicity, primarily through the formation of covalent adducts with cellular macromolecules such as proteins and DNA.[13][14][15] Saturated aliphatic aldehydes, including the compounds discussed in this guide, are considered "hard" electrophiles that tend to react with "hard" biological nucleophiles, such as the primary amine groups on lysine (B10760008) residues in proteins and the exocyclic amino groups of DNA bases.[13][15] This interaction can lead to protein dysfunction, DNA damage, and the formation of DNA-protein crosslinks.[14][16]

The metabolism of long-chain aldehydes is a crucial detoxification pathway. These compounds are primarily oxidized to their corresponding carboxylic acids by NAD(P)+-dependent aldehyde dehydrogenases (ALDHs).[17] The ALDH superfamily of enzymes plays a critical role in protecting cells from aldehyde-induced toxicity.[17][18]

Experimental Protocols for Bioassay Comparison

While direct comparative data is lacking, the following standard protocols for cytotoxicity and genotoxicity assessment can be employed for a head-to-head comparison of 12-methyltridecanal and unbranched aldehydes.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 12-methyltridecanal, tridecanal, and tetradecanal in appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (solvent used to dissolve the aldehydes) and an untreated control.

  • Incubation: Incubate the cells with the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide and lysed. DNA is then subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, will migrate away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol:

  • Cell Treatment: Expose cells in suspension or as a monolayer to various concentrations of 12-methyltridecanal, tridecanal, and tetradecanal for a defined period. Include positive and negative controls.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Apply an electric field to facilitate the migration of damaged DNA.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tails using specialized image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a generalized metabolic pathway for aliphatic aldehydes and a conceptual workflow for their comparative bioassay.

Aldehyde_Metabolism Aliphatic Aldehyde Aliphatic Aldehyde Carboxylic Acid Carboxylic Acid Aliphatic Aldehyde->Carboxylic Acid ALDH (Oxidation) Fatty Alcohol Fatty Alcohol Aliphatic Aldehyde->Fatty Alcohol ADH/AKR (Reduction)

Caption: Generalized metabolic pathways of aliphatic aldehydes.

Bioassay_Workflow cluster_compounds Test Compounds 12-Methyltridecanal 12-Methyltridecanal Treatment Treatment 12-Methyltridecanal->Treatment Unbranched Aldehydes Unbranched Aldehydes Unbranched Aldehydes->Treatment Cell Culture Cell Culture Cell Culture->Treatment Bioassays Bioassays Treatment->Bioassays Data Analysis Data Analysis Bioassays->Data Analysis Comparison Comparison Data Analysis->Comparison

Caption: Conceptual workflow for comparative bioassays.

Conclusion

Future research should focus on direct, side-by-side comparisons of these aldehydes in a panel of bioassays, such as the MTT and Comet assays outlined in this guide. Such studies would provide valuable insights into how branched-chain structures influence the biological activity of long-chain aliphatic aldehydes, aiding in more accurate risk assessments and the potential development of novel therapeutic agents.

References

Unveiling the "Beefy" Note: Validation of 12-Methyltridecanal as a Key Flavor Compound in Beef

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Flavor Scientists

The characteristic flavor of cooked beef is a complex symphony of hundreds of volatile compounds. Among these, 12-methyltridecanal (B128148) has emerged as a pivotal contributor to the desirable "tallowy" and "beef-like" aroma, setting it apart from other meats.[1][2] This guide provides a comprehensive comparison of 12-methyltridecanal with other significant beef flavor compounds, supported by experimental data and detailed methodologies for its analysis, to aid researchers in the fields of food science, flavor chemistry, and sensory analysis.

The Distinctive Role of 12-Methyltridecanal in Beef Flavor

12-Methyltridecanal is a branched-chain aldehyde that is particularly characteristic of beef.[3] Its presence in trace amounts is a key differentiator in the flavor profiles of different meats. Studies have shown that while it is found in high amounts in beef, it is present in much lower concentrations in veal, lamb, and deer, and only in very low amounts in chicken, turkey, and pork.[1]

The formation of 12-methyltridecanal is intrinsically linked to the unique digestive system of cattle. Microorganisms residing in the rumen of bovine animals are the primary source of this compound.[1] It is then absorbed by the animal and incorporated into plasmalogens, a type of phospholipid found in muscle tissue.[1] During the cooking process, particularly stewing, these plasmalogens undergo hydrolysis, releasing the potent 12-methyltridecanal and contributing significantly to the characteristic aroma of cooked beef.[1]

Comparative Analysis of Key Beef Flavor Compounds

The importance of a flavor compound is not solely determined by its concentration, but by its Odor Activity Value (OAV), which is the ratio of its concentration to its odor threshold. A higher OAV indicates a greater contribution to the overall aroma. The Flavor Dilution (FD) factor, determined by Aroma Extract Dilution Analysis (AEDA), is another measure of the potency of an odorant.

The following table summarizes the key flavor compounds in cooked beef, including 12-methyltridecanal, and compares their sensory attributes and relative importance based on available data.

Flavor CompoundSensory Descriptor(s)Odor Threshold (µg/kg in water)Typical Concentration in Cooked Beef (µg/kg)Odor Activity Value (OAV) / Flavor Dilution (FD) Factor
12-Methyltridecanal Tallowy, beef-like, fatty [1][2]0.1 [1]Up to 431 [1]High FD factor [2]
2-Methyl-3-furanthiolMeaty, roasted0.01VariesHigh
(E,E)-2,4-DecadienalFatty, fried0.07VariesHigh
MethionalCooked potato, savory0.2VariesHigh
3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon)Caramel-like, spicy0.003VariesHigh
HexanalGrassy, fatty4.5VariesVaries
NonanalFatty, citrusy1.0VariesVaries
2-FurfurylthiolRoasted, coffee-like0.005VariesHigh
Dimethyl trisulfideSulfurous, cabbage-like0.01VariesVaries

Experimental Protocols

Protocol 1: Quantification of 12-Methyltridecanal using Stable Isotope Dilution Assay (SIDA)

This method provides accurate quantification of 12-methyltridecanal by using a deuterated internal standard to correct for losses during sample preparation and analysis.

1. Sample Preparation and Hydrolysis of Plasmalogens:

  • Homogenize a known weight of cooked beef sample.

  • Spike the homogenate with a known amount of deuterated 12-methyltridecanal (e.g., [2H]-12-methyltridecanal) as an internal standard.

  • Perform acidic hydrolysis to release the aldehyde from the plasmalogens. This can be achieved by treating the sample with an acidic solution (e.g., HCl in methanol) and heating.[4][5]

  • Neutralize the reaction mixture and extract the lipids containing the aldehydes using an organic solvent (e.g., hexane (B92381) or diethyl ether).

2. Derivatization (Optional but Recommended):

  • To improve chromatographic separation and detection, the extracted aldehydes can be derivatized. A common method is the reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form stable oximes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of both the native 12-methyltridecanal and its deuterated internal standard.

4. Quantification:

  • Calculate the concentration of 12-methyltridecanal in the sample by comparing the peak area ratio of the native compound to the internal standard against a calibration curve prepared with known concentrations of both compounds.

Protocol 2: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

GC-O allows for the identification of odor-active compounds by having trained sensory panelists sniff the effluent from the gas chromatograph.

1. Sample Preparation and Volatile Extraction:

  • Prepare a cooked beef sample and extract the volatile compounds using methods such as Solvent Assisted Flavor Evaporation (SAFE) or Solid Phase Microextraction (SPME).

2. GC-O Analysis:

  • Gas Chromatograph (GC) Conditions: Use similar GC conditions as described in the SIDA protocol.

  • Olfactometry Port: The effluent from the GC column is split between the mass spectrometer and a heated sniffing port.

  • Sensory Panel: Trained panelists sniff the effluent from the olfactometry port and record the time, intensity, and description of each odor perceived.

3. Data Analysis:

  • The data from the sensory panel is combined with the GC-MS data to identify the compounds responsible for specific aromas.

  • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the Flavor Dilution (FD) factor of each odorant, providing a measure of its potency.

Visualizing the Pathways and Processes

To better understand the origin and analysis of 12-methyltridecanal, the following diagrams illustrate the key pathways and workflows.

formation_pathway cluster_rumen In the Rumen cluster_animal In the Animal cluster_cooking During Cooking (Stewing) Rumen Microorganisms Rumen Microorganisms Branched-chain fatty acids Branched-chain fatty acids Rumen Microorganisms->Branched-chain fatty acids Biosynthesis Incorporation into Plasmalogens Incorporation into Plasmalogens Branched-chain fatty acids->Incorporation into Plasmalogens Muscle Tissue Muscle Tissue Incorporation into Plasmalogens->Muscle Tissue Heat (Hydrolysis) Heat (Hydrolysis) Muscle Tissue->Heat (Hydrolysis) Release of 12-Methyltridecanal Release of 12-Methyltridecanal Heat (Hydrolysis)->Release of 12-Methyltridecanal

Caption: Formation pathway of 12-methyltridecanal in beef.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Cooked Beef Sample Cooked Beef Sample Homogenization Homogenization Cooked Beef Sample->Homogenization Spiking with Internal Standard Spiking with Internal Standard Homogenization->Spiking with Internal Standard Acidic Hydrolysis Acidic Hydrolysis Spiking with Internal Standard->Acidic Hydrolysis Solvent Extraction Solvent Extraction Acidic Hydrolysis->Solvent Extraction GC-MS Analysis GC-MS Analysis Solvent Extraction->GC-MS Analysis GC-O Analysis GC-O Analysis Solvent Extraction->GC-O Analysis Quantification (SIDA) Quantification (SIDA) GC-MS Analysis->Quantification (SIDA) Odor Profile (AEDA/GC-O) Odor Profile (AEDA/GC-O) GC-O Analysis->Odor Profile (AEDA/GC-O) Validation as Key Flavor Compound Validation as Key Flavor Compound Quantification (SIDA)->Validation as Key Flavor Compound Odor Profile (AEDA/GC-O)->Validation as Key Flavor Compound

Caption: Experimental workflow for the validation of 12-methyltridecanal.

Conclusion

The validation of 12-methyltridecanal as a key flavor compound in beef is well-supported by scientific evidence. Its unique formation pathway, characteristic "tallowy, beef-like" aroma, and high odor activity value distinguish it from other volatile compounds and solidify its importance in the overall flavor profile of cooked beef. The detailed experimental protocols provided in this guide offer a framework for researchers to accurately quantify and sensorially evaluate this and other critical flavor compounds, contributing to a deeper understanding of meat flavor and enabling the development of enhanced flavor profiles in food products.

References

Unveiling 12-Methyltridecanal in Animal Tissues: A Comparative Analysis of Plasmalogen Components

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the distribution of specific lipid components across different biological tissues is paramount. This guide provides a comparative analysis of 12-methyltridecanal (B128148), a branched-chain aldehyde derived from plasmalogens, in various animal tissues. The data presented is compiled from scientific literature and offers a quantitative comparison, supplemented by detailed experimental protocols for its analysis.

Quantitative Comparison of 12-Methyltridecanal in Plasmalogens

The concentration of 12-methyltridecanal, a key aroma compound in cooked beef, varies significantly across different animal species. This variation is attributed to its origin from the hydrolysis of plasmalogens, a class of ether phospholipids. The following table summarizes the quantitative data on 12-methyltridecanal content found in the lipid fraction of various animal meats.

Animal Tissue12-Methyltridecanal Concentration (µg/g of lipid)
Beef44 - 149
Veal5 - 19
Lamb5 - 19
Red Deer5 - 19
Springbuck5 - 19
Pork0.3 - 2.7
Chicken0.3 - 2.7
Turkey0.3 - 2.7

Data sourced from literature investigating the composition of meat volatiles.[1]

The Origin of 12-Methyltridecanal in Animal Tissues

12-Methyltridecanal is not synthesized by the animals themselves. Research indicates that microorganisms in the rumen of bovine animals are the primary source of this branched-chain aldehyde.[1][2] A small amount of the microbially produced 12-methyltridecanal is resorbed by the animal and subsequently incorporated into the plasmalogen fraction of their muscle and other tissues.[1][2] This explains the significantly higher concentrations observed in beef compared to non-ruminant animals like pork and poultry.

Below is a diagram illustrating the proposed pathway for the incorporation of 12-methyltridecanal into animal tissue plasmalogens.

cluster_rumen Rumen cluster_animal Animal Microorganisms Microorganisms Resorption Resorption Microorganisms->Resorption Produce 12-Methyltridecanal Transport Transport Resorption->Transport Tissue_Incorporation Incorporation into Plasmalogens Transport->Tissue_Incorporation Muscle_Tissue Muscle and Other Tissues Tissue_Incorporation->Muscle_Tissue

Figure 1. Proposed pathway of 12-methyltridecanal from rumen microorganisms to animal tissue plasmalogens.

Experimental Protocols for the Analysis of 12-Methyltridecanal in Plasmalogens

The quantification of 12-methyltridecanal from the plasmalogens of animal tissues involves a multi-step process. The following is a generalized protocol based on methodologies described in the scientific literature.

1. Lipid Extraction:

  • Objective: To isolate the total lipid fraction from the animal tissue.

  • Procedure:

    • Homogenize a known weight of the animal tissue sample.

    • Extract the total lipids using a solvent mixture, typically chloroform (B151607) and methanol (B129727) (e.g., Folch method).

    • Wash the lipid extract to remove non-lipid contaminants.

    • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

2. Acidic Hydrolysis of Plasmalogens:

  • Objective: To selectively cleave the vinyl-ether bond of plasmalogens to release the constituent aldehydes, including 12-methyltridecanal.

  • Procedure:

    • Resuspend the dried lipid extract in a suitable solvent.

    • Add an acidic catalyst (e.g., hydrochloric acid in methanol).

    • Incubate the mixture at a controlled temperature to facilitate hydrolysis.

    • Neutralize the reaction and extract the liberated aldehydes into an organic solvent (e.g., hexane).

3. Derivatization of Aldehydes:

  • Objective: To convert the aldehydes into a more stable and readily detectable form for chromatographic analysis.

  • Procedure:

    • React the aldehyde extract with a derivatizing agent, commonly 2,4-dinitrophenylhydrazine (B122626) (DNPH).

    • This reaction forms 2,4-dinitrophenylhydrazone derivatives, which are colored and can be analyzed by HPLC with UV detection.

4. Quantification by High-Performance Liquid Chromatography (HPLC):

  • Objective: To separate and quantify the 12-methyltridecanal-DNPH derivative.

  • Procedure:

    • Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase).

    • Elute the components using a mobile phase gradient.

    • Detect the DNPH derivatives using a UV detector at an appropriate wavelength.

    • Quantify the amount of 12-methyltridecanal by comparing the peak area to a calibration curve prepared with a 12-methyltridecanal standard.

5. Stable Isotope Dilution Assay (for enhanced accuracy):

  • Objective: To achieve highly accurate quantification by correcting for losses during sample preparation and analysis.

  • Procedure:

    • Spike the initial tissue sample with a known amount of a stable isotope-labeled internal standard of 12-methyltridecanal (e.g., deuterated 12-methyltridecanal).

    • Carry out the extraction, hydrolysis, and derivatization steps as described above.

    • Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quantify the native 12-methyltridecanal by measuring the ratio of the signal from the native compound to that of the labeled internal standard.

The following diagram outlines the general experimental workflow for the analysis of 12-methyltridecanal in animal tissues.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Homogenization Tissue Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch method) Tissue_Homogenization->Lipid_Extraction Acidic_Hydrolysis Acidic Hydrolysis of Plasmalogens Lipid_Extraction->Acidic_Hydrolysis Aldehyde_Extraction Extraction of Liberated Aldehydes Acidic_Hydrolysis->Aldehyde_Extraction Derivatization Derivatization (e.g., with DNPH) Aldehyde_Extraction->Derivatization GCMS_Analysis GC-MS Analysis (with Stable Isotope Standard) Aldehyde_Extraction->GCMS_Analysis Alternative for high accuracy HPLC_Analysis HPLC-UV Analysis Derivatization->HPLC_Analysis

Figure 2. Experimental workflow for the analysis of 12-methyltridecanal from animal tissue plasmalogens.

This guide provides a foundational understanding of the comparative levels of 12-methyltridecanal in plasmalogens from different animal tissues and the methodologies for their analysis. For researchers investigating lipid metabolism, food science, and the biological roles of plasmalogens, this information serves as a valuable resource for experimental design and data interpretation.

References

A Comparative Guide to the Synthesis of 12-Methyltridecanal: Replicating Literature Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key organic compounds is paramount. This guide provides a comparative analysis of established methods for the synthesis of 12-methyltridecanal (B128148), a branched long-chain aldehyde. We present a plausible and commonly utilized synthetic pathway, comparing different reagents for the crucial oxidation step. Detailed experimental protocols and quantitative data are provided to facilitate the replication of these results in a laboratory setting.

Synthetic Strategy Overview

The most frequently referenced synthetic route to 12-methyltridecanal is a two-step process. The first step involves the formation of the carbon skeleton by a Grignard reaction to produce the precursor alcohol, 12-methyltridecan-1-ol (B128240). The second step is the selective oxidation of this primary alcohol to the desired aldehyde, 12-methyltridecanal.

Synthesis_Overview Start ω-Bromo-α-alkanol Intermediate 12-Methyltridecan-1-ol Start->Intermediate Grignard Reaction Grignard_Reagent Isobutylmagnesium bromide Grignard_Reagent->Intermediate Final_Product 12-Methyltridecanal Intermediate->Final_Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., TEMPO, Swern, DMP) Oxidizing_Agent->Final_Product

Caption: General synthetic workflow for 12-Methyltridecanal.

Step 1: Synthesis of 12-Methyltridecan-1-ol via Grignard Reaction

This crucial step establishes the 14-carbon branched chain of the target molecule. The reaction involves the nucleophilic attack of an isobutyl Grignard reagent on a suitable ω-bromo-α-alkanol, followed by an aqueous workup.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 12-methyltridecan-1-ol is outlined below. This procedure is based on established methodologies for Grignard reactions with long-chain halo-alcohols.

Materials:

  • 10-Bromodecan-1-ol

  • Magnesium turnings

  • Isobutyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (nitrogen or argon). In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and should proceed to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (isobutylmagnesium bromide).

  • Grignard Coupling: The solution of 10-bromodecan-1-ol in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then acidified with 1 M HCl to dissolve the magnesium salts. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 12-methyltridecan-1-ol.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure 12-methyltridecan-1-ol.

Step 2: Oxidation of 12-Methyltridecan-1-ol to 12-Methyltridecanal

The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a critical transformation in organic synthesis. Several methods are available for this purpose, each with its own advantages and disadvantages in terms of yield, reaction conditions, and reagent toxicity. Below, we compare three commonly employed oxidation methods.

Oxidation_Methods cluster_oxidants Oxidizing Agents Alcohol 12-Methyltridecan-1-ol Aldehyde 12-Methyltridecanal Alcohol->Aldehyde Oxidation TEMPO TEMPO/NaOCl Swern Swern Oxidation (DMSO, (COCl)₂, Et₃N) DMP Dess-Martin Periodinane (DMP)

Caption: Comparison of oxidation methods for 12-Methyltridecanal synthesis.

Comparison of Oxidation Methods
Oxidation MethodKey ReagentsTypical YieldAdvantagesDisadvantages
TEMPO-catalyzed Oxidation TEMPO (catalyst), NaOCl, NaBr, NaHCO₃85-95%Mild conditions, high selectivity, environmentally benign (uses bleach).Reaction can be sensitive to pH; potential for halogenated byproducts.
Swern Oxidation Dimethyl sulfoxide (B87167) (DMSO), oxalyl chloride or trifluoroacetic anhydride, triethylamine80-95%High yields, wide functional group tolerance, mild conditions.Requires low temperatures (-78 °C), produces foul-smelling dimethyl sulfide (B99878) byproduct.
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin Periodinane90-98%Mild conditions, neutral pH, short reaction times, high yields.DMP is expensive and can be explosive under certain conditions.
Experimental Protocols for Oxidation:

Materials:

Procedure:

  • A solution of 12-methyltridecan-1-ol in dichloromethane is prepared in a round-bottom flask.

  • Catalytic amounts of TEMPO and sodium bromide are added to the solution.

  • An aqueous solution of sodium bicarbonate is added, and the biphasic mixture is cooled to 0 °C.

  • Sodium hypochlorite solution is added dropwise while vigorously stirring, maintaining the temperature at 0 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude 12-methyltridecanal.

  • Purification is achieved by column chromatography on silica gel.

Materials:

  • 12-Methyltridecan-1-ol

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride or trifluoroacetic anhydride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C (dry ice/acetone bath) under an inert atmosphere.

  • A solution of DMSO in anhydrous dichloromethane is added dropwise, and the mixture is stirred for a few minutes.

  • A solution of 12-methyltridecan-1-ol in anhydrous dichloromethane is then added dropwise, and the reaction is stirred for 15-30 minutes at -78 °C.

  • Triethylamine is added, and the reaction mixture is stirred for another 15-30 minutes at -78 °C before being allowed to warm to room temperature.

  • Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with dilute HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Materials:

  • 12-Methyltridecan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • To a solution of 12-methyltridecan-1-ol in dichloromethane is added Dess-Martin Periodinane in one portion at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • The mixture is stirred until the solid byproducts dissolve.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Conclusion

The synthesis of 12-methyltridecanal can be reliably achieved through a two-step sequence involving a Grignard reaction followed by oxidation. While the Grignard reaction provides a robust method for constructing the carbon backbone, the choice of oxidizing agent in the second step offers a trade-off between cost, safety, and reaction conditions. For a green and cost-effective approach, TEMPO-catalyzed oxidation is a strong candidate. Swern oxidation offers high yields and broad applicability but requires cryogenic temperatures and produces a malodorous byproduct. The Dess-Martin periodinane oxidation provides excellent yields under mild conditions but is limited by the cost and potential hazards of the reagent. The selection of the most appropriate method will depend on the specific requirements of the laboratory, including scale, budget, and available equipment. This guide provides the necessary details to replicate these findings and successfully synthesize 12-methyltridecanal.

Safety Operating Guide

Personal protective equipment for handling 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 12-Methyltridecanal. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build confidence in chemical handling.

Hazard Identification and Personal Protective Equipment (PPE)

12-Methyltridecanal is classified with hazards that include causing skin and serious eye irritation.[1][2] It is crucial to use appropriate personal protective equipment to minimize exposure and ensure safety.

Recommended Personal Protective Equipment:

Equipment Specification Purpose
Eye/Face Protection Chemical splash goggles or a full-face shield.To protect against splashes that can cause serious eye irritation.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and subsequent irritation.[1][3]
Body Protection Lab coat, long-sleeved clothing, or a chemical-resistant apron.To protect the skin from accidental splashes.
Respiratory Protection Not typically required in a well-ventilated area. Use a NIOSH-approved respirator if vapors are likely to be generated or if ventilation is inadequate.To prevent respiratory tract irritation.[1]
Footwear Closed-toe shoes made of impervious material.To protect feet from spills.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for 12-Methyltridecanal:

Property Value
Molecular Formula C14H28O
Molecular Weight 212.37 g/mol [1][5]
Appearance Colorless to pale yellow liquid[1][5]
Boiling Point 282.23°C (estimate)[2]
Flash Point 111.11°C (232.00°F)[6]
Solubility Insoluble in water; soluble in heptane.[1]

Experimental Protocol for Safe Handling

This step-by-step protocol outlines the safe handling of 12-Methyltridecanal from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, such as a chemical fume hood.[3]

  • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Remove all sources of ignition from the handling area.[3]

  • Keep the container tightly closed when not in use.[3]

2. Donning Personal Protective Equipment (PPE):

  • Before handling, put on all required PPE as specified in the table above.

3. Handling and Use:

  • Avoid contact with skin and eyes.[3]

  • Avoid breathing mist, gas, or vapors.[3]

  • Use non-sparking tools to prevent ignition.[3]

  • Wash hands thoroughly after handling.[3]

4. Storage:

  • Store in a cool, well-ventilated place.[3]

  • Keep the container tightly closed and stored under an inert atmosphere.[2][5]

  • Recommended storage is at < -10°C.[5]

5. Disposal:

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3]

  • Do not let the chemical enter drains.[3]

  • Contaminated materials should be collected in suitable, closed containers for disposal.[3]

Emergency Procedures

Spill Response Workflow:

Spill_Response Workflow for 12-Methyltridecanal Spill A Spill Occurs B Evacuate Immediate Area A->B Immediate Action C Alert Others & Secure Area B->C D Don Appropriate PPE C->D Preparation E Contain the Spill (Use absorbent material) D->E Response F Collect & Place in Sealed Container E->F G Decontaminate Spill Area F->G H Dispose of Waste (Follow regulations) G->H Cleanup I Report the Incident H->I Final Steps

Caption: Workflow for a 12-Methyltridecanal chemical spill.

First Aid Measures:

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[3]

  • If Swallowed: Immediately make the victim drink water (two glasses at most). Consult a doctor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.